KU-55933
Description
specific inhibitor of the ataxia-telangiectasia mutated kinase ATM; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKYMMUGXMWDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207516 | |
| Record name | KU-55933 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587871-26-9 | |
| Record name | 2-Morpholin-4-yl-6-thianthren-1-yl-pyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587871269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KU-55933 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KU-55933 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O549494L5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of KU-55933 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KU-55933 is a potent and highly selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular DNA damage response (DDR). In cancer cells, this compound's mechanism of action is multifaceted, extending beyond its canonical role in sensitizing tumors to genotoxic agents. This guide elucidates the core mechanisms through which this compound exerts its anti-cancer effects, including the disruption of the DNA damage response, inhibition of pro-survival Akt signaling, and modulation of cellular metabolism. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Core Mechanism of Action: ATM Kinase Inhibition
This compound functions as an ATP-competitive inhibitor of ATM kinase, effectively blocking its ability to phosphorylate downstream substrates.[1] This inhibition is the primary mechanism from which its diverse anti-cancer activities stem. The selectivity of this compound for ATM is significantly higher than for other related kinases, making it a valuable tool for studying ATM-specific functions.
Disruption of the DNA Damage Response
In response to DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2] By inhibiting ATM, this compound abrogates these critical cellular processes. This disruption of the DDR is a key mechanism for its efficacy as a chemo- and radiosensitizer. Cancer cells treated with this compound are unable to effectively repair DNA damage induced by ionizing radiation or chemotherapeutic agents, leading to increased cell death.[3]
Inhibition of Pro-Survival Akt Signaling
Beyond the nucleus, this compound also targets a cytoplasmic function of ATM in mediating the activation of the pro-survival kinase Akt (also known as Protein Kinase B).[4][5] In many cancer cells with aberrant Akt activation, this compound blocks the phosphorylation of Akt induced by growth factors like insulin and IGF-I.[4][6] This inhibition of the Akt signaling pathway leads to several downstream anti-cancer effects:
-
Induction of G1 Cell Cycle Arrest: this compound-mediated inhibition of Akt leads to the downregulation of cyclin D1, a key regulator of the G1 phase of the cell cycle.[4][5] This results in an arrest of cancer cells in the G1 phase, thereby inhibiting their proliferation.[4]
-
Induction of Apoptosis: By blocking the pro-survival signals from the Akt pathway, this compound can trigger apoptosis, particularly under conditions of cellular stress such as serum starvation.[4][5] This is often evidenced by the cleavage of PARP, a hallmark of apoptosis.[6]
Modulation of Cellular Metabolism
Recent studies have unveiled a role for this compound in regulating cancer cell metabolism. Specifically, this compound has been shown to inhibit glucose uptake by blocking the translocation of the glucose transporter 1 (GLUT1) to the cell surface.[1][7] This leads to a reduction in aerobic glycolysis and ATP production, which can, in turn, induce apoptosis and inhibit cancer cell motility.[7]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Context | References |
| IC50 (ATM) | 12.9 nM | Cell-free assay | [1] |
| Ki (ATM) | 2.2 nM | Cell-free assay | |
| IC50 (DNA-PK) | 2.5 µM | Cell-free assay | [1] |
| IC50 (mTOR) | 9.3 µM | Cell-free assay | [1] |
| IC50 (PI3K) | 16.6 µM | Cell-free assay | [1] |
| IC50 (ATR) | >100 µM | Cell-free assay | |
| Effective Concentration | 10 µmol/L | Inhibition of proliferation by ~50% in MDA-MB-453 and PC-3 cells.[4] Inhibition of ATM-dependent phosphorylation in cellular assays.[4] | [4] |
| Cell Cycle Arrest | 2- to 3-fold increase in the G1/S ratio in MDA-MB-453 and PC-3 cells treated with 10 µmol/L this compound. | Flow cytometry analysis after 3 days of treatment. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Signaling pathways affected by this compound in cancer cells.
Experimental Workflows
Caption: Standard experimental workflows for cell cycle and apoptosis analysis.
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 µmol/L) for the desired duration (e.g., 3 days).[4]
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 2 hours at -20°C.[4]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[4]
Apoptosis Assay (Western Blot for PARP Cleavage)
-
Cell Treatment: Treat cells with this compound under conditions that may induce apoptosis (e.g., serum starvation).[4]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to attach.
-
Treatment: Treat the cells with this compound alone or in combination with a cytotoxic agent (e.g., ionizing radiation).
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).[9]
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.[9]
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the long-term effects on cell survival and reproductive integrity.
Conclusion
This compound is a powerful investigational tool and a potential therapeutic agent that targets cancer cells through multiple, interconnected mechanisms. Its ability to inhibit the DNA damage response, block the pro-survival Akt signaling pathway, and modulate cellular metabolism underscores its potential for broad anti-cancer activity, both as a monotherapy in cancers with specific vulnerabilities (e.g., overactivated Akt) and as a sensitizing agent in combination with conventional cancer therapies. The data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the therapeutic potential of ATM inhibition in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of KU-55933 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate cellular network that safeguards genomic integrity, the Ataxia-Telangiectasia Mutated (ATM) kinase stands as a principal sentinel. Activated by DNA double-strand breaks (DSBs), ATM orchestrates a complex signaling cascade that dictates cell fate through the initiation of DNA repair, cell cycle arrest, or apoptosis. The critical role of ATM in maintaining genomic stability has made it a compelling target for therapeutic intervention, particularly in oncology. KU-55933 has emerged as a potent and selective small molecule inhibitor of ATM kinase, providing a powerful tool to dissect the nuances of the DNA damage response (DDR) and to explore novel therapeutic strategies. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its impact on downstream cellular processes, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of ATM kinase.[1] By binding to the ATP-binding pocket of the kinase domain, this compound effectively blocks the phosphotransferase activity of ATM. This inhibition prevents the autophosphorylation of ATM at Serine 1981, a critical step for its full activation and the subsequent phosphorylation of a multitude of downstream substrates that are integral to the DNA damage response.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data for this inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Ki (nM) |
| ATM | 12.9 | 2.2 |
| DNA-PK | 2,500 | - |
| mTOR | 9,300 | - |
| PI3K | 16,600 | - |
| ATR | >100,000 | - |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Activity of this compound
| Cellular Event | Cell Line | IC50 (nM) |
| Inhibition of ionizing radiation-induced p53 Ser15 phosphorylation | - | ~300 |
Data compiled from multiple sources.[3]
Impact on DNA Damage Response Signaling Pathways
The inhibition of ATM by this compound has profound effects on the cellular response to DNA damage. By abrogating ATM's kinase activity, this compound effectively dismantles the canonical ATM-dependent signaling cascade.
Core ATM Signaling Pathway and the Point of Intervention by this compound
Upon induction of DNA double-strand breaks, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a host of downstream targets to orchestrate the DNA damage response. This compound acts at the apex of this cascade by directly inhibiting ATM's kinase function.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Western Blotting for ATM Activity
This protocol details the detection of ATM autophosphorylation at Ser1981 and phosphorylation of a downstream target, such as p53 at Ser15, following DNA damage and treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ATM (Ser1981)
-
Mouse anti-ATM
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-p53
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound (e.g., 10 µM) for 1 hour before inducing DNA damage (e.g., ionizing radiation or treatment with etoposide).
-
Cell Lysis: After the desired incubation time post-damage, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of this compound to sensitize cancer cells to ionizing radiation by measuring their long-term survival and proliferative capacity.
Materials:
-
Cell culture medium and supplements
-
6-well plates
-
Ionizing radiation source
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on radiation dose) into 6-well plates and allow them to attach overnight.
-
Treatment and Irradiation: Treat the cells with this compound (e.g., 1-10 µM) for 1 hour. Subsequently, irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Experimental Workflow for Assessing Radiosensitization
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution, particularly in combination with DNA damaging agents.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and/or a DNA damaging agent for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Logical Relationship of this compound's Cellular Effects
The inhibition of ATM by this compound triggers a cascade of cellular consequences, ultimately leading to increased sensitivity to DNA damaging agents.
Conclusion
This compound is a cornerstone research tool for elucidating the multifaceted roles of ATM in the DNA damage response. Its high potency and selectivity allow for precise interrogation of ATM-dependent signaling pathways. The ability of this compound to sensitize cancer cells to genotoxic agents underscores the therapeutic potential of ATM inhibition. The data and protocols presented in this guide are intended to facilitate further research into the function of ATM and the development of novel therapeutic strategies targeting the DNA damage response network.
References
KU-55933: A Selective ATM Kinase Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of KU-55933, a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising strategy in oncology, particularly in combination with DNA-damaging agents such as radiotherapy and chemotherapy. This document details the mechanism of action of this compound, its kinase selectivity profile, and its cellular effects. Furthermore, it provides detailed protocols for key in vitro and cellular assays to facilitate its investigation in a laboratory setting.
Introduction
The Ataxia-Telangiectasia Mutated (ATM) protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Upon activation by DSBs, ATM orchestrates a complex signaling cascade that initiates cell cycle arrest, DNA repair, or, in cases of overwhelming damage, apoptosis.[1] Given its central role in maintaining genomic integrity, the inhibition of ATM has emerged as a compelling therapeutic strategy to sensitize cancer cells to genotoxic treatments.
This compound was one of the first potent and selective ATP-competitive inhibitors of ATM kinase to be developed.[2] Its discovery has provided a valuable chemical probe to elucidate the intricate functions of ATM and has paved the way for the clinical development of next-generation ATM inhibitors. This guide serves as a technical resource for researchers utilizing this compound, offering detailed information on its biochemical properties and practical guidance for its experimental application.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to the kinase domain of ATM.[3] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to downstream ATM substrates. This abrogation of ATM's kinase activity disrupts the entire downstream signaling cascade, leading to a failure to activate critical cell cycle checkpoints and DNA repair pathways. The primary consequence of ATM inhibition by this compound in the context of DNA damage is the suppression of the phosphorylation of numerous downstream targets, including p53, CHK2, and H2AX.[2][3]
Data Presentation: Kinase Selectivity Profile
A key attribute of a chemical probe or a therapeutic agent is its selectivity. This compound exhibits high selectivity for ATM over other members of the phosphoinositide 3-kinase-related kinase (PIKK) family and a broader panel of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a range of kinases, highlighting its potent and selective inhibition of ATM.
| Kinase | IC50 (nM) | Reference |
| ATM | 12.9 | [2] |
| DNA-PK | 2,500 | [4] |
| mTOR | 9,300 | [4] |
| PI3K | 16,600 | [4] |
| ATR | >100,000 | [4] |
| PI4K | >100,000 | [4] |
Mandatory Visualizations
ATM Signaling Pathway and this compound Inhibition
Caption: ATM signaling cascade initiated by DNA double-strand breaks and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for evaluating the in vitro and cellular activity of this compound.
Logical Relationship of this compound Selectivity
Caption: Logical diagram illustrating the selectivity of this compound for ATM kinase over other related kinases.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro ATM Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of ATM in a cell-free system.
Materials:
-
HeLa cell nuclear extract
-
Anti-ATM antibody
-
Protein A-Sepharose beads
-
GST-p53 (1-66) substrate
-
This compound
-
ATP
-
Kinase assay buffer (25 mM HEPES pH 7.4, 75 mM NaCl, 3 mM MgCl2, 2 mM MnCl2, 50 µM Na3VO4, 500 µM DTT, 5% glycerol)
-
Wash buffer (25 mM HEPES pH 7.4, 250 mM KCl, 2 mM MgCl2, 500 µM EDTA, 100 µM Na3VO4, 10% glycerol, 0.1% Igepal)
-
Anti-phospho-p53 (Ser15) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates
Procedure:
-
Immunoprecipitation of ATM:
-
Incubate HeLa nuclear extract with an anti-ATM antibody for 2 hours at 4°C with rotation.
-
Add Protein A-Sepharose beads and incubate for another 1 hour at 4°C.
-
Wash the beads three times with wash buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Aliquot the bead slurry into a 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control and incubate for 30 minutes at 30°C.
-
Add 1 µg of GST-p53 (1-66) substrate to each well.
-
Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.
-
Incubate for 30 minutes at 30°C with gentle shaking.
-
-
Detection of Phosphorylation:
-
Terminate the reaction by adding EDTA to a final concentration of 50 mM.
-
Centrifuge the plate to pellet the beads and transfer the supernatant to a new 96-well plate.
-
Perform an ELISA or Western blot to detect phosphorylated p53 (Ser15). For ELISA, coat a plate with a capture antibody, add the supernatant, and then detect with a primary antibody against phospho-p53 (Ser15) followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the signal for each concentration of this compound.
-
Normalize the data to the DMSO control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-ATM (Ser1981) and Phospho-p53 (Ser15)
This protocol is used to assess the inhibition of ATM activity in cells by measuring the phosphorylation of ATM itself (autophosphorylation at Ser1981) and a key downstream substrate, p53 (at Ser15).
Materials:
-
Cell line of interest (e.g., MCF7, U2OS)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-p53 (Ser15), anti-total p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or DMSO for 1 hour.
-
Induce DNA damage by exposing cells to ionizing radiation (e.g., 10 Gy) or treating with a chemical agent (e.g., 10 µM etoposide).
-
Incubate for the desired time (e.g., 1 hour).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein and the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of the effect of this compound on cell cycle distribution, particularly its ability to abrogate DNA damage-induced cell cycle checkpoints.
Materials:
-
Cell line of interest
-
This compound
-
DNA damaging agent (e.g., ionizing radiation)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound and/or a DNA damaging agent as described in the Western blot protocol.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Clonogenic Assay for Radiosensitization
This assay is the gold standard for determining the ability of a compound to sensitize cells to ionizing radiation by measuring long-term cell survival.
Materials:
-
Cell line of interest
-
This compound
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Determine the plating efficiency of the cell line.
-
Seed a known number of cells (e.g., 200-1000 cells per well, depending on the radiation dose) into 6-well plates and allow them to attach overnight.
-
-
Treatment and Irradiation:
-
Treat the cells with a fixed concentration of this compound (e.g., 1 µM) or DMSO for 1 hour.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, replace the medium with fresh medium (with or without this compound, depending on the experimental design, though typically the drug is removed).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition: (number of colonies formed / number of cells seeded) / plating efficiency.
-
Plot the surviving fraction on a logarithmic scale against the radiation dose on a linear scale.
-
Fit the data to a linear-quadratic model to generate survival curves.
-
Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect of this compound.
-
Conclusion
This compound is a foundational tool for studying the role of ATM in the DNA damage response and for exploring ATM inhibition as a therapeutic strategy. Its high potency and selectivity make it an excellent probe for dissecting ATM-dependent signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted effects of this compound in various experimental systems. As the field of DNA damage response inhibitors continues to evolve, a thorough understanding of benchmark molecules like this compound remains essential for the development of novel and effective cancer therapies.
References
The role of KU-55933 in inducing apoptosis
An In-depth Technical Guide to the Role of KU-55933 in Inducing Apoptosis
Executive Summary
This compound is a potent, selective, and ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Primarily known for its role in the DNA damage response (DDR), ATM kinase is also involved in cytoplasmic signaling pathways that regulate cell survival, proliferation, and metabolism.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces apoptosis, particularly in cancer cells. It details the key signaling pathways affected, presents quantitative data from various studies, outlines relevant experimental protocols, and provides visual diagrams to elucidate the core concepts for researchers, scientists, and drug development professionals.
Introduction: this compound and the ATM Kinase
The ATM protein is a 370-kDa serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) superfamily.[3] It functions as a master regulator of the cellular response to DNA double-strand breaks (DSBs), initiating signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis.[6] Beyond its nuclear role in the DDR, ATM is also present in the cytoplasm, where it participates in pathways such as insulin-mediated signaling.[4][5]
This compound was developed as a specific inhibitor of ATM kinase, exhibiting high selectivity over other related kinases like PI3K, mTOR, and DNA-PK.[1][2] This specificity makes it an invaluable tool for elucidating the diverse functions of ATM and a potential therapeutic agent for sensitizing cancer cells to radio- and chemotherapy.[2][7] A primary consequence of ATM inhibition by this compound in many cancer models is the induction of apoptosis.
Core Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through several interconnected mechanisms, primarily by disrupting pro-survival signaling and metabolic pathways that are often dysregulated in cancer.
Inhibition of the ATM-Akt Survival Pathway
A pivotal mechanism for this compound-induced apoptosis involves the suppression of the Akt signaling pathway, a major driver of cell survival and proliferation.[3][4] In many cancer cells with aberrant Akt activation, cytoplasmic ATM is required for the full phosphorylation and activation of Akt in response to growth factors like insulin and IGF-I.[3][4][5]
By inhibiting ATM, this compound prevents the phosphorylation of Akt at key residues (Ser473 and Thr308).[3] This deactivation of Akt signaling leads to two major outcomes:
-
G1 Cell Cycle Arrest : Inhibition of Akt signaling downregulates the synthesis of cyclin D1, a critical protein for G1 phase progression, causing cells to arrest in the G1 phase of the cell cycle.[3][4]
-
Induction of Apoptosis : The loss of pro-survival signals from the Akt pathway, especially under conditions of cellular stress like serum starvation, triggers the intrinsic apoptotic cascade.[3][4] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3.[3][8] The pro-apoptotic effect is abrogated by pan-caspase inhibitors, confirming the caspase-dependence of this process.[3]
Modulation of Glucose Metabolism
In aggressive cancer cells with sustained Akt activation, ATM also plays a role in regulating glucose uptake.[9][10] this compound has been shown to inhibit the insulin-mediated translocation of glucose transporter 1 (GLUT1) to the cell surface.[9] This blockade of glucose uptake leads to a reduction in aerobic glycolysis (the Warburg effect) and subsequent depletion of cellular ATP.[9][10] The resulting metabolic stress is a potent inducer of apoptosis.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of ATM with this compound Sensitizes Endometrial Cancer Cell Lines to Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: The Modulatory Effect of KU-55933 on the Akt Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
KU-55933 is a potent and highly specific small molecule inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase.[1] While traditionally studied for its role in the DNA damage response (DDR), a significant body of research has elucidated the function of cytoplasmic ATM in metabolic signaling, particularly in the activation of the Akt (Protein Kinase B) pathway.[2] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action on the Akt signaling cascade, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved pathways.
Mechanism of Action: Inhibition of ATM-Mediated Akt Activation
The serine/threonine kinase Akt is a pivotal node in the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the hydrophobic motif.[4] Recent evidence has established that cytoplasmic ATM is a critical kinase responsible for the phosphorylation of Akt at Ser473 in response to growth factors like insulin and insulin-like growth factor I (IGF-I).[2][4]
This compound exerts its effect by directly inhibiting the kinase activity of ATM.[1] By blocking ATM, this compound prevents the subsequent phosphorylation of Akt at Ser473, thereby impeding its full activation.[3] Studies have demonstrated that in cancer cells with overactivated Akt, treatment with this compound effectively blocks insulin- and IGF-I-stimulated phosphorylation of Akt at both Ser473 and Thr308, indicating a comprehensive suppression of the pathway.[3][4]
Downstream Cellular Consequences of Akt Inhibition by this compound
The inhibition of Akt activation by this compound triggers significant anti-tumor effects in cancer cells characterized by aberrant Akt signaling.
-
Suppression of Cell Proliferation and G1 Cell Cycle Arrest: this compound treatment leads to a dose-dependent inhibition of cancer cell proliferation.[3] This cytostatic effect is linked to its ability to induce cell cycle arrest at the G1 phase. Mechanistically, the inhibition of Akt leads to a marked downregulation in the synthesis of cyclin D1, a key protein for the G1-to-S phase transition.[2][3]
-
Induction of Apoptosis: In addition to its cytostatic effects, this compound can induce apoptosis, particularly under conditions of cellular stress such as serum starvation.[2][3] The induction of apoptosis is confirmed by the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a classic hallmark of programmed cell death.[3]
-
Inhibition of Glucose Metabolism: In aggressive cancer cells with hyperactive Akt, this compound has been shown to inhibit insulin-mediated glucose uptake.[5] It achieves this by blocking the translocation of the glucose transporter 1 (GLUT1) to the cell surface, thereby reducing aerobic glycolysis (the Warburg effect) and cellular ATP production.[5]
-
Synergy with mTOR Inhibitors: A critical finding is the ability of this compound to overcome a common resistance mechanism to mTOR inhibitors like rapamycin.[3] Inhibition of mTOR often leads to a feedback activation of Akt, which limits the therapeutic efficacy of rapamycin.[2][3] this compound completely abrogates this rapamycin-induced feedback loop.[2] The combination of this compound and rapamycin results in a synergistic reduction in cancer cell proliferation and a significant induction of apoptosis, an outcome not observed with either agent alone.[2][3]
Quantitative Data Presentation
The following tables summarize the inhibitory concentrations of this compound and its effects on cell proliferation.
Table 1: Inhibitory Potency of this compound Against Various Kinases
| Kinase Target | IC50 / Ki | Reference |
|---|---|---|
| ATM | 12.9 nM (IC50) / 2.2 nM (Ki) | [1] |
| DNA-PK | 2,500 nM (IC50) | [1] |
| mTOR | 9,300 nM (IC50) | [1] |
| PI3K | 16,600 nM (IC50) | [1] |
| ATR | >100,000 nM (IC50) |
Data demonstrates the high selectivity of this compound for ATM, with at least 100-fold greater selectivity compared to other related kinases.[3]
Table 2: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Cancer Type | Treatment | Proliferation Rate (% of Control) | Reference |
|---|---|---|---|---|
| MDA-MB-453 | Breast Cancer | 10 µM this compound | ~50% | [3] |
| PC-3 | Prostate Cancer | 10 µM this compound | ~50% |[3] |
Experimental Protocols
The primary method for assessing the effect of this compound on the Akt pathway is Western Blotting, used to quantify the phosphorylation status of Akt and its downstream targets.
Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol is a generalized procedure based on methodologies cited in the literature.[3][6][7][8]
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., MDA-MB-453, PC-3) and grow to sub-confluence (70-80%).[3]
-
Serum starve the cells overnight (16-24 hours) to reduce basal Akt activity.[3][6]
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.[3][6]
-
Stimulate cells with a growth factor (e.g., 100 nM insulin or 50 ng/mL IGF-I) for 45 minutes to induce Akt phosphorylation.[3][6]
2. Cell Lysis and Protein Quantification:
-
Place culture dishes on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[7]
-
Scrape cells and transfer the lysate to a pre-cooled microcentrifuge tube.[7]
-
Agitate for 30 minutes at 4°C, then centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).[7]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[7]
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[10]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
- Primary Antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-Cyclin D1, anti-PARP, and a loading control (e.g., anti-β-actin or anti-β-tubulin).[3]
-
Wash the membrane 3-5 times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again 3-5 times with TBST.
5. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[10]
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band densities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signals to the total protein and/or loading control.[3]
Conclusion
This compound serves as a powerful chemical probe to investigate the cellular functions of ATM beyond the nucleus. Its ability to specifically inhibit the cytoplasmic ATM-Akt signaling axis provides a clear mechanism for its observed anti-proliferative and pro-apoptotic effects in cancer cells with an over-reliance on this pathway. The data strongly support the therapeutic potential of targeting this axis, particularly in combination with other signaling inhibitors like rapamycin, to create synergistic anti-cancer strategies. This guide provides the foundational knowledge for researchers to design and interpret experiments involving this compound's effect on Akt signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. origene.com [origene.com]
Investigating KU-55933 as a Potential Anti-Parasitic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global burden of parasitic diseases necessitates the exploration of novel therapeutic strategies. One such avenue of investigation lies in targeting the fundamental cellular processes of parasites that are distinct from their hosts. The DNA Damage Response (DDR) pathway, crucial for maintaining genomic integrity, presents a promising area for therapeutic intervention. This technical guide focuses on KU-55933, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR. While extensively studied in the context of cancer, the potential of this compound as an anti-parasitic agent is an emerging field of research. This document provides a comprehensive overview of the current data, experimental protocols, and underlying signaling pathways related to the investigation of this compound against a range of parasitic organisms.
Mechanism of Action: Targeting the Parasite's DNA Damage Response
This compound functions as an ATP-competitive inhibitor of ATM kinase.[1][2] In eukaryotic cells, ATM is a primary sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[3] Many parasites, particularly those with rapid replication cycles, are inherently susceptible to DNA damage. By inhibiting the parasite's ATM-like kinases, this compound is hypothesized to disrupt the DDR, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, parasite death. Research suggests that parasites such as Toxoplasma gondii, Plasmodium falciparum, and Leishmania possess ATM/ATR-like kinases that are essential for their survival, making them potential targets for this compound.[4][5][6]
Quantitative Data on the Anti-Parasitic Activity of this compound
The following tables summarize the available quantitative data on the efficacy of this compound against various parasites.
| Parasite | Strain | Assay Type | Metric | Value (µM) | Reference |
| Toxoplasma gondii | RH | Replication Assay | IC50 | 2.15 | [6] |
| Toxoplasma gondii | RH RFP | Growth Assay | IC50 | 2.49 | [5] |
| Plasmodium falciparum | 3D7 | Growth Assay | IC50 | Micromolar Range | [4][7] |
Table 1: In Vitro Efficacy of this compound Against Parasites
| Parasite | Agent 1 | Agent 2 | Observed Effect | Reference |
| Toxoplasma gondii | This compound | Camptothecin (CPT) | Synergistic | [5][8] |
| Toxoplasma gondii | This compound | Methyl Methane Sulfonate (MMS) | Synergistic | [5][8] |
| Toxoplasma gondii | This compound | Hydroxyurea (HU) | No Synergism | [5][8] |
| Leishmania major | This compound | Hydrogen Peroxide (H₂O₂) | Sensitization to Oxidative Damage | [6] |
Table 2: Synergistic and Sensitizing Effects of this compound in Combination with other Agents
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound as an anti-parasitic agent.
Toxoplasma gondii Replication Assay
Objective: To determine the effect of this compound on the intracellular replication of T. gondii tachyzoites.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
T. gondii tachyzoites (e.g., RH strain)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody (e.g., anti-SAG1)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Microscope slides and coverslips
Protocol:
-
Seed HFFs onto coverslips in a 24-well plate and culture until confluent.
-
Infect the HFF monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.1.
-
After 1 hour of incubation to allow for parasite invasion, wash the cells three times with PBS to remove extracellular parasites.
-
Add fresh DMEM containing various concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Incubate the plates for 48 hours.
-
Fix the cells with 4% PFA for 20 minutes.
-
Permeabilize the cells and block with blocking buffer.
-
Incubate with the primary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Visualize the slides using a fluorescence microscope and count the number of tachyzoites per parasitophorous vacuole in at least 100 vacuoles per condition.
-
Calculate the IC50 value by plotting the percentage of inhibition of parasite replication against the log of the this compound concentration.[5][9]
Toxoplasma gondii Cell Cycle Analysis
Objective: To assess the effect of this compound on the cell cycle progression of T. gondii tachyzoites.
Materials:
-
HFFs
-
T. gondii tachyzoites
-
Pyrrolidine dithiocarbamate (PDTS) for synchronization
-
This compound
-
Hydroxyurea (HU) as a control for G1/S arrest
-
Propidium iodide (PI) for DNA staining
-
Flow cytometer
Protocol:
-
Infect confluent HFFs with T. gondii tachyzoites.
-
Synchronize the intracellular tachyzoites in the G1 phase by treating with 60 µM PDTS for 6 hours.
-
Wash the cells with PBS and incubate with fresh medium containing 5 µM this compound, 4 mM HU, or DMSO for 7 hours.
-
Harvest the infected cells and lyse the host cells to release the parasites.
-
Fix the purified parasites in 70% ethanol.
-
Stain the parasite DNA with propidium iodide.
-
Analyze the DNA content of the parasites by flow cytometry to determine the percentage of parasites in each phase of the cell cycle (G1, S, G2/M).[5][10]
Plasmodium falciparum Growth Inhibition Assay
Objective: To determine the IC50 of this compound against the asexual blood stage of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
RPMI-1640 medium supplemented with AlbuMAX or human serum
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
96-well plates
Protocol:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite culture with a starting parasitemia of ~0.5% in a 2% hematocrit.
-
Dispense the parasite culture into a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., chloroquine).
-
Incubate the plate for 48 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the this compound concentration.[4][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the investigation of this compound as an anti-parasitic agent.
Caption: A generalized experimental workflow for screening the anti-parasitic activity of this compound.
References
- 1. Frontiers | ATR Kinase Is a Crucial Player Mediating the DNA Damage Response in Trypanosoma brucei [frontiersin.org]
- 2. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Use of kinase inhibitors against schistosomes to improve and broaden praziquantel efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 [mdpi.com]
- 8. Identification of potent schistosomicidal compounds predicted as type II-kinase inhibitors against Schistosoma mansoni c-Jun N-terminal kinase SMJNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
KU-55933 for Neuroprotection Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KU-55933, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with a focus on its application in neuroprotection research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways.
Core Concepts: this compound as a Neuroprotective Agent
This compound is a small molecule inhibitor that exhibits high selectivity for ATM kinase, a critical regulator of the DNA damage response (DDR).[1][2] While initially investigated for its potential in oncology, emerging research has highlighted its neuroprotective properties, particularly in models of oxidative stress.
A key study has demonstrated that this compound protects neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.[3] Intriguingly, this neuroprotective effect is not mediated through the canonical γH2AX/p-p53/caspase-3 DNA damage response pathway. Instead, this compound's protective mechanism in this context involves the attenuation of calpain and cathepsin D activity, two proteases implicated in neurodegenerative processes.[3] This alternative mechanism of action makes this compound a compelling candidate for further investigation in neurodegenerative diseases where oxidative stress and protease dysregulation are contributing factors.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various kinases and its efficacy in cellular models.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Notes |
| ATM | 12.9 - 13 | 2.2 | Highly selective for ATM. |
| DNA-PK | 2,500 | - | Over 100-fold more selective for ATM. |
| mTOR | 9,300 | - | Significantly less potent against mTOR. |
| PI3K | 16,600 | - | Significantly less potent against PI3K. |
| ATR | >100,000 | - | Not a significant inhibitor of ATR. |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Activity of this compound in Neuroprotection Studies
| Cell Line | Stressor | This compound Concentration | Observed Effect |
| SH-SY5Y (human neuroblastoma) | Hydrogen Peroxide (H₂O₂) | 1 - 10 µM | Inhibition of cell death |
| Primary mouse cerebellar granule cells | Hydrogen Peroxide (H₂O₂) | Not specified | Neuroprotection against H₂O₂-induced damage |
| HT-22 (mouse hippocampal) | Hydrogen Peroxide (H₂O₂) | Not specified | Neuroprotection against H₂O₂-induced damage |
| SH-SY5Y (human neuroblastoma) | Doxorubicin | 1 - 10 µM | Inhibition of cell death |
Data primarily from a key study on this compound's neuroprotective effects.[3]
Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to this compound's mechanism of action in neuroprotection.
Caption: this compound's neuroprotective mechanism against oxidative stress.
References
- 1. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. The ATM kinase inhibitor this compound provides neuroprotection against hydrogen peroxide-induced cell damage via a γH2AX/p-p53/caspase-3-independent mechanism: Inhibition of calpain and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
The Radiosensitizing Effects of KU-55933: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-55933 is a potent and specific small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2] The DDR is a complex signaling network that cells activate to detect and repair DNA lesions, such as double-strand breaks (DSBs) induced by ionizing radiation (IR). By inhibiting ATM, this compound effectively disrupts this critical repair mechanism, leading to the accumulation of lethal DNA damage in cancer cells and enhancing their sensitivity to radiotherapy. This technical guide provides an in-depth overview of the radiosensitizing effects of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action: ATM Inhibition
This compound exerts its radiosensitizing effects by directly inhibiting the kinase activity of ATM.[1][2] ATM is a primary sensor of DNA double-strand breaks (DSBs), which are the most cytotoxic lesions induced by ionizing radiation. Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response that includes cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.
By inhibiting ATM, this compound prevents the initiation of this signaling cascade. This leads to several key downstream consequences that contribute to radiosensitization:
-
Abrogation of Cell Cycle Checkpoints: ATM activation normally leads to the phosphorylation and activation of checkpoint kinases such as Chk2, which in turn mediate cell cycle arrest, primarily at the G1/S and G2/M transitions.[1][3] This pause allows time for DNA repair. This compound prevents this arrest, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[3]
-
Inhibition of DNA Repair: ATM plays a crucial role in promoting the repair of DSBs through both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. It facilitates the recruitment of repair factors to the site of damage and modifies chromatin to allow access for the repair machinery. Inhibition of ATM by this compound impairs these repair processes, resulting in the persistence of lethal DNA lesions.[1]
-
Increased Residual DNA Damage: A hallmark of this compound treatment in combination with radiation is a significant increase in the number of persistent γ-H2AX foci.[1] γ-H2AX is a phosphorylated form of the histone variant H2AX and serves as a sensitive marker for DNA double-strand breaks. The increased number of residual foci indicates a failure to repair the radiation-induced DNA damage.
Quantitative Data on Radiosensitizing Effects
The efficacy of this compound as a radiosensitizer has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Effect of this compound on Cell Survival Following Radiation
| Cell Line | Radiation Dose (Gy) | This compound Concentration (µM) | Survival Fraction (Control) | Survival Fraction (this compound) | Fold Decrease in Survival | Reference |
| U251 Glioblastoma | 30 (TMZ) | 10 | 0.08 ± 0.01 | 0.004 ± 0.001 | 20 | [1] |
| U87 Glioblastoma | 30 (TMZ) | 10 | 0.04 ± 0.002 | 0.02 ± 0.005 | 2 | [1] |
| H460 Lung Cancer | Various | 10 | - | - | Significant downward shift in survival curve | |
| A549 Lung Cancer | Various | 10 | - | - | Significant downward shift in survival curve | |
| H23 Lung Cancer | Various | 5 | - | - | Significant downward shift in survival curve |
Note: TMZ (temozolomide) is a chemotherapeutic agent that also induces DNA double-strand breaks.
Table 2: Effect of this compound on Cell Cycle Distribution Following DNA Damage
| Cell Line | Treatment | This compound Concentration (µM) | % of Cells in G2/M (Control) | % of Cells in G2/M (this compound) | Reference |
| U251 Glioblastoma | TMZ | 10 | 35 ± 0.8 | 61.8 ± 1.1 | [1] |
| U87 Glioblastoma | TMZ | 10 | 18.6 ± 0.4 | 25 ± 0.2 | [1] |
| MCF-7 Breast Cancer | IR | Not Specified | Increased G1 arrest | Increased G2 arrest |
Table 3: Effect of this compound on DNA Damage Markers
| Cell Line | Treatment | This compound Concentration (µM) | % Nuclei with γ-H2AX Foci (Control) | % Nuclei with γ-H2AX Foci (this compound) | Reference |
| U251 Glioblastoma | TMZ | 10 | 13.7 ± 0.5 | 24 ± 1.5 | [1] |
| U87 Glioblastoma | TMZ | 10 | 32.5 ± 2.5 | 52.9 ± 1 | [1] |
Table 4: Dose Enhancement Ratios (DER) for this compound and Analogs
| Cell Line | Compound | Concentration (µM) | Dose Enhancement Ratio (DER) | Reference |
| U87 Glioblastoma | This compound | 10 | 1.6 | [2] |
| U87 Glioblastoma | KU-60019 | 1 | 1.7 | [2] |
| U87 Glioblastoma | KU-60019 | 10 | 4.4 | [2] |
Note: KU-60019 is a more potent analog of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to evaluate the radiosensitizing effects of this compound.
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive integrity of cells after treatment with cytotoxic agents.
-
Cell Seeding:
-
Culture cells to be tested in appropriate growth medium to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Plate a predetermined number of cells into 6-well plates. The number of cells plated will depend on the expected survival fraction for each treatment condition and should be optimized to yield 50-150 colonies per well.
-
-
Treatment:
-
Allow cells to attach for at least 4-6 hours.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) before irradiation.
-
Irradiate the cells with a range of doses using a calibrated radiation source.
-
-
Incubation and Colony Formation:
-
After irradiation, replace the medium with fresh growth medium (with or without this compound, depending on the experimental design).
-
Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol:acetic acid (3:1) for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (number of colonies counted / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies counted / (number of cells seeded x PE/100)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a survival curve.
-
Western Blotting for DNA Damage Response Proteins
Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated ATM (p-ATM) and γ-H2AX.
-
Cell Lysis:
-
Treat cells with this compound and/or radiation as described for the clonogenic assay.
-
At desired time points after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-phospho-ATM Ser1981, anti-γ-H2AX Ser139, anti-total ATM, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Immunofluorescence for γ-H2AX Foci
This technique allows for the visualization and quantification of DNA double-strand breaks at the single-cell level.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound and/or radiation.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Staining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.
-
Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain such as DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γ-H2AX foci per nucleus in a large number of cells (e.g., >100) for each treatment condition. Cells with more than 5-10 foci are typically considered positive.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound and/or radiation.
-
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets and debris.
-
Acquire the fluorescence data for PI.
-
-
Data Interpretation:
-
Generate a histogram of PI fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between the two peaks represents cells in the S phase.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
The ATM Inhibitor KU-55933: A Deep Dive into its Impact on Tumor Cell Cycle Arrest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity. In the context of oncology, the ATM signaling pathway presents a compelling target for therapeutic intervention.[1][2][3][4][5] KU-55933, a potent and specific small molecule inhibitor of ATM, has emerged as a critical tool for dissecting the intricacies of ATM signaling and as a potential anti-cancer agent.[6][7] This technical guide provides a comprehensive overview of this compound's mechanism of action, with a particular focus on its profound impact on cell cycle arrest in tumor cells. We will delve into the quantitative effects of this compound on cell cycle distribution, provide detailed experimental protocols for its study, and visualize the key signaling pathways involved.
Mechanism of Action: Induction of G1 Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily by inducing a robust cell cycle arrest at the G1 phase in cancer cells, particularly those with aberrant activation of the Akt signaling pathway.[7] The canonical pathway involves the following key steps:
-
Inhibition of ATM Kinase Activity : this compound competitively binds to the ATP-binding pocket of ATM, effectively inhibiting its kinase activity.[6]
-
Downregulation of Akt Phosphorylation : ATM has been shown to be involved in the full activation of Akt. By inhibiting ATM, this compound blocks the phosphorylation of Akt, a critical signaling node for cell survival and proliferation.[7][8]
-
Suppression of Cyclin D1 Synthesis : A key downstream effector of the Akt pathway is Cyclin D1, a crucial regulator of the G1 to S phase transition. Inhibition of Akt signaling by this compound leads to a significant downregulation of Cyclin D1 synthesis.[7]
-
G1 Phase Arrest : The diminished levels of Cyclin D1 prevent the formation of active Cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S phase entry and leading to a G1 cell cycle arrest.
This targeted mechanism of action makes this compound a promising candidate for cancers characterized by hyperactivated Akt signaling.
Quantitative Analysis of Cell Cycle Arrest
The induction of G1 cell cycle arrest by this compound has been quantified in various tumor cell lines. Treatment with this compound leads to a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Fold Increase in G1/S Ratio | Reference |
| MDA-MB-453 (Breast Cancer) | Control | 56.1 ± 3.4 | 38.1 ± 1.2 | 5.9 ± 2.6 | - | [9] |
| 10 µM this compound (72h) | Substantial Increase | Marked Decrease | Not specified | 2- to 3-fold | [7] | |
| PC-3 (Prostate Cancer) | Control | Not specified | Not specified | Not specified | - | |
| 10 µM this compound (72h) | Substantial Increase | Marked Decrease | Not specified | 2- to 3-fold | [7] |
Note: While specific percentage data for PC-3 cells were not available in the reviewed literature, the reported 2- to 3-fold increase in the G1/S ratio indicates a similar trend to that observed in MDA-MB-453 cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines : MDA-MB-453 (human breast adenocarcinoma) and PC-3 (human prostate adenocarcinoma) cell lines are commonly used.
-
Culture Conditions : Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment : For cell cycle analysis, seed cells at an appropriate density and allow them to attach overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound (typically 10 µM) or DMSO as a vehicle control. Incubate for the desired duration (e.g., 72 hours).
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting : After this compound treatment, detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Fixation : Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining : Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Data Acquisition : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the levels of specific proteins, such as Cyclin D1, Akt, and phospho-Akt.
-
Protein Extraction : After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin D1, anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Caption: Experimental workflow for analyzing this compound's effects.
Conclusion and Future Directions
This compound serves as a powerful pharmacological tool to probe the ATM-dependent signaling pathways that govern cell cycle progression. Its ability to induce G1 arrest in tumor cells with hyperactive Akt signaling underscores its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of ATM in cancer biology and to explore the development of novel anti-cancer strategies targeting the DNA damage response. Future research should focus on elucidating the full spectrum of this compound's effects on other cell cycle checkpoints, its potential for synergistic combinations with other anti-cancer agents, and the identification of predictive biomarkers for patient stratification in future clinical trials.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. ATM Signaling | GeneTex [genetex.com]
- 6. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of ATM by KU55933 stimulates ATM transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of KU-55933: A Technical Guide to a Pioneering ATM Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of KU-55933, a first-in-class, potent, and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details the biochemical properties, cellular effects, and preclinical evaluation of this compound, supported by structured data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction: The Role of ATM in DNA Damage Response and Cancer
The ATM protein kinase is a critical regulator of the cellular response to DNA double-strand breaks (DSBs), which can be induced by ionizing radiation, radiomimetic drugs, or oxidative stress.[1][2][3] As a central mediator of the DNA damage response (DDR), ATM is activated at the sites of DSBs, where it phosphorylates a multitude of downstream substrates to initiate signaling cascades that control cell cycle checkpoints, DNA repair, and apoptosis.[1][4][5][6] The loss of ATM function, as seen in the genetic disorder ataxia-telangiectasia, leads to increased cancer susceptibility and profound sensitivity to radiation.[7][8] This critical role in maintaining genomic integrity has positioned ATM as a compelling therapeutic target for enhancing the efficacy of cancer treatments that induce DNA damage.[2][9]
The Discovery of this compound: A Selective ATM Kinase Inhibitor
This compound was identified through the screening of a chemical library based on the structure of LY294002, a known inhibitor of phosphatidylinositol 3-kinases (PI3Ks), a family to which ATM belongs.[10] This effort led to the development of a potent, specific, and ATP-competitive inhibitor of ATM kinase.[10]
Biochemical Properties and Selectivity
This compound demonstrates high potency against ATM with a half-maximal inhibitory concentration (IC50) of 12.9 nM and a dissociation constant (Ki) of 2.2 nM in cell-free assays.[11][12] A key feature of this compound is its remarkable selectivity for ATM over other related kinases in the PI3K-like kinase (PIKK) family, including DNA-dependent protein kinase (DNA-PK), Ataxia-Telangiectasia and Rad3-related (ATR), and mammalian target of rapamycin (mTOR).[11][12]
| Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. ATM (fold) |
| ATM | 12.9 [11][12] | 2.2 [11][12] | - |
| DNA-PK | 2,500[11] | - | ~194 |
| PI3K | 16,600[11] | - | ~1287 |
| mTOR | 9,300[11] | - | ~721 |
| ATR | >100,000 | - | >7750 |
Table 1: Biochemical Potency and Selectivity of this compound
Mechanism of Action: Inhibition of ATM Signaling
This compound exerts its effects by directly inhibiting the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets. This leads to the disruption of the DNA damage response and sensitizes cancer cells to DNA-damaging agents.
ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response signaling pathway and the point of inhibition by this compound.
Caption: ATM Signaling Pathway and Inhibition by this compound.
Cellular Effects of this compound
In cellular assays, this compound effectively inhibits the autophosphorylation of ATM and the phosphorylation of its downstream targets, such as p53, CHK2, and H2AX, in response to ionizing radiation.[11][12]
| Cell Line | Endpoint | Treatment | This compound Concentration | Effect |
| HeLa | p53 (Ser15) phosphorylation | Ionizing Radiation | 300 nM (IC50) | Inhibition of phosphorylation[11] |
| MDA-MB-453, PC-3 | Proliferation | - | 10 µM | ~50% inhibition[7] |
| MDA-MB-453, PC-3 | Akt phosphorylation | Insulin/IGF-I | - | Blocks phosphorylation[13] |
| MDA-MB-453, PC-3 | Cell Cycle | - | 10 µM | G1 arrest[14] |
| HeLa | Radiosensitization | Ionizing Radiation | 10 µM | Sensitizes cells[11] |
| U251, U87 | Chemosensitization | Temozolomide (TMZ) | 10 µM | Sensitizes cells to TMZ[15] |
Table 2: Cellular Activities of this compound
Preclinical Development and Applications
Preclinical studies have demonstrated that this compound can potentiate the effects of DNA-damaging agents in various cancer models. It has been shown to enhance the cytotoxicity of ionizing radiation and chemotherapeutic drugs like etoposide and doxorubicin.[16][17] Furthermore, this compound has been instrumental as a research tool to elucidate the diverse functions of ATM in cellular processes beyond the DNA damage response, such as glucose metabolism and neuroprotection.[18][19]
Logical Flow of this compound Development
Caption: Logical workflow of this compound's development.
Detailed Experimental Protocols
ATM Kinase Assay (In Vitro)
This protocol describes a method for measuring ATM kinase activity in vitro using an immunoprecipitation-based assay.
Materials:
-
HeLa cell nuclear extract
-
Anti-ATM antibody
-
Protein A-Sepharose beads
-
Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 10 µM ATP)
-
GST-p53 substrate
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Immunoprecipitation of ATM:
-
Incubate HeLa nuclear extract with an anti-ATM antibody for 2 hours at 4°C with gentle rotation.
-
Add Protein A-Sepharose beads and incubate for another hour.
-
Wash the beads three times with immunoprecipitation buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing GST-p53 substrate and this compound (or vehicle control).
-
Initiate the reaction by adding [γ-³²P]ATP and incubate for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of GST-p53 using a phosphorimager.
-
Western Blot for ATM-dependent Phosphorylation
This protocol details the detection of phosphorylation of ATM substrates, such as p53, in cells treated with DNA-damaging agents and this compound.
Materials:
-
Cell lines (e.g., HeLa, U2OS)
-
Ionizing radiation source or etoposide
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-total p53, anti-ATM)
-
HRP-conjugated secondary antibody
-
ECL reagent
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Expose cells to ionizing radiation or treat with etoposide.
-
Incubate for the desired time (e.g., 1-2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Resolve equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using ECL reagent.
-
Cell Viability Assay (Clonogenic Survival)
This assay assesses the long-term survival of cells following treatment with a cytotoxic agent in the presence or absence of this compound.
Materials:
-
Cancer cell lines
-
Cytotoxic agent (e.g., ionizing radiation, etoposide)
-
This compound
-
Complete cell culture medium
-
Crystal violet staining solution
Procedure:
-
Cell Plating and Treatment:
-
Plate a known number of cells in multi-well plates.
-
Allow cells to attach overnight.
-
Treat cells with the cytotoxic agent with or without this compound for a defined period (e.g., 16 hours).[16]
-
-
Colony Formation:
-
Remove the treatment media and wash the cells.
-
Add fresh complete medium and incubate for 10-14 days to allow for colony formation.
-
-
Staining and Quantification:
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Experimental Workflow for Inhibitor Screening
Caption: General experimental workflow for screening ATM inhibitors.
Conclusion
This compound was a landmark discovery in the field of DNA damage response and cancer therapy. As a potent and selective inhibitor of ATM, it has not only served as a valuable tool for dissecting the intricate roles of ATM in cellular physiology but has also paved the way for the development of next-generation ATM inhibitors for clinical applications. This guide provides a comprehensive technical overview of its discovery and development, offering valuable insights for researchers and professionals in the field of drug discovery and oncology.
References
- 1. abeomics.com [abeomics.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ppackdihydrochloride.com [ppackdihydrochloride.com]
- 8. Ataxia-telangiectasia: phenotype/genotype studies of ATM protein expression, mutations, and radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The ATM kinase inhibitor this compound provides neuroprotection against hydrogen peroxide-induced cell damage via a γH2AX/p-p53/caspase-3-independent mechanism: Inhibition of calpain and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of KU-55933 in the Inhibition of Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), a cellular network essential for maintaining genomic integrity. In many cancers, the DDR is dysregulated, contributing to uncontrolled cell proliferation and resistance to therapy. KU-55933, a potent and selective small molecule inhibitor of ATM kinase, has emerged as a significant tool in cancer research. This technical guide provides an in-depth analysis of this compound's mechanism of action in inhibiting cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Introduction: ATM Kinase as a Therapeutic Target in Oncology
ATM is a serine/threonine protein kinase that plays a pivotal role in signaling DNA double-strand breaks (DSBs).[1] Upon activation, ATM initiates a signaling cascade that orchestrates cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.[2][3] Many cancer cells exhibit an over-reliance on specific DDR pathways for survival, making inhibitors of key DDR proteins, such as ATM, a promising therapeutic strategy.[1] this compound was one of the first potent and selective inhibitors of ATM to be developed, and it has been instrumental in elucidating the role of ATM in cancer biology.[4]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of ATM kinase.[5] Its high selectivity allows for the specific interrogation of ATM-dependent pathways.[6][7] The primary mechanisms by which this compound inhibits cancer cell proliferation are through the induction of cell cycle arrest and the promotion of apoptosis.
Induction of G1 Cell Cycle Arrest
A key effect of this compound in cancer cells is the induction of G1 phase cell cycle arrest.[8] This is primarily achieved through the inhibition of the ATM-Akt signaling axis. ATM has been shown to mediate the full activation of Akt, a serine/threonine kinase that is a central node in cell proliferation and survival pathways.[8] By inhibiting ATM, this compound prevents the phosphorylation and activation of Akt.[8] A critical downstream target of Akt in the context of cell cycle progression is Cyclin D1.[8] Inhibition of the ATM/Akt pathway by this compound leads to a significant downregulation of Cyclin D1 synthesis.[8] Cyclin D1 is a key regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), promotes the transition from the G1 to the S phase of the cell cycle. The reduction in Cyclin D1 levels effectively halts the cell cycle in the G1 phase, thereby inhibiting proliferation.[8]
Induction of Apoptosis
In addition to its cytostatic effects, this compound can also induce apoptosis, or programmed cell death, in cancer cells.[8] This is particularly evident under conditions of cellular stress, such as serum starvation.[8] The pro-survival signals mediated by the Akt pathway are crucial for protecting cancer cells from apoptosis. By blocking Akt activation, this compound sensitizes cancer cells to apoptotic stimuli.[8][9] Furthermore, in aggressive breast and prostate cancer cells with overactivated Akt, this compound has been shown to inhibit glucose uptake by blocking the translocation of the glucose transporter GLUT1 to the cell surface.[9] This leads to reduced aerobic glycolysis and ATP production, ultimately contributing to the induction of apoptosis.[9]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized across various assays and cancer cell lines.
| Parameter | Value | Assay Type | Reference |
| IC50 for ATM | 12.9 nM | Cell-free kinase assay | [6][10] |
| Ki for ATM | 2.2 nM | Cell-free kinase assay | [5][7] |
| IC50 for DNA-PK | 2,500 nM | Cell-free kinase assay | [5][6][7] |
| IC50 for mTOR | 9,300 nM | Cell-free kinase assay | [5][6][7] |
| IC50 for PI3K | 16,600 nM | Cell-free kinase assay | [5][6][7] |
| Cellular IC50 for ATM-dependent phosphorylation | ~300 nM | In-cell Western (p53 Ser15 phosphorylation) | [6][10] |
Table 1: In vitro and cellular potency and selectivity of this compound.
| Cell Line | Cancer Type | Effect of this compound (10 µM) | Reference |
| MDA-MB-453 | Breast Cancer | Induces G1 cell cycle arrest; Downregulates Cyclin D1; Induces apoptosis under serum starvation. | [8] |
| PC-3 | Prostate Cancer | Induces G1 cell cycle arrest; Downregulates Cyclin D1; Induces apoptosis under serum starvation. | [8] |
| MCF-7 | Breast Cancer | Decreases cell viability. | [5][7] |
| A549 | Lung Cancer | Decreases cell viability. | [5][7] |
| HCT116 | Colon Cancer | Decreases cell viability. | [5][7] |
| U2OS | Osteosarcoma | Ablates ionizing radiation-induced phosphorylation of ATM substrates. | [6] |
| HeLa | Cervical Cancer | Sensitizes cells to ionizing radiation. | [6] |
Table 2: Effects of this compound on various cancer cell lines.
Signaling Pathways and Experimental Workflows
This compound-Mediated Inhibition of the ATM-Akt-Cyclin D1 Pathway
Caption: this compound inhibits ATM, blocking Akt activation and downstream signaling, leading to decreased proliferation and increased apoptosis.
General Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating the anti-proliferative effects of this compound on cancer cells.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters such as cell seeding density, antibody concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of specific proteins, such as p-Akt, total Akt, and Cyclin D1.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Cyclin D1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence for γH2AX Foci
This technique is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, with or without a DNA damaging agent like ionizing radiation (IR).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.3% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution containing 5% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX).
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the γH2AX foci using a fluorescence microscope.
-
Image Analysis: Quantify the number of foci per nucleus using image analysis software.
Conclusion and Future Directions
This compound has been a foundational tool for understanding the role of ATM in cancer cell proliferation and survival. Its ability to induce G1 cell cycle arrest and apoptosis through the inhibition of the ATM-Akt signaling pathway highlights the therapeutic potential of targeting ATM in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation of ATM inhibitors in various cancer contexts. Future research may focus on the development of next-generation ATM inhibitors with improved pharmacokinetic properties for clinical applications and the exploration of synergistic combinations with other targeted therapies or immunotherapies to overcome treatment resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytoplasmic Arena: A Technical Guide to Exploring ATM Functions with KU-55933
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for investigating the cytoplasmic functions of the Ataxia-Telangiectasia Mutated (ATM) kinase, a protein traditionally known for its nuclear role in the DNA damage response. The potent and selective ATM inhibitor, KU-55933, serves as a critical tool to dissect these non-nuclear activities. This document offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate research in this emerging area.
Quantitative Profile of this compound
This compound is a potent, ATP-competitive inhibitor of ATM kinase. Its selectivity and efficacy are crucial for specifically targeting ATM-dependent pathways. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Kinase Target | Assay Type | Reference |
| IC50 | 12.9 nM | ATM | Cell-free | [1][2][3][4] |
| Ki | 2.2 nM | ATM | Cell-free | [1][2][3][4][5] |
| Cellular IC50 | ~300 nM | ATM | Cellular (p53 Ser15 phosphorylation) | [1][3] |
| IC50 | 2.5 µM | DNA-PK | Cell-free | [1][5] |
| IC50 | 9.3 µM | mTOR | Cell-free | [1][5] |
| IC50 | 16.6 µM | PI3K | Cell-free | [1][5] |
| IC50 | >100 µM | ATR | Cell-free | [5] |
Key Cytoplasmic Signaling Pathways of ATM
Cytoplasmic ATM is increasingly recognized for its role in diverse signaling networks, including metabolic regulation, oxidative stress response, and growth factor signaling. This compound is instrumental in elucidating the ATM-dependence of these pathways.
ATM in Insulin and Growth Factor Signaling
Cytoplasmic ATM plays a crucial role in the full activation of Akt (also known as Protein Kinase B) in response to insulin and other growth factors. This pathway is critical for cell survival and proliferation.
ATM in Oxidative Stress Response and mTORC1 Regulation
In response to reactive oxygen species (ROS), cytoplasmic ATM can be activated independently of DNA damage. This leads to the regulation of the mTORC1 complex, a key controller of cell growth and autophagy, via the LKB1/AMPK pathway.
Experimental Protocols
The following protocols provide a detailed guide for key experiments to investigate the cytoplasmic functions of ATM using this compound.
Western Blotting for Cytoplasmic ATM Activity
This protocol details the detection of phosphorylated Akt (Ser473), a downstream target of cytoplasmic ATM, in response to insulin stimulation and its inhibition by this compound.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Insulin
-
Cytoplasmic extraction buffer (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve cells overnight. Pre-treat with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour. Stimulate with insulin (e.g., 100 nM) for 15-30 minutes.
-
Cytoplasmic Fractionation: Wash cells with ice-cold PBS. Perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol to isolate the cytoplasmic fraction. Add protease and phosphatase inhibitors to the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cytoplasmic lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated Akt.
Immunofluorescence for Cytoplasmic ATM Localization
This protocol allows for the visualization of cytoplasmic ATM and its potential co-localization with other cytoplasmic proteins.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against ATM
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-ATM antibody, diluted in blocking solution, overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images to analyze the subcellular localization of ATM.
In Vitro ATM Kinase Assay
This assay measures the direct inhibitory effect of this compound on ATM kinase activity using a purified substrate.
Materials:
-
Immunoprecipitated or recombinant active ATM kinase
-
Substrate (e.g., GST-p53 fusion protein)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
[γ-³²P]ATP or cold ATP and phospho-specific antibodies
-
SDS-PAGE and Western blotting reagents or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ATM kinase, substrate, and kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding ATP (either radiolabeled or cold).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Radiometric: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporation of ³²P into the substrate.
-
Non-Radiometric: Separate the products by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-specific antibody against the substrate's phosphorylation site.
-
-
Data Interpretation: Determine the concentration of this compound that results in 50% inhibition of ATM kinase activity (IC50).
Conclusion
The exploration of cytoplasmic ATM functions is a rapidly advancing field with significant implications for understanding cellular physiology and disease. The use of specific inhibitors like this compound is paramount for delineating the precise roles of cytoplasmic ATM in various signaling pathways. The protocols and data presented in this guide are intended to provide a robust foundation for researchers to design and execute experiments aimed at further unraveling the complexities of non-nuclear ATM signaling.
References
KU-55933: A Potent ATM Kinase Inhibitor for Enhanced Chemosensitization in Combination Cancer Therapies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The quest for more effective and targeted cancer therapies has led to the exploration of chemosensitizers, agents that can enhance the efficacy of conventional chemotherapeutic drugs. KU-55933, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, has emerged as a promising candidate in this arena. ATM kinase is a critical regulator of the DNA damage response (DDR), a cellular network that cancer cells often exploit to survive the DNA-damaging effects of chemotherapy and radiotherapy. By inhibiting ATM, this compound disrupts this survival mechanism, rendering cancer cells more susceptible to the cytotoxic effects of various anti-cancer agents. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application as a chemosensitizer in combination therapies, and detailed experimental protocols for its investigation.
Introduction: The Role of ATM in Cancer Therapy Resistance
The ATM protein kinase plays a pivotal role in sensing and initiating the cellular response to DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage induced by many chemotherapeutic agents and ionizing radiation.[1][2] Upon activation, ATM phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[2][3] Many cancer cells exhibit an over-reliance on the DDR pathway for their survival, making ATM a compelling target for therapeutic intervention. Inhibition of ATM can prevent the repair of chemotherapy-induced DNA damage, leading to the accumulation of lethal lesions and ultimately, cancer cell death.
This compound: A Specific Inhibitor of ATM Kinase
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ATM kinase, with an IC50 of 12.9 nM and a Ki of 2.2 nM in cell-free assays.[4][5] Its selectivity for ATM is significantly higher compared to other related kinases such as DNA-PK, PI3K, ATR, and mTOR, making it a valuable tool for specifically interrogating the role of ATM in cellular processes.[4][6]
Mechanism of Action: How this compound Enhances Chemosensitivity
The primary mechanism by which this compound acts as a chemosensitizer is through the inhibition of ATM-mediated DNA repair.[1] This leads to several downstream cellular consequences that potentiate the effects of DNA-damaging agents:
-
Inhibition of DNA Repair: By blocking ATM activity, this compound prevents the phosphorylation of key downstream effectors involved in DNA repair, leading to an accumulation of unrepaired DNA double-strand breaks.[1][2] This is evidenced by the increased formation of γ-H2AX foci, a marker of DSBs, in cells treated with a combination of this compound and a DNA-damaging agent.[1][2]
-
Induction of Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1 and G2/M phases, depending on the cellular context and the combination agent used.[1][3][7] For instance, in combination with temozolomide (TMZ) in glioblastoma cells, this compound leads to a persistent G2/M arrest.[1][2][8] In breast and prostate cancer cells, it has been shown to induce G1 arrest by downregulating cyclin D1 synthesis.[3][7]
-
Promotion of Apoptosis: The accumulation of extensive DNA damage and cell cycle disruption ultimately triggers programmed cell death, or apoptosis.[3][7][9] The combination of this compound with other agents often leads to a significant increase in apoptotic markers like cleaved PARP and caspase-3 activity.[3][10]
Beyond its role in the canonical DNA damage response, ATM has also been implicated in cytoplasmic functions, including the activation of the pro-survival Akt pathway.[3][7] this compound can block the phosphorylation and activation of Akt, further contributing to its anti-proliferative and pro-apoptotic effects in cancer cells with aberrant Akt signaling.[3][7]
Combination Therapies: Synergistic Effects of this compound
Extensive preclinical research has demonstrated the potential of this compound to sensitize a variety of cancer cell types to different therapeutic modalities.
Combination with Temozolomide (TMZ) in Glioblastoma
In glioblastoma (GBM), an aggressive brain tumor, this compound has shown significant promise in enhancing the efficacy of the alkylating agent temozolomide.[1][2][8] Studies in inherently TMZ-sensitive GBM cell lines, such as U251 and U87, have demonstrated that the addition of this compound significantly increases cell killing compared to TMZ alone.[1][2][8] This sensitization is associated with an increased and persistent G2/M cell cycle arrest and a higher number of residual DNA double-strand breaks.[1][2]
Combination with Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent that induces DNA crosslinks. The combination of this compound with cisplatin has been shown to enhance cell growth arrest in HeLa cervical cancer cells.[11] This effect appears to be mediated through the induction of extensive DNA breaks rather than a direct enhancement of apoptosis.[11] In some contexts, such as certain gynecologic cancer cells, inhibition of the related kinase ATR, rather than ATM, showed a more significant sensitization to cisplatin.[12] Interestingly, in ovarian cancer, metformin was found to antagonize the effects of cisplatin by inhibiting the ATM/CHK2 pathway, and this resistance could be reversed by this compound.[13]
Combination with Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. While some studies suggest a synergistic potential, research in multiple myeloma cell lines indicated that the combination of doxorubicin and this compound was not synergistic and did not lead to a remarkable reduction in proliferation or increase in apoptosis.[14] However, in triple-negative breast cancer (TNBC) cells with APC mutations, this compound was hypothesized to sensitize cells to doxorubicin by increasing DNA damage.[15]
Combination with Radiotherapy
As a potent inhibitor of the DNA damage response, this compound is a logical candidate for a radiosensitizer.[3] It has been shown to sensitize HeLa cells to ionizing radiation.[4] In radioresistant bladder cancer cells with a DAB2IP gene defect, this compound significantly enhanced sensitivity to IR by inhibiting ATM phosphorylation and slowing DSB repair.[16]
Combination with Other Targeted Agents
This compound has also been investigated in combination with other targeted therapies. A notable example is its synergy with the mTOR inhibitor rapamycin.[3][7] Rapamycin can induce a feedback activation of Akt, which can limit its therapeutic efficacy. This compound effectively abrogates this feedback activation, leading to a synergistic inhibition of cancer cell proliferation and induction of apoptosis that is not observed with either agent alone.[3][7] Furthermore, this compound has been shown to enhance the sensitivity of endometrial cancer cells to the PARP inhibitor Olaparib.[17]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the efficacy of this compound in combination therapies.
Table 1: Effect of this compound in Combination with Temozolomide (TMZ) in Glioblastoma Cells [1][2][8]
| Cell Line | Treatment | Survival Fraction | G2/M Arrest (%) | % Nuclei with γ-H2AX Foci |
| U251 | TMZ | 0.08 ± 0.01 | 35.0 ± 0.8 | 13.7 ± 0.5 |
| TMZ + this compound | 0.004 ± 0.0015 | 61.8 ± 1.1 | 24.0 ± 1.5 | |
| U87 | TMZ | 0.04 ± 0.002 | 18.6 ± 0.4 | 32.5 ± 2.5 |
| TMZ + this compound | 0.02 ± 0.005 | 25.0 ± 0.2 | 52.9 ± 1.0 |
Table 2: Effect of this compound on Cell Proliferation and Cell Cycle in Breast and Prostate Cancer Cells [3]
| Cell Line | Treatment (10 µM this compound) | Proliferation Rate (% of control) | G1/S Ratio (Fold Increase) |
| MDA-MB-453 | This compound | ~50% | 2-3 |
| PC-3 | This compound | ~50% | 2-3 |
Table 3: Effect of this compound in Combination with Cisplatin in HeLa Cells [11]
| Treatment | Reduction in Cell Proliferation |
| Cisplatin alone | 70% |
| Cisplatin + this compound | 30% |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature.
Cell Culture and Drug Treatments
-
Cell Lines: A variety of cancer cell lines have been used, including glioblastoma (U251, U87), breast cancer (MDA-MB-453, MCF-7), prostate cancer (PC-3), cervical cancer (HeLa), and lung cancer (H1299).[1][3][11][18]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Drug Preparation: this compound is typically dissolved in DMSO to prepare a stock solution.[19] The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid off-target effects.
-
Treatment Protocols: For combination studies, cells are often pre-incubated with this compound for a specific period (e.g., 1-16 hours) before the addition of the chemotherapeutic agent.[4][20] Treatment durations vary depending on the experiment, ranging from hours to several days.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation. Cells are seeded in 96-well plates, treated with the desired compounds, and then incubated with MTT solution. The resulting formazan crystals are dissolved in a solvent, and the absorbance is measured.[3][21]
-
Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after treatment. Cells are treated with drugs, then seeded at low density and allowed to grow for 10-14 days. Colonies are then fixed, stained, and counted.[16][22]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. Non-viable cells with compromised membranes take up the blue dye.[11]
Cell Cycle Analysis
-
Flow Cytometry: Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[3][11]
Apoptosis Assays
-
Western Blot for Cleaved PARP and Caspase-3: Apoptosis is often assessed by detecting the cleavage of key apoptotic proteins. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for cleaved PARP or cleaved caspase-3.[3][10]
-
Cell Death ELISA: This assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes), which are generated during apoptosis.[3]
DNA Damage Assessment
-
Immunofluorescence for γ-H2AX Foci: To visualize and quantify DNA double-strand breaks, cells are fixed, permeabilized, and stained with an antibody against phosphorylated histone H2AX (γ-H2AX). The number of distinct nuclear foci per cell is then counted using fluorescence microscopy.[1][23]
-
Western Blot for Phosphorylated ATM and Downstream Targets: The activation of the ATM signaling pathway can be monitored by Western blotting using antibodies that specifically recognize the phosphorylated forms of ATM (e.g., at Ser1981) and its downstream targets like Chk2 (at Thr68).[1][20][24]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a chemosensitizer.
Caption: General experimental workflow for assessing chemosensitization by this compound.
Conclusion and Future Directions
This compound has unequivocally demonstrated its potential as a chemosensitizing agent across a range of preclinical cancer models. Its ability to specifically inhibit ATM kinase, a central player in the DNA damage response, provides a clear mechanistic rationale for its synergistic effects with various DNA-damaging therapies. The wealth of in vitro data underscores the promise of ATM inhibition as a strategy to overcome therapeutic resistance.
However, the translation of these findings to the clinical setting requires further investigation. While this compound itself has limitations in terms of its pharmacokinetic properties, it has served as an invaluable research tool and a scaffold for the development of second-generation ATM inhibitors with improved drug-like characteristics.[25][26] Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of newer ATM inhibitors in combination therapies using animal models.
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to benefit from ATM inhibitor-based combination therapies.
-
Clinical trials: Designing and conducting well-controlled clinical trials to assess the therapeutic potential of ATM inhibitors in cancer patients.
References
- 1. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ATM kinase inhibitor this compound provides neuroprotection against hydrogen peroxide-induced cell damage via a γH2AX/p-p53/caspase-3-independent mechanism: Inhibition of calpain and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATM kinase inhibitor this compound contribution in cisplatin mediated HeLa proliferation | International Journal of Pharmacology and Toxicology [sciencepubco.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Metformin combined with cisplatin reduces anticancer activity via ATM/CHK2-dependent upregulation of Rad51 pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sensitization of APC knock-out cells to Doxorubicin in vitro using KU55933, an ATM inhibitor | Proceedings of IMPRS [journals.indianapolis.iu.edu]
- 16. The ATM inhibitor KU55933 sensitizes radioresistant bladder cancer cells with DAB2IP gene defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ataxia‐telangiectasia mutated (ATM) participates in the regulation of ionizing radiation‐induced cell death via MAPK14 in lung cancer H1299 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The ATM Kinase Inhibitor KU-55933: A Potential Therapeutic Agent for Glioblastoma
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. The current standard of care, which includes surgical resection followed by radiotherapy and chemotherapy with temozolomide (TMZ), offers limited survival benefits, highlighting the urgent need for novel therapeutic strategies. One promising avenue of research involves targeting the DNA damage response (DDR) pathways, which are often upregulated in cancer cells, contributing to their resistance to therapy. A key regulator of the DDR is the Ataxia-Telangiectasia Mutated (ATM) kinase. This technical guide provides an in-depth overview of the effects of KU-55933, a specific inhibitor of ATM kinase, on glioblastoma cells.
Mechanism of Action: Inhibition of ATM Kinase
This compound is a potent and specific inhibitor of ATM kinase, with an IC50 of 12.9 nM and a Ki of 2.2 nM in cell-free assays.[1] It exhibits high selectivity for ATM over other related kinases such as DNA-PK (IC50 = 2.5 µM), PI3K (IC50 = 16.6 µM), ATR, and mTOR (IC50 = 9.3 µM).[1] In response to DNA double-strand breaks (DSBs), such as those induced by ionizing radiation or alkylating agents like TMZ, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest and DNA repair. By inhibiting ATM, this compound prevents these crucial downstream signaling events, leading to the accumulation of DNA damage and ultimately, cell death.
Effects on Glioblastoma Cells
Sensitization to Temozolomide (TMZ)
A significant body of evidence demonstrates that this compound enhances the cytotoxic effects of TMZ in TMZ-sensitive GBM cell lines.
Quantitative Data Summary: Combination Therapy with TMZ
| Cell Line | Treatment | Cell Survival (Fraction of Control) | G2/M Arrest (%) | Nuclei with γ-H2AX Foci (%) |
| U251 (TMZ-sensitive) | 30 µM TMZ | 0.08 ± 0.01 | 35.0 ± 0.8 | 13.7 ± 0.5 |
| 30 µM TMZ + 10 µM this compound | 0.004 ± 0.001 | 61.8 ± 1.1 | 24.0 ± 1.5 | |
| U87 (TMZ-sensitive) | 30 µM TMZ | 0.04 ± 0.002 | 18.6 ± 0.4 (72h), 18.7 (144h) | 32.5 ± 2.5 |
| 30 µM TMZ + 10 µM this compound | 0.02 ± 0.005 | 27.5 (72h), 25.7 (144h) | 52.9 ± 1.0 | |
| U251TMZ (TMZ-resistant) | 30 µM TMZ | 0.87 ± 0.01 | 19.7 ± 1.9 | Not significantly increased |
| 30 µM TMZ + 10 µM this compound | 0.84 ± 0.03 | 20.0 ± 0.6 | Not significantly increased | |
| U87TMZ (TMZ-resistant) | 30 µM TMZ | 0.63 ± 0.09 | 9.8 ± 1.9 | Not significantly increased |
| 30 µM TMZ + 10 µM this compound | 0.62 ± 0.03 | 14.0 ± 3.14 | Not significantly increased |
Data compiled from Nadkarni et al., 2012.[2][3][4][5]
The sensitization effect of this compound is linked to the inhibition of ATM-mediated repair of TMZ-induced DNA DSBs, leading to a persistent G2/M cell cycle arrest and an increase in unrepaired DNA damage, as evidenced by the higher number of γ-H2AX foci.[2] Importantly, this sensitizing effect is not observed in TMZ-resistant GBM cells.[2]
Radiosensitization
This compound has been shown to act as a potent radiosensitizer in glioblastoma cells, particularly in glioblastoma stem-like cells (GSCs), which are known to be highly radioresistant. While specific dose-response curve data with this compound is limited in the provided search results, a study on chronically radiation-exposed U373 GBM cells (U37360 Gy) showed that these cells were slightly less responsive to this compound as a single agent. However, the combination of this compound with a single 4 Gy dose of ionizing radiation (IR) was very effective in both parental U373 and the radiation-exposed survivor cells in a long-term clonogenic assay.[6]
Quantitative Data Summary: Radiosensitization
| Cell Line | Treatment | Effect |
| U373 & U37360 Gy | 1 µM this compound + 4 Gy IR | Effective in reducing colony formation in both cell lines.[6] |
Inhibition of the Akt/mTOR Signaling Pathway
Beyond its role in the DNA damage response, ATM has been implicated in the regulation of other critical cell signaling pathways, including the pro-survival PI3K/Akt/mTOR pathway. This compound has been shown to block the phosphorylation of Akt induced by growth factors in cancer cells.[1][7] In H460 lung cancer cells, 10 µM this compound, both as a free drug and in a nanoparticle formulation, completely inhibited the radiation-induced phosphorylation of Akt at Ser473 immediately after a 1 Gy dose of radiation.[8] While specific quantitative data for GBM cells is not detailed in the provided results, this suggests that part of this compound's anti-cancer effect may be mediated through the downregulation of this key survival pathway.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in cancer cells.[9] In a study on neuroblastoma cells, this compound inhibited cell death induced by hydrogen peroxide and doxorubicin.[10] While this seems counterintuitive to its anti-cancer effects, the study also showed that this compound attenuated doxorubicin-induced caspase-3 activity, suggesting a complex, context-dependent role in apoptosis.[10] Further investigation is needed to fully elucidate the pro-apoptotic mechanisms of this compound in glioblastoma cells.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment.
-
Cell Seeding: Harvest exponentially growing GBM cells and seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates. Allow cells to attach for several hours.
-
Treatment: Treat the cells with the desired concentrations of this compound, TMZ, and/or ionizing radiation. For combination treatments, pre-treat with this compound for 1 hour before adding TMZ or irradiating.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 5-10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: The surviving fraction is calculated by dividing the number of colonies formed after treatment by the number of cells seeded, corrected for the plating efficiency of untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Culture and treat GBM cells as required for the experiment.
-
Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software.
Immunofluorescence for γ-H2AX Foci
This technique is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Grow GBM cells on coverslips in a multi-well plate and treat as required.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. The number of γ-H2AX foci per nucleus is counted to quantify the level of DNA damage.
Visualizations
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Experimental Workflow for Evaluating this compound Effects.
Caption: this compound Enhancement of TMZ and Radiation Sensitivity.
Conclusion and Future Directions
The ATM kinase inhibitor this compound shows significant promise as a therapeutic agent for glioblastoma, primarily through its ability to sensitize cancer cells to the cytotoxic effects of temozolomide and ionizing radiation. Its mechanism of action, centered on the inhibition of DNA repair, leads to an accumulation of lethal DNA damage in cancer cells. Furthermore, its potential to modulate pro-survival signaling pathways like Akt/mTOR warrants further investigation.
Future research should focus on:
-
Expanding the scope of preclinical studies: Evaluating the efficacy of this compound in a broader range of patient-derived GBM models, including those with different genetic backgrounds and resistance mechanisms.
-
Investigating novel drug combinations: Exploring synergistic effects of this compound with other targeted therapies, such as PARP inhibitors or other DDR inhibitors.
-
Optimizing drug delivery: Developing strategies to enhance the delivery of this compound across the blood-brain barrier to improve its therapeutic index.
-
Clinical Translation: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of this compound in GBM patients, potentially stratified by biomarkers of ATM pathway activity or TMZ sensitivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ATM kinase inhibitor this compound provides neuroprotection against hydrogen peroxide-induced cell damage via a γH2AX/p-p53/caspase-3-independent mechanism: Inhibition of calpain and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
The ATM Kinase Inhibitor KU-55933: A Technical Guide to its Impact on Glucose Uptake in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic shift necessitates a high rate of glucose uptake, which is frequently mediated by the overexpression of glucose transporters, such as GLUT1. The Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response, has emerged as a critical player in cellular metabolism. The specific ATM kinase inhibitor, KU-55933, has demonstrated potent anti-cancer effects, which are increasingly being linked to its ability to disrupt cancer cell metabolism. This technical guide provides an in-depth analysis of the impact of this compound on glucose uptake in cancer cells, detailing the underlying signaling pathways and providing comprehensive experimental protocols for investigation.
Introduction: this compound and its Role as an ATM Kinase Inhibitor
This compound is a potent, selective, and competitive inhibitor of ATM kinase, with a Ki of 2.2 nM and an IC50 of 13 nM.[1][2] While initially developed as a radiosensitizer due to ATM's central role in DNA repair, subsequent research has unveiled its broader anti-neoplastic properties.[1] Studies have shown that this compound can suppress cell proliferation, induce G1 cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines.[3][4] A key mechanism underlying these effects is the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical downstream effector of ATM in response to growth factor signaling.[3][4][5]
The ATM-Akt-GLUT1 Signaling Pathway: A Critical Regulator of Glucose Uptake
Enhanced glucose uptake in cancer cells is often driven by the PI3K/Akt signaling pathway, which promotes the translocation of glucose transporters, particularly GLUT1, to the plasma membrane.[6] ATM has been identified as a crucial upstream activator of Akt in response to insulin and other growth factors.[3][5] By inhibiting ATM, this compound effectively blocks the phosphorylation and subsequent activation of Akt.[3][4][7] This disruption of the ATM-Akt signaling cascade culminates in the inhibition of GLUT1 translocation to the cell surface, thereby reducing the cancer cell's ability to import glucose.[2][8][9]
Figure 1: Signaling pathway of this compound's inhibitory effect on glucose uptake.
Quantitative Effects of this compound on Cancer Cell Metabolism
The inhibition of glucose uptake by this compound has profound consequences for cancer cell metabolism and survival. This section summarizes key quantitative data from studies investigating the effects of this compound.
| Cell Line | Treatment | Effect on Cell Number | Effect on Lactate Production | Effect on Glucose Consumption | Reference |
| MCF-7 | 10 µM this compound (72 hrs) | Significantly reduced (P = 0.0394) | Significantly increased (P = 0.0012) | Significantly increased (P = 0.0034) | [9][10] |
| HepG2 | 10 µM this compound | Growth inhibition | Increased | Increased | [9][10] |
| HeLa | 10 µM this compound | Growth inhibition | Increased | Increased | [9][10] |
Note: The increase in lactate production and glucose consumption, despite a decrease in cell number, suggests a compensatory metabolic shift towards glycolysis when oxidative phosphorylation is impaired, a phenomenon also observed with this compound treatment.[9][10]
| Parameter | Cancer Cell Lines | IC50 | Effect | Reference |
| Cellular ATM Inhibition | - | 300 nM | Inhibition of ATM-dependent phosphorylation | [11] |
| Cell Proliferation | MDA-MB-453, PC-3 | ~10 µM | ~50% inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on glucose uptake and related cellular processes.
2-NBDG Glucose Uptake Assay
This assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake in living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Glucose-free culture medium
-
This compound (dissolved in DMSO)
-
2-NBDG solution (e.g., 10 mg/ml in ethanol)[12]
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates (for fluorescence microscopy/plate reader) or standard culture plates (for flow cytometry)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.[12]
-
Pre-treatment with this compound:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add glucose-free culture medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.[8]
-
-
2-NBDG Incubation:
-
Termination and Washing:
-
Remove the 2-NBDG containing medium.
-
Wash the cells twice with cold PBS to remove extracellular 2-NBDG.[4]
-
-
Quantification:
Western Blot for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) at Ser473, a key indicator of Akt activation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
Insulin or other growth factors (optional, to stimulate Akt phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment:
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against p-Akt (Ser473) overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody. . Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.
Cell Viability Assay (MTT/MTS)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations for the desired duration (e.g., 72 hours).[7]
-
-
Reagent Incubation:
-
Measurement:
Visualizing Experimental and Logical Workflows
Figure 2: General experimental workflow for studying this compound.
Conclusion and Future Directions
The ATM kinase inhibitor this compound exerts significant anti-cancer effects by targeting a key metabolic vulnerability of cancer cells: their heightened dependence on glucose. By inhibiting the ATM-Akt signaling axis, this compound effectively reduces glucose uptake through the downregulation of GLUT1 translocation. This disruption of cellular energetics leads to decreased proliferation and increased apoptosis in cancer cells. The detailed protocols and data presented in this guide provide a robust framework for researchers to further investigate the metabolic consequences of ATM inhibition and to explore the therapeutic potential of this compound and its analogs in oncology. Future research should focus on in vivo studies to validate these findings and to explore potential combination therapies that could further exploit the metabolic weaknesses of cancer.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of" by Drew Folgmann [scholarworks.uark.edu]
- 4. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alterations in Cellular Energy Metabolism Associated with the Antiproliferative Effects of the ATM Inhibitor this compound and with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
KU-55933: Comprehensive Guide to Stock Solution Preparation, Storage, and Experimental Applications
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of KU-55933, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. The provided protocols and data are designed to ensure accurate and reproducible experimental outcomes. This guide includes comprehensive information on stock solution preparation, storage conditions, and detailed methodologies for key in vitro assays, including Western blotting for ATM signaling analysis, MTT assays for cell viability assessment, and ATM kinase activity assays. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the mechanism of action and experimental procedures.
Introduction
This compound is a small molecule inhibitor that exhibits high selectivity for ATM kinase, a critical regulator of the DNA damage response (DDR). By competitively inhibiting the ATP binding site of ATM, this compound effectively blocks the phosphorylation of downstream targets, thereby sensitizing cells to DNA damaging agents and inhibiting cell proliferation in certain cancer cell lines. Its utility in cancer research and drug development necessitates standardized protocols for its use to ensure experimental consistency and validity.
Properties of this compound
This compound is a white to beige powder with a molecular weight of 395.49 g/mol . Its chemical formula is C₂₁H₁₇NO₃S₂. Understanding its solubility is crucial for the preparation of accurate stock solutions.
| Property | Value |
| Molecular Weight | 395.49 g/mol |
| Formula | C₂₁H₁₇NO₃S₂ |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
Stock Solution Preparation
The accurate preparation of a this compound stock solution is the first critical step for any in vitro or in vivo experiment. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation, which can affect the stability of the compound.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 395.49 g/mol )) * 1,000,000 µL/L ≈ 252.8 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortexing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution if necessary[1].
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 10 - 79[2][3][4] | ~25 - 200[2][5] | Recommended for stock solutions. Use fresh, anhydrous DMSO. |
| Ethanol | ~20[6] | ~50[5][7] | Soluble, but less common for primary stock solutions. |
| Water | Insoluble[1][2] | Insoluble | Not a suitable solvent. |
| DMF | 30[3] | ~76 | An alternative solvent. |
| DMF:PBS (1:1) | 0.5[3] | ~1.26 | Lower solubility in aqueous mixtures. |
Storage and Stability
Proper storage is essential to maintain the biological activity of this compound.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years[3] | Store in a desiccated environment.[4] |
| Stock Solution | -20°C | Up to 1 month[2][8] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 1 year[2][6] | Recommended for long-term storage of stock solutions. |
Experimental Protocols
The following are detailed protocols for common assays utilizing this compound.
Western Blotting for ATM Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of ATM downstream targets, such as p53, Chk2, and H2AX.
Workflow for Western Blotting:
Caption: Western Blotting Experimental Workflow.
Materials:
-
Cell lines of interest (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
DNA damaging agent (e.g., ionizing radiation source, etoposide)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-total p53, anti-phospho-Chk2 (Thr68), anti-γH2AX (Ser139), anti-ATM, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with the desired concentration of this compound (typically 1-10 µM) for 1-2 hours.[9]
-
DNA Damage Induction: Expose the cells to a DNA damaging agent. For ionizing radiation, a dose of 5-10 Gy is commonly used.
-
Cell Lysis: At the desired time points post-treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cell lines of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro ATM Kinase Assay
This assay directly measures the inhibitory effect of this compound on ATM kinase activity.
Materials:
-
Active ATM enzyme (immunoprecipitated from cell lysates or recombinant)
-
ATM substrate (e.g., recombinant p53 protein)
-
This compound stock solution
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Phospho-specific antibody for the substrate (e.g., anti-phospho-p53 (Ser15))
-
Detection system (e.g., ELISA or Western blot)
Protocol:
-
Reaction Setup: In a microplate, combine the ATM enzyme, substrate, and varying concentrations of this compound in the kinase assay buffer.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a final concentration of ATP (e.g., 10-100 µM).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding EDTA or by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the phosphorylation of the substrate using either an ELISA-based method with a phospho-specific antibody or by Western blotting.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Signaling Pathway
This compound primarily targets the ATM kinase, a central component of the DNA damage response pathway.
ATM Signaling Pathway Inhibition by this compound:
Caption: Inhibition of the ATM Signaling Pathway by this compound.
Conclusion
This application note provides a comprehensive resource for the effective use of this compound in a research setting. Adherence to these protocols for stock solution preparation, storage, and experimental execution will contribute to the generation of high-quality, reproducible data. The provided diagrams offer a clear visual aid for understanding the experimental workflows and the underlying biological pathways. As with any experimental work, it is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for KU-55933 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KU-55933, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, in various cell-based assays. This document includes detailed protocols, data on its biochemical properties, and visual representations of its mechanism of action and experimental workflows.
Introduction
This compound is a valuable research tool for investigating the role of ATM in cellular responses to DNA damage, cell cycle control, and apoptosis.[1][2] It acts as a competitive inhibitor of ATM kinase, with high selectivity over other related kinases such as PI3K, mTOR, and DNA-PK.[3][4][5][6] Dysregulation of the ATM signaling pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making this compound a critical compound for preclinical research and drug development.[7]
Data Presentation
Biochemical and Cellular Activity of this compound
The following table summarizes the key quantitative data for this compound, providing a reference for its potency and selectivity in various experimental systems.
| Parameter | Value | Species/System | Notes | Reference |
| IC50 (ATM) | 12.9 nM - 13 nM | Cell-free | Potent inhibition of ATM kinase activity. | [3][4][5][6] |
| Ki (ATM) | 2.2 nM | Cell-free | High affinity for the ATM kinase. | [4][5][6] |
| Cellular IC50 (ATM-dependent phosphorylation) | 300 nM | Human cells | Effective inhibition of ATM-mediated phosphorylation in a cellular context. | [3][4] |
| IC50 (DNA-PK) | 2.5 µM | Cell-free | Over 190-fold selectivity for ATM over DNA-PK. | [3] |
| IC50 (mTOR) | 9.3 µM | Cell-free | Over 700-fold selectivity for ATM over mTOR. | [3] |
| IC50 (PI3K) | 16.6 µM | Cell-free | Over 1200-fold selectivity for ATM over PI3K. | [3] |
| Effective Concentration for Cell Proliferation Inhibition | ~10 µM | MDA-MB-453 and PC-3 cells | Achieves approximately 50% inhibition of proliferation. | [7][8] |
| Effective Concentration for Cell Cycle Arrest | 10 µM | MDA-MB-453 and PC-3 cells | Induces G1 phase cell cycle arrest. | [8] |
Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of ATM, a central player in the DNA damage response (DDR). In response to double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. A key pathway affected by this compound in cancer cells with overactivated Akt involves the inhibition of ATM-mediated phosphorylation of Akt at Ser473.[7] This, in turn, can lead to a reduction in cell proliferation and the induction of apoptosis.[1][8]
Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound on ATM and its downstream effects on the Akt pathway, leading to cell cycle arrest and decreased proliferation.
Experimental Protocols
The following are detailed protocols for common cell-based assays utilizing this compound.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cancer cell line of interest (e.g., MDA-MB-453, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range to test is 0.1 µM to 20 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of ATM-dependent Akt Phosphorylation
This protocol details the detection of changes in Akt phosphorylation at Ser473 following this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
6-well plates
-
Complete cell culture medium
-
Serum-free medium
-
Insulin or IGF-I (optional, for stimulating the pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. For experiments involving growth factor stimulation, serum-starve the cells for 24 hours.[8]
-
This compound Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation (Optional): If applicable, stimulate the cells with a growth factor like insulin (e.g., 100 nM) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a specific cellular process.
Figure 2: A generalized experimental workflow for cell-based assays using this compound, from preparation to data analysis.
References
- 1. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of ATM by KU55933 stimulates ATM transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. ppackdihydrochloride.com [ppackdihydrochloride.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes: Determining the Optimal Working Concentration of KU-55933 In Vitro
Introduction KU-55933 is a potent, specific, and ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4] ATM is a master regulator of the DNA damage response (DDR), a complex signaling network that detects DNA lesions, activates cell cycle checkpoints, and initiates DNA repair or apoptosis.[5] Due to its central role in genome stability, ATM is a critical target in cancer research, particularly for sensitizing tumor cells to radiation and DNA-damaging chemotherapeutics.[4][6] Establishing the optimal in vitro working concentration of this compound is crucial for obtaining accurate, reproducible, and meaningful experimental results. This document provides a comprehensive guide for researchers to determine the effective concentration range of this compound for various cell-based applications.
Mechanism of Action Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates, including p53, CHK2, and H2AX, to orchestrate the cellular response.[5][7] this compound exerts its effect by binding to the ATP-binding pocket of ATM, thereby preventing the phosphorylation of these key downstream targets. This inhibition abrogates ATM-mediated signaling, leading to the suppression of cell cycle arrest, DNA repair, and, in some contexts, apoptosis.[8][9]
Caption: ATM signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound varies between cell-free biochemical assays and cell-based assays. It is highly selective for ATM over other related kinases.
Table 1: Inhibitory Potency of this compound Against Various Kinases
| Target Kinase | IC50 / Ki Value | Assay Type | Reference |
|---|---|---|---|
| ATM | IC50: 12.9 nM / Ki: 2.2 nM | Cell-Free | [1][3] |
| ATM (Cellular) | IC50: ~300 nM | Cellular (p53 Ser15 Phos.) | [1][3] |
| DNA-PK | IC50: 2.5 µM | Cell-Free | [1][2] |
| mTOR | IC50: 9.3 µM | Cell-Free | [1][2] |
| PI3K | IC50: 16.6 µM | Cell-Free | [1][2] |
| ATR | IC50: >100 µM | Cell-Free |[2][4] |
Table 2: Recommended Concentration Ranges for In Vitro Applications
| Application | Typical Concentration Range | Notes | Reference |
|---|---|---|---|
| Inhibition of ATM signaling | 1 µM - 10 µM | A concentration of 10 µM is commonly used to ensure complete inhibition of ATM-dependent phosphorylation. | [3][8] |
| Cell Proliferation / Viability | 1 µM - 20 µM | The effective concentration is highly cell-line dependent. | [8] |
| Radiosensitization | 1 µM - 10 µM | Pre-incubation for 1 hour before irradiation is a common practice. | [1][10] |
| Chemosensitization | 1 µM - 10 µM | Used in combination with DNA-damaging agents like etoposide or doxorubicin. |[6][11] |
Experimental Protocols
To determine the optimal this compound concentration for a specific cell line and experimental goal, a combination of target engagement and phenotypic assays is recommended.
Protocol 1: Determining Target Engagement by Western Blot
This protocol assesses the concentration of this compound required to inhibit the phosphorylation of a downstream ATM target, such as p53 at Serine 15, following DNA damage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, competitive ATM kinase inhibitor (CAS 587871-26-9) | Abcam [abcam.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Inhibition of ATM with this compound Sensitizes Endometrial Cancer Cell Lines to Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of ATM Kinase Activity Using Engineered ATM Sensitive to ATP Analogues (ATM-AS) | Springer Nature Experiments [experiments.springernature.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KU-55933 Treatment of MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-55933 is a potent and highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) pathway.[1][2] In cancer cells, inhibition of ATM can lead to increased sensitivity to DNA damaging agents and, in some contexts, can independently induce cell cycle arrest and apoptosis. These application notes provide detailed protocols for the treatment of the human breast cancer cell line MCF-7 with this compound and for assessing its effects on cell viability, protein signaling, and cell cycle progression.
Mechanism of Action
In MCF-7 cells, this compound exerts its effects primarily through the inhibition of ATM kinase activity. ATM is a serine/threonine kinase that is activated by DNA double-strand breaks. Once activated, ATM phosphorylates a multitude of downstream targets to initiate cell cycle checkpoints, DNA repair, and apoptosis. By inhibiting ATM, this compound prevents the phosphorylation of key substrates such as p53, thereby abrogating the cellular response to DNA damage.[3] Furthermore, this compound has been shown to suppress the proliferation of cancer cells by inhibiting the Akt signaling pathway, leading to a decrease in cyclin D1 levels and subsequent G1 cell cycle arrest.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MCF-7 and other relevant cells as reported in the literature.
Table 1: IC50 Values of this compound for Various Kinases
| Kinase | IC50 (nM) |
| ATM | 13 |
| DNA-PK | 2500 |
| mTOR | 9300 |
| PI 3-Kinase | 16600 |
| ATR | >100000 |
Source: R&D Systems, Tocris Bioscience[1][2]
Table 2: Effects of this compound on MCF-7 Cell Proliferation
| Concentration (µM) | Treatment Duration | Effect |
| 10 - 30 | Not specified | Inhibition of proliferation |
Source: The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC - PubMed Central[2]
Experimental Protocols
Cell Culture and Reagent Preparation
MCF-7 Cell Culture:
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Stock Solution Preparation:
This compound can be dissolved in DMSO to prepare a stock solution of 10 mM to 100 mM.[1][2] For experiments, the stock solution should be diluted in culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could affect cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5][6][7]
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for Signaling Proteins
This protocol allows for the analysis of key proteins in the ATM and Akt signaling pathways.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Akt (Ser473), anti-Akt, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) for the specified time.
-
Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.[8][9][10][11]
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., 10 µM) for 24-72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Inhibition of the Akt signaling pathway by this compound, leading to reduced Cyclin D1.
Caption: General experimental workflow for studying the effects of this compound on MCF-7 cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM and p53 regulate FOXM1 expression via E2F in breast cancer epirubicin treatment and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. files.eric.ed.gov [files.eric.ed.gov]
- 8. Flow Cytometry Protocol [sigmaaldrich.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Western Blot Analysis of p-ATM (Ser1981) Following KU-55933 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in cell cycle checkpoint control, DNA repair, and apoptosis.[1] Upon DNA double-strand breaks, ATM is activated through autophosphorylation at serine 1981 (p-ATM Ser1981), initiating a signaling cascade to maintain genomic integrity.[2] KU-55933 is a potent and specific inhibitor of ATM kinase activity, making it a valuable tool for studying the ATM signaling pathway and a potential therapeutic agent.[3][4] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of ATM at Ser1981 in cells treated with this compound.
ATM Signaling Pathway and Inhibition by this compound
ATM is a serine/threonine kinase that is recruited to sites of DNA double-strand breaks.[5] This recruitment leads to its activation via autophosphorylation at Ser1981.[2][5] Activated ATM then phosphorylates a multitude of downstream substrates, including Chk2 and p53, to orchestrate the cellular response to DNA damage.[4][6] this compound acts as a competitive inhibitor of the ATP-binding site of ATM, thereby preventing the phosphorylation of its downstream targets.[3]
Caption: ATM signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot to analyze p-ATM levels after this compound treatment.
Caption: Western blot workflow for p-ATM detection.
Experimental Protocols
Cell Culture and Treatment
-
Seed the cells of interest at an appropriate density in culture plates and allow them to attach overnight.
-
The following day, treat the cells with the desired concentration of this compound. A common working concentration is 10 µM.[3][7]
-
To induce ATM phosphorylation, cells can be treated with a DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation) in the presence or absence of this compound.
-
Incubate the cells for the desired treatment time, which can range from 1 to 24 hours.[1][7]
Cell Lysis
It is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis procedure to prevent protein degradation and dephosphorylation.[8][9]
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8][10]
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Sample Preparation for SDS-PAGE
-
To an appropriate volume of cell lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
Centrifuge the samples briefly before loading onto the gel.
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (typically 20-40 µg) per lane of a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the p-ATM signal to the total ATM signal and/or a loading control (e.g., β-actin or GAPDH).
Reagent and Antibody Tables
Table 1: Reagent Recipes
| Reagent | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA.[13][14][15] |
| Protease/Phosphatase Inhibitor Cocktail (100X) | Commercially available cocktails are recommended. Alternatively, a custom cocktail can be prepared.[16][17][18][19][20] |
| 4X Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 20% β-mercaptoethanol, 0.02% Bromophenol Blue. |
| TBST (10X) | 200 mM Tris, 1.5 M NaCl, adjust pH to 7.6, add 1% Tween-20. |
Table 2: Antibody Dilutions
| Antibody | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| p-ATM (Ser1981) | Rabbit | 1:1000 | Cell Signaling Technology | #5883[21] |
| Total ATM | Rabbit | 1:1000 - 1:25000 | Novus Biologicals | NB100-678[22] |
| β-Actin | Mouse | 1:5000 | Proteintech | 66009-1-Ig |
| Anti-Rabbit IgG (HRP-linked) | Goat | 1:2000 - 1:5000 | Cell Signaling Technology | #7074 |
| Anti-Mouse IgG (HRP-linked) | Horse | 1:2000 - 1:5000 | Cell Signaling Technology | #7076 |
Note: Optimal antibody dilutions should be determined empirically by the end-user. The listed suppliers and catalog numbers are for example purposes only.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-ATM signal | Inefficient induction of DNA damage. | Optimize the concentration and duration of the DNA damaging agent. |
| Inactive this compound. | Use a fresh stock of this compound. | |
| Dephosphorylation of p-ATM during sample preparation. | Ensure lysis buffer contains fresh phosphatase inhibitors and keep samples on ice.[8] | |
| Low protein load. | Increase the amount of protein loaded per lane. | |
| Suboptimal antibody dilution. | Optimize the primary antibody concentration. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., 5% non-fat dry milk, although BSA is often preferred for phospho-antibodies). |
| Insufficient washing. | Increase the number and/or duration of washes. | |
| High antibody concentration. | Decrease the concentration of primary or secondary antibodies. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Protein degradation. | Ensure protease inhibitors are added to the lysis buffer and samples are kept cold.[8] |
References
- 1. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novusbio.com [novusbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phospho-ATM (Ser1981) (D25E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. ptglab.com [ptglab.com]
- 10. phos-tag.com [phos-tag.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 17. プロテアーゼおよびホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-ATM (Ser1981) (D6H9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 22. ATM Antibody - BSA Free (NB100-678): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Assessing Apoptosis in Cells Treated with KU-55933
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-55933 is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response.[1] Beyond its role in DNA repair, ATM is also implicated in cytoplasmic signaling pathways, including the activation of Akt, a key promoter of cell survival.[1] By inhibiting ATM, this compound can block Akt phosphorylation, leading to cell cycle arrest and the induction of apoptosis in cancer cells, particularly those with overactivated Akt signaling.[1] These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound using common and reliable methods: Annexin V/Propidium Iodide (PI) staining, Caspase activity assays, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Mechanism of Action: this compound Induced Apoptosis
This compound primarily functions as an ATP-competitive inhibitor of ATM kinase.[2] In the context of apoptosis, its key mechanism involves the suppression of the pro-survival Akt signaling pathway. ATM can phosphorylate and activate Akt in response to growth factor signaling.[1] By inhibiting ATM, this compound prevents Akt phosphorylation and activation, leading to downstream effects that promote apoptosis. This includes the reduced expression of anti-apoptotic proteins and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of this compound.
| Cell Line | Assay | Treatment | Result | Reference |
| MDA-MB-453 | Cell Death Detection ELISA | 10 µM this compound for 48h | 2-fold increase in DNA fragmentation | [3] |
| PC-3 | Cell Death Detection ELISA | 10 µM this compound for 48h | >3-fold increase in DNA fragmentation | [3] |
| MDA-MB-453 | Cell Death Detection ELISA | 10 µM this compound + 20 nM Rapamycin for 48h | 3-fold increase in DNA fragmentation (vs. Rapamycin alone) | [3] |
| Cell Line | Assay | Treatment | Result | Reference |
| Ishikawa | Annexin V/PI Staining | 10 µM this compound | ~20% apoptotic cells | [4][5] |
| Hec-108 | Annexin V/PI Staining | 10 µM this compound | ~20% apoptotic cells | [4][5] |
| Ishikawa | Annexin V/PI Staining | 10 µM this compound + 50 µM Olaparib | >80% apoptotic cells | [4][5] |
| Hec-108 | Annexin V/PI Staining | 10 µM this compound + 50 µM Olaparib | >80% apoptotic cells | [4][5] |
| Cell Line | Assay | Treatment | Result | Reference |
| MDA-MB-453 | Western Blot (Cleaved PARP) | 10 µM this compound for 48h | Dramatic increase in cleaved PARP | [3] |
| PC-3 | Western Blot (Cleaved PARP) | 10 µM this compound for 48h | Dramatic increase in cleaved PARP | [3] |
| Ishikawa | Western Blot (Cleaved Caspase-3) | 10 µM this compound + 50 µM Olaparib | Heavily increased cleaved caspase-3 | [4][5] |
| Hec-108 | Western Blot (Cleaved Caspase-3) | 10 µM this compound + 50 µM Olaparib | Heavily increased cleaved caspase-3 | [4][5] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with the desired concentration of this compound (e.g., 10 µM) for the appropriate time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cells treated with this compound and control cells
-
Caspase-3/7 Glo® Assay System (or equivalent)
-
Lysis buffer (if not included in the kit)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound (e.g., 10 µM) for the desired duration (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with this compound and control cells grown on coverslips or slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs, e.g., BrdUTP or fluorescently labeled dUTP)
-
Antibody against the labeled dUTP (if using an indirect method)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Grow and treat cells on coverslips with this compound (e.g., 10 µM) for the intended time (e.g., 48 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
If using an indirect method, wash and incubate with the corresponding antibody.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the pro-apoptotic effects of this compound. By employing a combination of these assays, researchers can robustly characterize the induction of apoptosis, from early membrane changes to late-stage DNA fragmentation. The provided quantitative data and signaling pathway information offer a valuable reference for designing experiments and interpreting results in the context of cancer research and drug development.
References
- 1. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Combined Use of KU-55933 and Rapamycin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of KU-55933, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, and rapamycin, a specific inhibitor of the mechanistic target of rapamycin (mTOR), presents a promising strategy in cancer cell biology.[1][2] Rapamycin is a well-established inhibitor of mTOR Complex 1 (mTORC1), a crucial regulator of cell growth and proliferation.[3] However, its therapeutic efficacy can be limited by a feedback mechanism that leads to the activation of Akt, a key survival signaling protein.[1] Recent studies have demonstrated that this compound can abrogate this rapamycin-induced Akt activation, leading to a synergistic effect in inhibiting cell proliferation and inducing apoptosis in cancer cells with aberrant Akt activity.[1][4]
These application notes provide a comprehensive overview and detailed protocols for studying the synergistic effects of this compound and rapamycin in a cell culture setting.
Mechanism of Action and Synergy
This compound functions as a competitive inhibitor of ATM kinase, a primary transducer of DNA double-strand break signals.[1] Beyond its role in the DNA damage response, ATM has been shown to be involved in the full activation of Akt in response to growth factors.[1] Rapamycin, on the other hand, forms a complex with FKBP12, which then binds to and allosterically inhibits mTORC1, a downstream effector of the PI3K/Akt pathway.[3]
The synergistic interaction between this compound and rapamycin stems from the ability of this compound to block the rapamycin-induced feedback activation of Akt.[1] This dual blockade of both mTORC1 and Akt signaling pathways leads to enhanced inhibition of cell proliferation and a switch from cytostatic to apoptotic effects.[1][4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and rapamycin, alone and in combination, on cancer cell lines with overactivated Akt.
Table 1: Inhibition of Cell Proliferation by this compound and Rapamycin
| Treatment | MDA-MB-453 (% of Control) | PC-3 (% of Control) |
| Control | 100% | 100% |
| This compound (10 µM) | ~50% | ~50% |
| Rapamycin (20 nM) | ~75% | ~80% |
| This compound (10 µM) + Rapamycin (20 nM) | ~30% | ~40% |
Data is approximated from published research and indicates a significant reduction in cell proliferation with the combination treatment compared to individual agents.[4]
Table 2: Induction of Apoptosis by this compound and Rapamycin
| Treatment | MDA-MB-453 (Cleaved PARP Levels) | PC-3 (Cleaved PARP Levels) |
| Control | Baseline | Baseline |
| This compound (10 µM) | Increased | Increased |
| Rapamycin (20 nM) | No significant change | No significant change |
| This compound (10 µM) + Rapamycin (20 nM) | Markedly Increased | Markedly Increased |
The combination of this compound and rapamycin induces apoptosis, as indicated by increased levels of cleaved PARP, an apoptosis marker, which is not observed with rapamycin treatment alone.[4]
Table 3: Effect on Akt Phosphorylation (Ser473)
| Treatment | MDA-MB-453 (p-Akt Levels) | PC-3 (p-Akt Levels) |
| Control | Baseline | Baseline |
| Rapamycin (20 nM) | Increased | Increased |
| This compound (10 µM) + Rapamycin (20 nM) | Abrogated | Abrogated |
This compound effectively blocks the feedback activation of Akt (phosphorylation at Ser473) that is induced by rapamycin treatment.[4]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound and rapamycin on cell proliferation.
Materials:
-
Cells of interest (e.g., MDA-MB-453, PC-3)
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Rapamycin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and rapamycin in culture medium.
-
Treat the cells with various concentrations of this compound, rapamycin, or the combination. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Western Blot for Cleaved PARP
This protocol assesses the induction of apoptosis by analyzing the cleavage of PARP.
Materials:
-
Cells of interest
-
6-well plates
-
This compound and Rapamycin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, rapamycin, or the combination for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Analysis of Akt Signaling by Western Blot
This protocol is for examining the phosphorylation status of Akt.
Materials:
-
Same as Protocol 2, with the exception of primary antibodies.
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt)
Procedure:
-
Follow steps 1-3 from Protocol 2. For analysis of rapamycin-induced Akt phosphorylation, a shorter treatment time (e.g., 24 hours) may be sufficient.
-
Follow steps 4-9 from Protocol 2, using primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Normalize the levels of phospho-Akt to total Akt to determine the extent of Akt activation.
Visualizations
Caption: Signaling pathway of this compound and rapamycin interaction.
Caption: General experimental workflow for studying drug combination.
References
- 1. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of the mTOR inhibitor rapamycin and CC-5013 has synergistic activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Administration of KU-55933 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of KU-55933, a potent and specific inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, in mouse models. The protocols and data presented are compiled from various preclinical studies and are intended to serve as a valuable resource for designing and executing in vivo experiments involving this inhibitor.
Overview of this compound
This compound is a small molecule inhibitor that selectively targets ATM kinase, a critical protein involved in the DNA damage response (DDR) pathway.[1][2] By inhibiting ATM, this compound can prevent the phosphorylation of downstream substrates, leading to a disruption in cell cycle checkpoints and DNA repair processes.[1][2] This mechanism makes it a valuable tool for cancer research, particularly in sensitizing tumor cells to chemotherapy and radiation.[1][3][4] In vivo studies have demonstrated its potential to inhibit tumor growth and metastasis.[5]
In Vivo Administration Protocols
Successful in vivo administration of this compound is critically dependent on the appropriate choice of vehicle due to its limited solubility. The following protocols are based on established methodologies from published research.
Recommended Mouse Models
Commonly used mouse strains for in vivo studies with this compound include:
-
Athymic Nude Mice (e.g., CD1 nu/nu): For xenograft models using human cancer cell lines.[3]
-
BALB/c Mice: For pharmacokinetic and toxicity studies.[3]
Preparation of Dosing Solutions
Note: Due to the poor solubility of this compound, careful preparation of the dosing vehicle is essential.
Method 1: Formulation for Higher Concentration (10 mg/kg) [3]
This formulation has been used to achieve the maximum administrable dose of 10 mg/kg.
-
Vehicle Components:
-
Equimolar phosphoric acid
-
5% (v/v) Dimethyl sulfoxide (DMSO)
-
10% (w/v) Encapsin
-
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add the equimolar phosphoric acid.
-
Add the encapsin solution.
-
Adjust the pH to 4.0.
-
Ensure the final solution is clear before administration.
-
Method 2: Alternative Vehicle Formulation
This formulation is suitable for achieving a concentration of 2 mg/mL.
-
Vehicle Components:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add PEG300 and Tween 80, and mix thoroughly.
-
Add saline to the final volume.
-
Sonication is recommended to ensure complete dissolution.
-
Administration Protocol
-
Route of Administration: Intraperitoneal (i.p.) injection is the most commonly reported route for in vivo studies with this compound.[3]
-
Dosage: A dose of 10 mg/kg is often cited as the maximum achievable dose due to solubility limitations.[3]
-
Dosing Volume: A standard dosing volume is 10 ml/kg.[3]
-
Frequency: Dosing frequency will depend on the experimental design. For chemosensitization studies, this compound may be administered shortly before the chemotherapeutic agent.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: In Vivo Administration Parameters for this compound
| Parameter | Value | Mouse Model | Source |
| Dosage | 10 mg/kg (max) | Athymic Nude Mice | [3] |
| Route | Intraperitoneal (i.p.) | Athymic Nude Mice, BALB/c | [3] |
| Vehicle | Equimolar phosphoric acid, 5% DMSO, 10% encapsin, pH 4 | Athymic Nude Mice | [3] |
| Dosing Volume | 10 ml/kg | Athymic Nude Mice, BALB/c | [3] |
Table 2: Pharmacokinetic Data for this compound in Mice
| Dose | Route | Time Point | Plasma Concentration | Tumor Concentration | Mouse Model | Source |
| 10 mg/kg | i.p. | 1 hour | > 1 µM | Not Detected (<0.5 µM) | SW620 tumor-bearing nude mice | [3] |
| 10 mg/kg | i.p. | 4 hours | > 1 µM | Not Detected (<0.5 µM) | SW620 tumor-bearing nude mice | [3] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: Workflow for an in vivo tumor xenograft study with this compound.
Signaling Pathway of this compound Action
This diagram illustrates the mechanism of action of this compound within the DNA damage response pathway.
Caption: this compound inhibits ATM kinase, blocking downstream signaling for DNA repair and cell cycle arrest.
Safety and Handling
This compound is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All in vivo experiments should be conducted in accordance with institutional animal welfare guidelines and approved protocols.[3]
References
- 1. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
KU-55933 solubility in DMSO and ethanol for experimental use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and experimental use of KU-55933, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.
Product Information
-
Product Name: this compound
-
Synonyms: ATM Kinase Inhibitor
-
Molecular Formula: C₂₁H₁₇NO₃S₂
-
Molecular Weight: 395.49 g/mol
-
CAS Number: 587871-26-9
Solubility
This compound exhibits varying solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[1] Sonication or gentle warming (to 37°C) can aid in dissolution.[2][3]
Table 1: Solubility of this compound in DMSO and Ethanol
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Citations |
| DMSO | 39 | 98.61 | Use fresh, moisture-free DMSO. | [1] |
| >41.67 | >105.4 | With gentle warming. | [2] | |
| 10 - 40 | 25.3 - 101.1 | [4][5][6] | ||
| 16.67 | 42.14 | Sonication is recommended. | [3] | |
| up to 39.55 | up to 100 | |||
| Ethanol | 19.77 - 20 | 50 - 50.6 | [6] | |
| 10 | 25.3 | [5] | ||
| 19.8 | 50.06 | Sonication is recommended. | [3] | |
| Insoluble | Insoluble | Some sources report insolubility. | [1][2] |
Stock Solution Preparation and Storage
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out 3.95 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO.
-
Vortex and/or sonicate until the compound is completely dissolved. Gentle warming to 37°C for 10 minutes can assist dissolution.[2]
Storage:
-
Solid: Store desiccated at -20°C for up to 2 years.[6]
-
Stock Solutions: Aliquot and store at -20°C for up to 1 month or at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[6][7]
Mechanism of Action and Selectivity
This compound is a potent, ATP-competitive inhibitor of ATM kinase.[3][5] It exhibits high selectivity for ATM over other phosphatidylinositol 3-kinase-related kinases (PIKKs) such as DNA-PK, mTOR, PI3K, PI4K, and ATR.
Table 2: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Citations |
| ATM | 12.9 - 13 | 2.2 | [1][2][5][7] |
| DNA-PK | 2,000 - 2,500 | [1] | |
| mTOR | 9,300 | [1] | |
| PI3K | 16,600 | [1] | |
| PI4K | >100,000 | ||
| ATR | >100,000 |
Experimental Protocols
This assay measures the ability of this compound to inhibit ATM-mediated phosphorylation of a substrate, such as p53.
Materials:
-
HeLa nuclear extract
-
Anti-ATM antibody
-
Protein A-Sepharose beads
-
Substrate: Glutathione S-transferase-p53N66 (GST-p53)
-
ATM assay buffer (25 mM HEPES pH 7.4, 75 mM NaCl, 3 mM MgCl₂, 2 mM MnCl₂, 50 μM Na₃VO₄, 500 μM DTT, 5% v/v glycerol)
-
ATP
-
This compound dissolved in DMSO
-
96-well plates
-
ELISA detection reagents (phospho-serine 15 p53 antibody, HRP-conjugated secondary antibody, chemiluminescent substrate)
Protocol:
-
Immunoprecipitate ATM from HeLa nuclear extract using an anti-ATM antibody and Protein A-Sepharose beads.[1][3]
-
In a 96-well plate, incubate the ATM-containing Sepharose beads with 1 μg of GST-p53 substrate in ATM assay buffer.[1]
-
Add varying concentrations of this compound or DMSO (vehicle control) and incubate for 10 minutes with gentle shaking at 37°C.[1]
-
Initiate the kinase reaction by adding ATP to a final concentration of 50 μM.[1]
-
Incubate for 1 hour at 37°C.[1]
-
Centrifuge the plate to pellet the beads and transfer the supernatant to a new 96-well plate for analysis.[3]
-
Detect the level of phosphorylated GST-p53 using a standard ELISA method with a phospho-serine 15 p53 antibody.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 4. This compound = 98 HPLC 587871-26-9 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. focusbiomolecules.com [focusbiomolecules.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing the Efficacy of KU-55933 as a Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-55933 is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] In response to DNA double-strand breaks (DSBs) induced by ionizing radiation (IR), ATM autophosphorylates and activates a signaling cascade that orchestrates cell cycle arrest, DNA repair, or apoptosis.[1][2] By inhibiting ATM, this compound abrogates the cell's ability to effectively respond to and repair radiation-induced DNA damage, thereby sensitizing cancer cells to the cytotoxic effects of radiotherapy.[1][3] These application notes provide a comprehensive guide to assessing the efficacy of this compound as a radiosensitizer through a series of in vitro and in vivo experimental protocols.
Mechanism of Action: this compound as a Radiosensitizer
Ionizing radiation induces DNA double-strand breaks, which activate the ATM kinase. Activated ATM then phosphorylates a multitude of downstream substrates, including CHK2 and p53, to initiate G1/S and G2/M cell cycle checkpoint arrest, allowing time for DNA repair. ATM also promotes DNA repair through the phosphorylation of histone H2AX (forming γH2AX), which serves as a scaffold for the recruitment of DNA repair proteins. This compound, as an ATM inhibitor, prevents these downstream signaling events. This leads to a failure in cell cycle arrest and impaired DNA repair, ultimately resulting in increased cell death in irradiated cells.[1][2][4]
References
- 1. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The ATM inhibitor KU55933 sensitizes radioresistant bladder cancer cells with DAB2IP gene defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the response of MCF-7 cells to ionizing radiation after the combination of ATM and DNA-PK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Effect of KU-55933 on Akt Phosphorylation
Introduction
KU-55933 is a potent and highly specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] While ATM is classically known for its central role in the DNA damage response (DDR), recent studies have unveiled its function in cytoplasmic signaling pathways, including the regulation of metabolic processes and cell growth.[3][4] One critical cytoplasmic function of ATM is its involvement in the full activation of the serine/threonine kinase Akt (also known as Protein Kinase B) in response to growth factors such as insulin and insulin-like growth factor I (IGF-I).[3][4][5]
Akt is a pivotal node in the PI3K signaling pathway, governing essential cellular processes like proliferation, survival, and metabolism. Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[3] Evidence suggests that ATM contributes to the phosphorylation of Akt at Ser473, which is a prerequisite for the subsequent phosphorylation at Thr308 and full kinase activation.[3]
This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on growth factor-induced Akt phosphorylation in cancer cell lines. The primary method described is Western blotting, a widely used technique to detect specific proteins and their post-translational modifications.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling cascade leading to Akt activation and the specific point of inhibition by this compound. In response to growth factors, ATM is activated and facilitates the phosphorylation of Akt at Serine 473, leading to its full activation. This compound specifically inhibits the kinase activity of ATM, thereby blocking this downstream phosphorylation event.
Experimental Protocol
This protocol outlines the steps to assess the impact of this compound on Akt phosphorylation using Western blotting. The workflow involves cell culture, treatment with the inhibitor, stimulation with a growth factor, protein extraction, and immunodetection.
Experimental Workflow Overview
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number (Example) |
| This compound | Selleck Chemicals | S1092 |
| Cell Line (e.g., MDA-MB-453) | ATCC | HTB-131 |
| Insulin, human recombinant | Sigma-Aldrich | I9278 |
| RIPA Lysis Buffer | Cell Signaling Technology | 9806 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibody: p-Akt (Ser473) | Cell Signaling Technology | 4060 |
| Primary Antibody: p-Akt (Thr308) | Cell Signaling Technology | 13038 |
| Primary Antibody: Total Akt | Cell Signaling Technology | 4691 |
| Primary Antibody: β-Actin | Cell Signaling Technology | 4970 |
| HRP-conjugated secondary antibody | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Detailed Methodology
1. Cell Culture and Plating a. Culture cells (e.g., MDA-MB-453 or PC-3) in their recommended growth medium until they reach 70-80% confluency. b. Seed the cells into 6-well plates at a density that will allow them to reach approximately 80-90% confluency on the day of the experiment.
2. Serum Starvation a. Once cells are attached and have reached the desired confluency, aspirate the growth medium. b. Wash the cells once with sterile Phosphate-Buffered Saline (PBS). c. Add serum-free medium to each well and incubate for 18-24 hours. This step synchronizes the cells and reduces basal Akt phosphorylation.
3. This compound Pre-treatment a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Dilute the this compound stock solution in serum-free media to the desired final concentrations (e.g., 0, 1, 5, 10 µM). A vehicle control (DMSO only) must be included. c. Aspirate the starvation medium and add the media containing this compound or vehicle. d. Incubate the cells for 1-2 hours at 37°C.
4. Growth Factor Stimulation a. Following the pre-treatment period, add a growth factor like insulin directly to the media to a final concentration of 100 nM.[3] b. Do not add insulin to a "no stimulation" control well. c. Return the plates to the incubator for 30-45 minutes.[3]
5. Cell Lysis a. Place the culture plates on ice and quickly aspirate the medium. b. Wash the cell monolayer once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube and store it at -80°C or proceed to the next step.
6. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal loading.
7. SDS-PAGE and Western Blotting a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally preferred over non-fat milk to reduce background. f. Incubate the membrane with primary antibody (e.g., anti-p-Akt Ser473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. k. Important: To normalize the data, the same membrane should be stripped and re-probed for total Akt and a loading control like β-actin.
Data Presentation and Expected Results
The chemiluminescent signals from the Western blots should be quantified using densitometry software (e.g., ImageJ). The intensity of the phosphorylated Akt band should be normalized to the intensity of the total Akt band for each sample. The results are expected to show a dose-dependent decrease in insulin-induced Akt phosphorylation at both Ser473 and Thr308 in cells pre-treated with this compound.
Example Quantitative Data Summary
| Treatment Group | This compound Conc. (µM) | Normalized p-Akt (Ser473) Intensity (Arbitrary Units) |
| Vehicle Control (No Insulin) | 0 | 0.15 |
| Vehicle Control (+ Insulin) | 0 | 1.00 |
| This compound (+ Insulin) | 1 | 0.65 |
| This compound (+ Insulin) | 5 | 0.28 |
| This compound (+ Insulin) | 10 | 0.12 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak p-Akt Signal | Inactive growth factor. Insufficient stimulation time. Phosphatase activity during lysis. Ineffective primary antibody. | Confirm growth factor activity and optimize stimulation time. Always use fresh lysis buffer with phosphatase inhibitors on ice. Test antibody on a positive control lysate. |
| High Background | Insufficient blocking. Antibody concentration too high. Insufficient washing. | Increase blocking time to 1.5-2 hours. Use 5% BSA instead of milk. Optimize primary/secondary antibody dilutions. Increase the number and duration of washes. |
| Inconsistent Loading | Inaccurate protein quantification. Pipetting errors. | Be meticulous during protein quantification and sample loading. Re-probe the membrane for a loading control (β-actin, GAPDH) to confirm equal loading. |
| Basal p-Akt Levels Too High | Incomplete serum starvation. Cells are over-confluent. | Ensure starvation is at least 18 hours. Plate cells at a lower density to avoid contact inhibition-induced signaling. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
Application Notes and Protocols for Cell Synchronization in G1 Phase Using KU-55933
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of cells in a specific phase of the cell cycle is a critical technique for studying cellular processes, drug effects, and molecular mechanisms. KU-55933, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, has emerged as a valuable tool for inducing cell cycle arrest in the G1 phase. ATM kinase is a master regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] By inhibiting ATM, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase. This application note provides detailed protocols for using this compound to synchronize cells in G1, along with methods for verification and analysis.
The mechanism of this compound-induced G1 arrest is primarily attributed to the downregulation of cyclin D1, a key protein required for the G1 to S phase transition.[4][5] Inhibition of ATM by this compound can also block the phosphorylation of Akt, a protein involved in cell proliferation and survival.[4][5]
Data Presentation
The effective concentration and treatment duration of this compound for inducing G1 arrest can vary depending on the cell line. Below is a summary of reported effective concentrations and their outcomes.
| Cell Line | Concentration (µM) | Treatment Duration | Outcome | Reference |
| MDA-MB-453 (Breast Cancer) | 10 | 72 hours | Substantial increase in G1 phase cells | [4] |
| PC-3 (Prostate Cancer) | 10 | 72 hours | Substantial increase in G1 phase cells | [4] |
| HeLa (Cervical Cancer) | 2.5 | 48 hours | In combination with cisplatin, enhanced cell growth arrest | [1] |
| MCF-7 (Breast Cancer) | 20 | 24 hours | Did not affect cyclin D1 stability at 10µM, but higher concentrations of other ATM/ATR inhibitors did | [6] |
| U2OS (Osteosarcoma) | 10 | 2 hours (pre-incubation) | Inhibition of ionizing radiation-induced phosphorylation of ATM targets | [7] |
| A549 (Lung Cancer) | Not specified for G1 arrest | Used in studies to demonstrate radiosensitization | [8] |
Note: It is crucial to empirically determine the optimal concentration and incubation time for each specific cell line and experimental condition.
Experimental Protocols
Cell Culture and Treatment with this compound for G1 Synchronization
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce G1 phase arrest.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (Stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period and ensure they are not confluent at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare the desired final concentration of this compound in complete cell culture medium. Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours). The optimal time should be determined empirically for each cell line.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry, western blotting).
Verification of G1 Arrest by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the steps to analyze the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[9][10]
Materials:
-
Harvested cells (treated and control)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at 4°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet. Discard the ethanol and resuspend the pellet in 1 mL of PBS. Add 5 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Analysis of Cyclin D1 Expression by Western Blotting
This protocol is for determining the protein levels of cyclin D1 in this compound-treated cells to confirm the mechanism of G1 arrest.
Materials:
-
Harvested cells (treated and control)
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin D1 (e.g., rabbit polyclonal or mouse monoclonal)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash harvested cell pellets with cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cyclin D1 (typical dilutions range from 1:500 to 1:40000) overnight at 4°C.[11][12] Also, probe a separate membrane or strip and re-probe the same membrane with a primary antibody for a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of cyclin D1 in treated versus control samples.
Mandatory Visualizations
ATM Signaling Pathway and Cell Cycle Control
The following diagram illustrates the central role of ATM in the cell cycle checkpoint signaling pathway. Upon DNA damage, ATM is activated and phosphorylates downstream targets such as p53 and Chk2, leading to cell cycle arrest. This compound inhibits this activation, thereby disrupting the checkpoint.
Caption: ATM signaling pathway in G1/S checkpoint control.
Experimental Workflow for G1 Synchronization and Analysis
This workflow outlines the key steps from cell treatment to data analysis for G1 phase synchronization using this compound.
Caption: Workflow for G1 synchronization using this compound.
Logical Relationship of this compound Action
This diagram illustrates the logical flow of how this compound leads to G1 cell cycle arrest.
Caption: Mechanism of this compound-induced G1 arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of ATM by KU55933 stimulates ATM transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. Cyclin D1 antibody (60186-1-Ig) | Proteintech [ptglab.com]
- 12. Cyclin D1 antibody (26939-1-AP) | Proteintech [ptglab.com]
A Researcher's Guide to Utilizing KU-55933 in DNA Repair Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KU-55933 is a potent and highly specific small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2][3] ATM plays a pivotal role in detecting DNA double-strand breaks (DSBs), initiating cell cycle checkpoints, and activating DNA repair pathways.[4][5] Its inhibition by this compound provides a powerful tool to investigate the intricate mechanisms of DNA repair and to explore novel therapeutic strategies in oncology. This guide offers detailed application notes and experimental protocols for the effective use of this compound in DNA repair studies.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of ATM kinase.[3] By binding to the ATP-binding pocket of ATM, it prevents the phosphorylation of a multitude of downstream substrates that are critical for the DDR cascade. This blockade leads to the abrogation of ATM-dependent signaling, resulting in defects in DNA repair, cell cycle arrest, and, in some contexts, the induction of apoptosis.[1][4][5]
Data Presentation: Quantitative Insights into this compound Activity
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. ATM |
| ATM | 12.9 - 13 | 2.2 | - |
| DNA-PK | 2500 | - | ~194-fold |
| mTOR | 9300 | - | ~721-fold |
| PI3K | 16600 | - | ~1287-fold |
| ATR | >100,000 | - | >7750-fold |
Data compiled from multiple sources.[1][2][3]
Table 2: Cellular IC50 Values of this compound for Inhibition of ATM-dependent Phosphorylation
| Cell Line | Endpoint | IC50 (nM) |
| HCT116 | Bleomycin-induced Chk2 (pThr68) phosphorylation | 1100 ± 260 |
| U2OS | Ionizing radiation-induced p53 (Ser15) phosphorylation | ~300 |
Data compiled from multiple sources.[1][6]
Table 3: Reported IC50 Values of this compound for Growth Inhibition in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Cancer | 1.22 |
| DU-145 | Prostate Cancer | 3.27 |
| HuO-3N1 | - | 4.17 |
| LAMA-84 | Leukemia | 4.58 |
| MCF7 | Breast Cancer | 24.8 |
Data compiled from various sources and assays.[1][3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound is crucial for understanding its effects. The following diagrams, generated using the DOT language, illustrate the ATM signaling pathway and a general workflow for studying this compound.
Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.
Caption: General experimental workflow for investigating the effects of this compound.
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the impact of this compound on DNA repair and cellular responses.
Protocol 1: Western Blotting for ATM Substrate Phosphorylation
This protocol is designed to detect the inhibition of ATM kinase activity by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., ionizing radiation source, Etoposide)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (recommendation: 4-12% gradient gel for resolving a range of protein sizes; for specific proteins, a 10% gel is suitable for p53, and a 12% gel for Chk2)[7][8][9][10]
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-p53 (Ser15), anti-p53, anti-p-Chk2 (Thr68), anti-Chk2, anti-γH2AX, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induction of DNA Damage: Expose cells to a DNA damaging agent (e.g., 10 Gy of ionizing radiation or 10 µM Etoposide) and incubate for the desired time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run according to the manufacturer's instructions. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Troubleshooting:
-
Weak or no signal: Increase protein loading, primary antibody concentration, or incubation time. Ensure fresh ECL substrate is used.
-
High background: Increase the number and duration of washes. Optimize blocking conditions (e.g., switch between milk and BSA).
-
Non-specific bands: Use a more specific primary antibody or optimize antibody dilution. Ensure proper blocking and washing.
Protocol 2: Immunofluorescence for γH2AX Foci Formation
This method allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound
-
DNA damaging agent
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA or normal goat serum in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and a DNA damaging agent as described in Protocol 1.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Mounting: Wash cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize and capture images using a fluorescence microscope. A magnification of 40x or 60x is recommended for resolving individual foci.[11][12] For detailed analysis, a 100x objective is often used.[13][14]
-
Quantification: Count the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Troubleshooting:
-
High background: Ensure adequate blocking and washing steps. Titrate primary and secondary antibody concentrations.[15][16][17]
-
Weak signal: Use a brighter fluorophore, increase antibody concentration, or use a signal amplification system. Ensure the cells were properly permeabilized.[15][16][17]
-
Autofluorescence: Use a mounting medium with an anti-fade agent. If tissues are used, consider pre-treatment with sodium borohydride.[15]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C overnight.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris.[18]
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Troubleshooting:
-
Cell clumping: Ensure single-cell suspension before fixation. Filter the stained cells through a nylon mesh if necessary.
-
Broad G1/G2 peaks: Ensure proper instrument setup and calibration. Avoid excessive vortexing which can damage cells.
-
Debris interference: Gate out debris based on forward and side scatter properties.[18]
Protocol 4: Clonogenic Survival Assay
This assay measures the long-term reproductive viability of cells after treatment.
Materials:
-
Single-cell suspension of the desired cell line
-
Complete growth medium
-
This compound
-
Radiation source
-
Culture dishes (e.g., 6-well plates)
-
Fixing/staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and count the cells. Seed a precise number of cells into culture dishes. The number of cells to seed will vary depending on the cell line and the expected toxicity of the treatment.
-
Treatment: Allow cells to attach for a few hours. Treat with this compound for a defined period (e.g., 24 hours) before, during, and/or after irradiation.
-
Irradiation: Irradiate the cells with a range of doses.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies of at least 50 cells are formed.
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix and stain the colonies with crystal violet solution for 20-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Troubleshooting:
-
No or few colonies: The seeding density may be too low, or the treatment may be too toxic. Optimize cell numbers and drug/radiation doses.
-
Merged colonies: The initial seeding density was too high. Reduce the number of cells seeded.
-
Uneven colony distribution: Ensure a single-cell suspension and even distribution of cells when seeding.
Protocol 5: Caspase-3 Activity Assay
This assay quantifies the activity of a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)
-
Assay buffer
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Treat cells with this compound and/or other agents to induce apoptosis. Harvest cells and prepare cell lysates according to the manufacturer's instructions for the chosen assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate (e.g., 50-100 µg) to each well. Add the reaction buffer containing the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.[19][20]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Troubleshooting:
-
Low signal: Ensure that the treatment is sufficient to induce apoptosis. Check the viability of the substrate and the activity of the enzyme in a positive control.
-
High background: Use a buffer-only control to subtract background readings. Ensure that the lysis buffer does not interfere with the assay.
-
Inconsistent results: Ensure accurate protein quantification and pipetting. Mix reagents thoroughly.
Conclusion
This compound is an invaluable tool for dissecting the complexities of the DNA damage response. By specifically inhibiting ATM kinase, researchers can elucidate the roles of this critical protein in maintaining genomic stability and its implications for cancer biology and therapy. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in DNA repair studies, empowering researchers to advance our understanding of these fundamental cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | The ATM signaling network in development and disease [frontiersin.org]
- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot SDS-PAGE [novusbio.com]
- 8. Electrophoresis in western blot | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 11. Enhanced γ‐H2AX DNA damage foci detection using multimagnification and extended depth of field in imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced γ-H2AX DNA damage foci detection using multimagnification and extended depth of field in imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mpbio.com [mpbio.com]
- 20. abcam.com [abcam.com]
Application Notes and Protocols for Testing KU-55933 with Temozolomide (TMZ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (TMZ) is an alkylating agent widely used in the treatment of glioblastoma multiforme (GBM). However, its efficacy is often limited by drug resistance. A key mechanism of TMZ-induced cytotoxicity involves the generation of O6-methylguanine DNA adducts, which, if unrepaired, lead to DNA double-strand breaks (DSBs) during subsequent replication cycles. The ataxia-telangiectasia mutated (ATM) kinase is a critical component of the DNA damage response (DDR) pathway, activated by DSBs to initiate cell cycle arrest and DNA repair.
KU-55933 is a potent and specific inhibitor of ATM kinase. By inhibiting ATM, this compound can prevent the repair of TMZ-induced DNA damage, thereby enhancing the cytotoxic effects of TMZ in cancer cells. This document provides a detailed experimental framework for investigating the synergistic effects of combining this compound and TMZ in vitro.
Signaling Pathway of this compound and TMZ Interaction
Temozolomide treatment leads to methylation of DNA, forming lesions such as O6-methylguanine. During DNA replication, these lesions cause mismatched base pairing, which is recognized by the mismatch repair (MMR) machinery. The processing of these mismatches can lead to the formation of DNA double-strand breaks (DSBs). These DSBs activate the ATM kinase, which in turn phosphorylates a cascade of downstream targets, including Chk2 and H2AX (forming γ-H2AX), to initiate cell cycle arrest (primarily at the G2/M phase) and promote DNA repair. This compound specifically inhibits the kinase activity of ATM, thereby abrogating the downstream signaling. This inhibition of DNA repair leads to an accumulation of DNA damage, persistent cell cycle arrest, and ultimately, enhanced apoptotic cell death.
Caption: Synergistic action of TMZ and this compound.
Data Presentation
The following tables summarize quantitative data from studies investigating the combined effect of this compound and TMZ on glioblastoma cell lines.
Table 1: Synergistic Cytotoxicity of this compound and TMZ in Glioblastoma Cell Lines
| Cell Line | Treatment | Cell Survival (%) | Fold Enhancement |
| U251 | TMZ (30 µM) | 8.0 ± 1.0 | - |
| This compound (10 µM) + TMZ (30 µM) | 0.4 ± 0.15 | 20x | |
| U87 | TMZ (30 µM) | 4.0 ± 0.2 | - |
| This compound (10 µM) + TMZ (30 µM) | 2.0 ± 0.5 | 2x | |
| GBM12 | TMZ (6 µM) | 49.0 ± 9.0 | - |
| This compound (10 µM) + TMZ (6 µM) | 32.0 ± 5.0 | 1.5x |
Data are presented as mean ± SEM. Fold enhancement is calculated relative to TMZ treatment alone. Data is illustrative and based on published findings.[1][2]
Table 2: Effect of this compound and TMZ on Cell Cycle Distribution in Glioblastoma Cell Lines (144h treatment)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U251 | Control | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |
| TMZ (30 µM) | 35.0 ± 0.8 | 20.2 ± 1.1 | 35.0 ± 0.8 | |
| This compound (10 µM) + TMZ (30 µM) | 15.6 ± 1.5 | 22.6 ± 1.2 | 61.8 ± 1.1 | |
| U87 | Control | 60.1 ± 1.9 | 25.4 ± 1.3 | 14.5 ± 0.7 |
| TMZ (30 µM) | 45.9 ± 1.2 | 35.5 ± 0.9 | 18.6 ± 0.4 | |
| This compound (10 µM) + TMZ (30 µM) | 40.2 ± 1.4 | 34.1 ± 1.1 | 25.7 ± 0.2 |
Data are presented as mean ± SEM.[1][2]
Table 3: Induction of DNA Damage Marker γ-H2AX by this compound and TMZ (72h treatment)
| Cell Line | Treatment | Nuclei with γ-H2AX foci (%) |
| U251 | Control | < 5 |
| TMZ (30 µM) | 13.7 ± 0.5 | |
| This compound (10 µM) + TMZ (30 µM) | 24.0 ± 1.5 | |
| U87 | Control | < 5 |
| TMZ (30 µM) | 32.5 ± 2.5 | |
| This compound (10 µM) + TMZ (30 µM) | 52.9 ± 1.0 |
Data are presented as mean ± SEM.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and TMZ.
Experimental Workflow
Caption: Overview of the experimental workflow.
Cell Viability/Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
Materials:
-
Glioblastoma cell lines (e.g., U251, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
6-well plates
-
Coomassie Blue or Crystal Violet staining solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Add varying concentrations of TMZ (e.g., 10, 30, 100 µM) to the wells. Include vehicle control (DMSO), this compound alone, and TMZ alone groups.
-
Incubate the plates for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with Coomassie Blue or Crystal Violet for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Harvest cells at desired time points (e.g., 72 and 144 hours) after treatment.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells at the desired time points after treatment.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting
This technique is used to detect and quantify specific proteins involved in the DNA damage response pathway.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-γ-H2AX (phospho-Ser139), anti-H2AX, anti-phospho-Chk2 (Thr68), anti-Chk2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer at the desired time points after treatment.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
The combination of the ATM inhibitor this compound with the DNA alkylating agent temozolomide presents a promising strategy to overcome resistance in glioblastoma. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the synergistic potential of this combination therapy. Careful execution of these experiments will yield valuable insights into the underlying molecular mechanisms and inform further drug development efforts.
References
- 1. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting KU-55933 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM kinase inhibitor, KU-55933. The focus is on addressing the common challenge of its insolubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5] It functions as an ATP-competitive inhibitor of ATM, thereby blocking the phosphorylation of downstream targets involved in the DNA damage response.[3][6] This inhibition can lead to increased sensitivity of cancer cells to radiation and certain chemotherapeutic agents.[3][6]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Is it soluble in water?
No, this compound is practically insoluble in water and aqueous buffers like PBS.[7][8][9] It is a hydrophobic compound and will likely precipitate if added directly to an aqueous solution.
Q3: What are the recommended solvents for dissolving this compound?
The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][4][5][7][8] Ethanol is another potential solvent, though the maximum achievable concentration is typically lower than in DMSO.[1][2][3]
Troubleshooting Guide: Insolubility and Precipitation
Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What can I do to prevent this?
This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[10] However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly into the full volume of your aqueous medium. Instead, perform serial dilutions in your culture medium. A stepwise dilution approach can help prevent the compound from crashing out of solution.[10]
-
Warming and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolving small precipitates that may form upon dilution.[8][11] However, be cautious with prolonged heating, as it may affect the stability of the compound.
-
Use of Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce its ability to dissolve hydrophobic compounds.[7] Always use fresh, anhydrous DMSO for preparing your stock solutions.
Q5: What is the maximum recommended stock concentration for this compound in DMSO?
Different suppliers report slightly different maximum concentrations, but a common range for a stock solution in DMSO is between 10 mM and 100 mM.[1][2][8] It is advisable to start with a lower concentration, such as 10 mM, to ensure complete dissolution.
Q6: Can I store the this compound stock solution? If so, under what conditions?
Yes, this compound stock solutions in DMSO can be stored. For long-term storage (months to a year), it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5] For short-term storage (up to a month), -20°C is generally sufficient.[7]
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 10 - 100 | 3.96 - 39.55 | [1][2][3][4] |
| Ethanol | 50 | 19.77 | [1][2] |
| DMF | ~75 | 30 | [3] |
| Water | Insoluble | Insoluble | [7][8] |
| PBS (pH 7.2) with 50% DMF | ~1.26 | 0.5 | [3] |
Note: The molecular weight of this compound is approximately 395.49 g/mol . Batch-specific molecular weights may vary.[2]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.955 mg of this compound (assuming a molecular weight of 395.49 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for several minutes to aid dissolution. If necessary, gently warm the vial to 37°C or place it in an ultrasonic bath for short periods until the solid is completely dissolved.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[4][5]
Visualizations
Signaling Pathway of ATM Kinase Inhibition by this compound
References
- 1. KU 55933 | ATM and ATR Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 6. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. selleckchem.com [selleckchem.com]
Identifying and minimizing off-target effects of KU-55933
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KU-55933, a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase. This guide focuses on identifying and minimizing its off-target effects to ensure data integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of ATM kinase.[1][2][3] It functions by binding to the kinase domain of ATM, thereby preventing the phosphorylation of its downstream substrates involved in the DNA damage response (DDR).
Q2: What are the known primary off-targets of this compound?
A2: While highly selective for ATM, at higher concentrations, this compound can inhibit other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, including DNA-dependent protein kinase (DNA-PK), mammalian target of rapamycin (mTOR), and Phosphatidylinositol 3-kinase (PI3K).[2][4] It shows very high selectivity against Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2]
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, a concentration of 10 µM is often used to specifically inhibit ATM without significant off-target effects on other kinases like DNA-PK and mTOR.[1][5] The cellular IC50 for inhibiting ATM-dependent phosphorylation is approximately 300 nM.[1][4]
Q4: How can I be sure that the observed effects in my experiment are due to ATM inhibition and not off-target effects?
A4: To confirm the specificity of this compound, consider the following control experiments:
-
Use a lower concentration: Titrate this compound to the lowest effective concentration that inhibits ATM activity.
-
Use a second, structurally different ATM inhibitor: Confirm key findings with another specific ATM inhibitor, such as CP-466722.[6]
-
Use ATM-deficient cells: Employing cell lines with known ATM mutations (e.g., A-T cells) can help delineate ATM-dependent effects.[7]
-
Rescue experiments: If possible, transiently express a this compound-resistant ATM mutant to see if the phenotype is reversed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of ATM activity observed. | - Inactive compound: Improper storage or handling may have degraded the inhibitor. - Insufficient concentration: The concentration used may be too low for the specific cell line or experimental conditions. - Cell permeability issues: The compound may not be efficiently entering the cells. | - Verify compound activity: Use a positive control cell line where this compound has a known effect. - Perform a dose-response curve: Determine the optimal concentration for your specific cell line. - Check for drug efflux: Use efflux pump inhibitors if multidrug resistance is suspected. |
| Unexpected or inconsistent results. | - Off-target effects: The concentration of this compound used may be too high, leading to inhibition of other kinases. - Cell line-specific responses: The genetic background of the cell line can influence the response to ATM inhibition. - Experimental variability: Inconsistent cell culture conditions or reagent handling. | - Lower the concentration: Use the lowest effective concentration of this compound. - Characterize your cell line: Ensure the ATM status and relevant signaling pathways are known for your cell line. - Standardize protocols: Maintain consistent cell density, serum levels, and treatment times. |
| Cell death observed in control (this compound only) treatment. | - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. - Intrinsic toxicity of this compound at high concentrations: Some cell lines may be more sensitive to the compound itself. | - Maintain low solvent concentration: Ensure the final DMSO concentration is below 0.5% (v/v).[8] - Perform a toxicity assay: Determine the maximum non-toxic concentration of this compound for your cell line. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Ki |
| ATM | 12.9 nM[4], 13 nM[2] | 2.2 nM[1][2][3][4] |
| DNA-PK | 2,500 nM[2][4] | - |
| mTOR | 9,300 nM[2][4] | - |
| PI3K | 16,600 nM[2][4] | - |
| PI4K | >100,000 nM[2] | - |
| ATR | >100,000 nM[2] | - |
Table 2: Cellular Activity of this compound
| Cellular Event | Effective Concentration (IC50) | Cell Line(s) |
| Inhibition of ATM-dependent phosphorylation (p53 Ser15) | ~300 nM[4] | - |
| Inhibition of cancer cell proliferation | ~10 µM (for ~50% inhibition)[5] | MDA-MB-453, PC-3[5][9] |
| Sensitization to Ionizing Radiation | 10 µM[6] | U251, U87[6] |
Signaling Pathways and Experimental Workflows
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Potential Off-Target Signaling Pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 3. This compound | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ppackdihydrochloride.com [ppackdihydrochloride.com]
KU-55933 stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the ATM inhibitor, KU-55933, in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media over time?
Q2: What are the potential consequences of this compound instability in my experiments?
Degradation of this compound during an experiment can lead to a decrease in the effective concentration of the inhibitor over time. This can result in diminished or inconsistent inhibition of the ATM kinase, leading to variability in experimental outcomes and potentially misleading interpretations of the data.
Q3: How can I determine the stability of this compound in my specific cell culture setup?
To ensure accurate and reproducible results, it is highly recommended to determine the stability of this compound under your specific experimental conditions. This can be achieved by incubating this compound in your cell culture medium (with and without cells) and measuring its concentration at different time points using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, this compound powder should be stored at -20°C, desiccated.[4][5] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to a year.[6] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of ATM signaling. | Degradation of this compound in the cell culture medium. | Determine the stability of this compound in your specific experimental setup (see Experimental Protocol below). Consider replenishing the compound in the medium for long-term experiments (e.g., every 24-48 hours). |
| Incorrect concentration of this compound used. | Verify the concentration of your stock solution and the final working concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. | |
| Cell line is resistant to ATM inhibition. | Confirm that your cell line expresses active ATM and that the pathway is relevant to your experimental question. Consider using a positive control cell line known to be sensitive to this compound. | |
| High variability between replicate experiments. | Inconsistent inhibitor activity due to degradation. | Standardize the timing of this compound addition and the duration of treatment. As mentioned, assess and account for compound stability. |
| Issues with cell culture conditions (e.g., cell density, passage number). | Maintain consistent cell culture practices and ensure cells are healthy and in the exponential growth phase. | |
| Unexpected off-target effects. | This compound may inhibit other kinases at higher concentrations. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Be aware of the IC50 values for other kinases (e.g., DNA-PK, PI3K, mTOR).[7][8] |
| Degradation products may have biological activity. | If significant degradation is observed, consider the potential effects of the degradation products. This may require further characterization of the degradants. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI) with serum and other supplements
-
HPLC or UHPLC system coupled to a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike this compound into the cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for sampling at all time points.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Prepare samples for analysis:
-
For each time point, transfer an aliquot of the medium (e.g., 100 µL) to a microcentrifuge tube.
-
To precipitate proteins, add a 3-fold volume of cold acetonitrile (300 µL).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Use a C18 column.
-
Employ a gradient elution method with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might run from 5% to 95% B over several minutes.
-
-
Mass Spectrometric Detection:
-
Set the mass spectrometer to monitor for the mass-to-charge ratio (m/z) of this compound.
-
Use selected ion monitoring (SIM) for targeted analysis.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium at time zero.
-
Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Plot the concentration of this compound as a function of time to determine its stability profile and calculate the half-life.
-
Visualizations
Caption: Experimental workflow for determining this compound stability in cell culture media.
Caption: Simplified ATM signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KU 55933 | ATM and ATR Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 6. This compound | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, competitive ATM kinase inhibitor (CAS 587871-26-9) | Abcam [abcam.com]
Optimizing KU-55933 dosage to avoid cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM kinase inhibitor, KU-55933. The focus is on optimizing dosage to minimize cytotoxicity in normal cells while maintaining its efficacy as a sensitizer for cancer therapies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal/Non-Transformed Cell Lines
Possible Cause 1: Suboptimal Concentration
The optimal concentration of this compound is cell-type dependent. While concentrations around 10 µM are commonly used to sensitize cancer cells, this may be too high for some normal cell lines.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of this compound concentrations on your specific normal cell line to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Compare with Cancer Cells: Run a parallel dose-response curve with your cancer cell line of interest to identify a therapeutic window where cancer cell sensitization is achieved with minimal toxicity to normal cells.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of this compound-induced cell death in normal cells.
Possible Cause 2: Off-Target Effects
At higher concentrations, this compound can inhibit other kinases, such as DNA-PK and mTOR, which could contribute to cytotoxicity.
Troubleshooting Steps:
-
Concentration Control: Whenever possible, use the lowest effective concentration of this compound that achieves the desired level of ATM inhibition and cancer cell sensitization.
-
Western Blot Analysis: Confirm the specificity of ATM inhibition by performing a Western blot for downstream targets like phosphorylated p53 (Ser15) and Chk2 (Thr68). Compare the levels of phosphorylated DNA-PK and mTOR pathway proteins to assess off-target effects at the concentrations used.
Issue 2: Inconsistent Results in Sensitization Experiments
Possible Cause 1: Drug Solubility and Stability
This compound has limited solubility in aqueous solutions. Improper dissolution can lead to inconsistent effective concentrations.
Troubleshooting Steps:
-
Solvent Selection: Use fresh, anhydrous DMSO to prepare stock solutions.
-
Working Concentration: When diluting the stock solution into your culture medium, ensure that the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
Possible Cause 2: Cell Culture Conditions
Cell density, serum concentration, and other culture conditions can influence the cellular response to this compound.
Troubleshooting Steps:
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments.
-
Serum Considerations: Be aware that components in serum can sometimes interact with compounds. If feasible, consider experiments in reduced-serum or serum-free media, but be mindful of the potential impact on cell health and signaling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro experiments?
A common starting concentration for sensitizing cancer cells to DNA-damaging agents is 10 µM[1][2]. However, for experiments involving normal cells, it is crucial to perform a dose-response analysis to determine the optimal concentration that minimizes cytotoxicity.
Q2: How can I be sure that this compound is inhibiting ATM kinase activity in my cells?
You can verify ATM inhibition by Western blotting. Look for a decrease in the phosphorylation of known ATM substrates, such as p53 at Serine 15, Chk2 at Threonine 68, or ATM itself at Serine 1981, following treatment with a DNA-damaging agent in the presence of this compound.
Q3: Is this compound cytotoxic to all normal cells?
The cytotoxic effects of this compound on normal cells can vary depending on the cell type and the experimental conditions. For example, one study noted that this compound did not induce alterations in the morphology of uninfected human foreskin fibroblast (HFF) monolayers at concentrations effective against Toxoplasma gondii[3]. Another study suggested that transiently blocking the ATM-p53 response with an ATM inhibitor might even be protective for neurons against radiation-induced apoptosis[4]. However, comprehensive data on a wide range of normal human cell types is limited, underscoring the importance of empirical determination of cytotoxicity for your specific cell model.
Q4: Are there any known strategies to protect normal cells from this compound toxicity?
While research is ongoing, some general strategies to protect normal cells from the side effects of chemotherapy could be explored. One concept is "cyclotherapy," which involves using a second drug to arrest normal cells in a specific phase of the cell cycle, making them less susceptible to the cytotoxic effects of a primary agent that targets proliferating cells[5]. Additionally, nanoparticle-based delivery systems for this compound have been investigated to improve tumor targeting and reduce systemic toxicity[6].
Data Presentation
Table 1: In Vitro Concentrations and Effects of this compound
| Cell Line(s) | Concentration | Effect | Reference |
| MDA-MB-453, PC-3 (Cancer) | 10 µM | ~50% inhibition of proliferation | [1] |
| LoVo, SW620 (Cancer) | 10 µM | Not significantly cytotoxic alone, but enhanced camptothecin cytotoxicity | [2] |
| HeLa (Cancer) | 2.5 µM | In combination with cisplatin, reduced proliferation from 70% to 30% | [7] |
| U251, U87 (Glioblastoma) | 10 µM | Significantly sensitized cells to TMZ | [8] |
| Human Foreskin Fibroblasts (Normal) | Not specified | Did not induce morphological alterations at effective anti-parasitic concentrations | [3] |
| Mouse Neurons (Normal) | Not specified | Did not add to radiation toxicity and may be protective | [4] |
Table 2: IC50 Values of this compound for Various Kinases
| Kinase | IC50 | Reference |
| ATM | 13 nM | [9][10] |
| DNA-PK | 2,500 nM | [9][10] |
| mTOR | 9,300 nM | [9][10] |
| PI 3-Kinase | 16,600 nM | [9][10] |
| ATR | > 100,000 nM | [9][10] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of this compound.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
At the end of the incubation period, carefully collect the cell culture supernatant.
-
Follow the LDH assay kit protocol to mix the supernatant with the provided reagents.
-
Incubate as instructed and then measure the absorbance at the recommended wavelength.
-
Include controls for background (medium only) and maximum LDH release (cells lysed with a provided lysis buffer).
-
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Flow cytometry tubes
-
This compound stock solution
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound or a vehicle control.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Mandatory Visualizations
Caption: ATM signaling pathway activation and inhibition by this compound.
Caption: Workflow for determining the optimal this compound dosage.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
Why is my KU-55933 not inhibiting ATM phosphorylation?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using KU-55933, a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.
Troubleshooting Guide
Question: Why is my this compound not inhibiting ATM phosphorylation (e.g., p-ATM at Ser1981)?
Answer:
Failure to observe inhibition of ATM phosphorylation by this compound can arise from several factors, ranging from experimental setup to specific cellular responses. Below is a step-by-step guide to troubleshoot this issue.
1. Verification of Experimental Conditions
-
Inhibitor Concentration and Purity: Ensure you are using the correct concentration of this compound. While it is a potent inhibitor, the effective concentration can vary between cell lines. Confirm the purity and proper storage of your this compound stock solution.
-
Pre-incubation Time: this compound requires sufficient time to enter the cells and inhibit ATM kinase activity. A pre-incubation time of at least 1 hour before inducing DNA damage is generally recommended.[1]
-
Induction of DNA Damage: ATM is activated in response to DNA double-strand breaks (DSBs). Ensure your method of inducing DNA damage (e.g., ionizing radiation, etoposide, doxorubicin) is effective.[2] A positive control (DNA damage agent alone) showing robust ATM phosphorylation is crucial.
-
Cell Line Specifics: The cellular context is critical. Some cell lines may have inherent resistance mechanisms or alternative signaling pathways that can compensate for ATM inhibition.[3]
2. Examination of Cellular Mechanisms
-
ATR Compensation: In some contexts, the related kinase ATR (Ataxia-Telangiectasia and Rad3-related) can phosphorylate ATM substrates, potentially masking the effect of this compound on ATM-specific phosphorylation.[3] This is particularly relevant at later time points after DNA damage.
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases such as DNA-PK and mTOR, which could lead to complex downstream signaling effects.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for ATM-specific inhibition in your cell line.
-
Drug Efflux: Some cancer cell lines express multidrug resistance transporters that can actively pump out small molecule inhibitors like this compound, reducing its intracellular concentration and efficacy.
3. Technical Aspects of Detection
-
Antibody Quality: The specificity and quality of the primary antibody against phosphorylated ATM (p-ATM Ser1981) are paramount. Validate your antibody using appropriate controls.
-
Western Blotting Technique: Ensure proper protein extraction, quantification, and western blotting procedures. The large size of ATM (over 350 kDa) can make transfer and detection challenging.[4] Consider using a wet transfer system and optimizing transfer times.
-
Timing of Sample Collection: ATM phosphorylation is a dynamic process. The peak of ATM activation can vary depending on the DNA damaging agent and cell type. A time-course experiment is recommended to identify the optimal time point for observing maximal ATM phosphorylation and its inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of ATM kinase.[2] It binds to the ATP-binding pocket of the ATM protein, preventing the transfer of a phosphate group to its downstream substrates, thereby blocking the DNA damage response signaling cascade.
Q2: What are the recommended working concentrations for this compound?
A2: The optimal concentration of this compound is cell-line dependent. For in vitro cell-based assays, a concentration range of 1 to 10 µM is commonly used.[3][5][6] A dose-response experiment is highly recommended to determine the IC50 in your specific experimental system.
Q3: Is this compound selective for ATM?
A3: this compound is highly selective for ATM over other PI3K-like kinases such as ATR and DNA-PK at lower concentrations.[7] However, at higher concentrations, it can exhibit off-target effects.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to prepare a stock solution. It is recommended to store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Q5: Can this compound affect other cellular processes besides the DNA damage response?
A5: Yes, beyond its role in the DNA damage response, ATM has been implicated in other cellular processes. For instance, this compound has been shown to block Akt phosphorylation in response to insulin and insulin-like growth factor I in some cancer cells.[8][9] It can also inhibit glucose uptake and induce apoptosis in certain cancer cell lines.[10]
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Cell-free assay) | 12.9 nM | [1][7] |
| Ki (Cell-free assay) | 2.2 nM | [7] |
| Cellular IC50 (p53 Ser15 phosphorylation) | ~300 nM | [1] |
| Commonly used in vitro concentration | 1 - 10 µM | [3][5][6] |
| Selectivity (IC50) | ATM (13 nM) >> DNA-PK (2,500 nM) > mTOR (9,300 nM) > PI3K (16,600 nM) > ATR (>100,000 nM) |
Experimental Protocols
Protocol: Inhibition of ATM Phosphorylation in Cultured Cells
This protocol describes a general workflow for treating cultured cells with this compound and assessing the inhibition of ATM phosphorylation by Western blot.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DNA damaging agent (e.g., etoposide, ionizing radiation source)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ATM Ser1981, anti-total ATM, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to attach and grow for 24 hours.
-
This compound Pre-treatment: Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage in the presence of this compound. For example, add etoposide to the medium or expose the cells to ionizing radiation.
-
Incubation: Incubate the cells for the desired period (e.g., 1-2 hours) to allow for ATM activation.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ATM Ser1981) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ATM and a loading control (e.g., β-actin) to confirm equal loading and assess the total amount of ATM protein.
Visualizations
Caption: ATM signaling pathway in response to DNA double-strand breaks and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for KU-55933 off-target effects on DNA-PK and mTOR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the off-target effects of KU-55933 on DNA-PK and mTOR.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5][6] ATM is a master regulator of the DNA damage response (DDR), a network of cellular pathways that detect, signal, and repair DNA lesions.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for ATM, at higher concentrations it can inhibit other members of the phosphoinositide 3-kinase-related kinase (PIKK) family, namely DNA-dependent protein kinase (DNA-PK) and the mechanistic target of rapamycin (mTOR).[1][3][4][5]
Q3: Why is it important to control for these off-target effects?
DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[7] mTOR is a central regulator of cell growth, proliferation, and metabolism.[8][9] Inhibition of these kinases can lead to cellular effects that might be mistakenly attributed to ATM inhibition, confounding experimental results. Therefore, it is crucial to design experiments that can distinguish between on-target and off-target effects.
Q4: What are the relative potencies of this compound for ATM, DNA-PK, and mTOR?
The inhibitory potency of this compound varies significantly for its primary target and off-targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) from various sources.
| Target | IC50 (nM) | Ki (nM) | Selectivity (fold vs. ATM) |
| ATM | 12.9 - 13 | 2.2 | - |
| DNA-PK | 2000 - 2500 | Not widely reported | ~155 - 194 |
| mTOR | 9300 | Not widely reported | ~721 |
Data compiled from multiple sources.[1][2][3][4][5]
Troubleshooting Guide
This guide provides solutions to common issues that may arise from the off-target effects of this compound.
Issue 1: Unexpectedly high levels of apoptosis or cytotoxicity.
-
Possible Cause: At higher concentrations, this compound may be inhibiting DNA-PK, leading to defects in DNA repair and increased cell death, or inhibiting mTOR, which can also induce apoptosis.[10][11]
-
Troubleshooting Strategy:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits ATM without significantly affecting cell viability. Use phosphorylation of a specific ATM substrate (e.g., p-p53 Ser15, p-Chk2 Thr68) as a readout for on-target activity.
-
Use Specific Inhibitors as Controls:
-
DNA-PK inhibitor: Use a specific DNA-PK inhibitor, such as NU7441 (IC50 ~14 nM), in parallel with this compound.[12][13] If the phenotype is recapitulated with the specific DNA-PK inhibitor, it suggests an off-target effect of this compound.
-
mTOR inhibitor: Use a specific mTOR inhibitor, such as Rapamycin (an mTORC1 inhibitor), to assess the contribution of mTOR inhibition to the observed phenotype.[10][11]
-
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown DNA-PK or mTOR. If the phenotype observed with this compound is mimicked by the knockdown of one of these off-targets, it confirms the off-target effect.
-
Issue 2: Inconsistent or unexpected effects on cell cycle progression.
-
Possible Cause: Both ATM and DNA-PK are involved in cell cycle checkpoint control.[13] mTOR also influences cell cycle progression.[10] Off-target inhibition of DNA-PK or mTOR by this compound can lead to complex and sometimes contradictory effects on the cell cycle.
-
Troubleshooting Strategy:
-
Detailed Cell Cycle Analysis: Perform cell cycle analysis using flow cytometry with propidium iodide staining. Analyze the distribution of cells in G1, S, and G2/M phases at multiple time points after treatment.
-
Combined Inhibitor Treatment: Compare the cell cycle profiles of cells treated with this compound alone, a specific DNA-PK inhibitor (e.g., NU7441) alone, an mTOR inhibitor (e.g., Rapamycin) alone, and combinations of these inhibitors.[13] This will help to dissect the contribution of each kinase to the observed cell cycle phenotype.
-
Western Blot for Cell Cycle Markers: Analyze the expression and phosphorylation status of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), p21, and p27.
-
Issue 3: Ambiguous results in DNA damage repair assays.
-
Possible Cause: Both ATM and DNA-PK are critical for DNA double-strand break repair. Inhibition of DNA-PK by this compound can lead to a potentiation of DNA damage-induced cell death, which might be misinterpreted as a sole consequence of ATM inhibition.
-
Troubleshooting Strategy:
-
Use of Specific DNA Repair Pathway Reporters: Employ cell lines with integrated reporters for specific DNA repair pathways (e.g., HR and NHEJ) to directly measure the effect of this compound on each pathway.
-
γH2AX Foci Kinetics: Analyze the formation and resolution of γH2AX foci over time. Inhibition of DNA-PK often leads to a persistence of γH2AX foci, while ATM inhibition can suppress their formation.[13]
-
Combination with Specific DNA-PK Inhibitor: Compare the effects of this compound with a specific DNA-PK inhibitor (NU7441) on DNA repair. A synergistic effect of this compound and a DNA-damaging agent that is mimicked by NU7441 suggests a DNA-PK off-target effect.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of ATM, DNA-PK, and mTOR Signaling
This protocol allows for the assessment of the phosphorylation status of key downstream targets to monitor the activity of each kinase.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: p-ATM (Ser1981), ATM, p-DNA-PKcs (Ser2056), DNA-PKcs, p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-p53 (Ser15), p53, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound, a specific DNA-PK inhibitor (e.g., 1 µM NU7441), and/or an mTOR inhibitor (e.g., 100 nM Rapamycin) for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Materials:
-
Cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound, with or without a specific DNA-PK or mTOR inhibitor, for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle-treated control.
Protocol 3: siRNA-Mediated Knockdown of DNA-PK and mTOR
This protocol provides a genetic approach to validate off-target effects.
Materials:
-
siRNA targeting DNA-PK (PRKDC), mTOR, or a non-targeting control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to be 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the transfection complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to confirm protein knockdown by Western blotting.
-
Phenotypic Assay: Use the remaining cells for downstream experiments (e.g., cell viability, cell cycle analysis) and compare the phenotype to that observed with this compound treatment.
Visualizations
Caption: Signaling pathways of ATM, DNA-PK, and mTOR, and the inhibitory actions of this compound and specific inhibitors.
Caption: Experimental workflow for troubleshooting this compound off-target effects.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Mechanistic target of rapamycin (mTOR) regulates self-sustained quiescence, tumor indolence, and late clinical metastasis in a Beclin-1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SignalSilence® mTOR siRNA I | Cell Signaling Technology [cellsignal.com]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
KU-55933 not inducing G1 arrest: potential reasons and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with inducing G1 arrest using the ATM inhibitor, KU-55933.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism by which this compound induces G1 arrest?
A1: this compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. In response to DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade to arrest the cell cycle and allow for DNA repair. A key pathway for G1 arrest involves ATM phosphorylating and stabilizing the tumor suppressor protein p53.[1] Activated p53 then acts as a transcription factor, upregulating the expression of the cyclin-dependent kinase inhibitor p21 (also known as WAF1 or CIP1).[2] p21 binds to and inhibits cyclin D/CDK4/6 and cyclin E/CDK2 complexes, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell cycle in the G1 phase.[1] Some studies have also shown that this compound can induce G1 arrest by downregulating the synthesis of cyclin D1.[3]
Q2: I am not observing G1 arrest after treating my cells with this compound. What are the potential reasons?
A2: Several factors could contribute to the lack of G1 arrest in your experiments. These can be broadly categorized into:
-
Cell Line-Specific Factors: The genetic background of your cell line is critical.
-
Experimental Conditions: The concentration, treatment duration, and other protocol specifics can significantly impact the outcome.
-
Alternative Signaling Pathways: Cells can have redundant or alternative pathways for cell cycle control.
-
Induction of an Alternative Cell Fate: Your cells might be undergoing a different cellular response, such as G2/M arrest or apoptosis.
The following troubleshooting guides will delve deeper into each of these possibilities.
Troubleshooting Guides
Issue 1: Cell Line-Specific Factors Preventing G1 Arrest
Your inability to observe G1 arrest may be due to the intrinsic properties of your chosen cell line. Here’s a guide to troubleshoot this issue.
| Potential Cause | Explanation | Suggested Solution |
| p53 Status | The canonical ATM-mediated G1 arrest pathway is heavily dependent on functional p53.[4] If your cells have mutant or null p53, they will likely be unable to induce p21 and arrest in G1 via this pathway. | Verify the p53 status of your cell line through literature search or Western blotting. If your cells are p53-deficient, consider using a cell line with wild-type p53 as a positive control. Note that in some p53-deficient cells, this compound may induce G2/M arrest or apoptosis instead of G1 arrest.[5] |
| p21 Status | p21 is a crucial downstream effector of p53 for G1 arrest.[6] Cells with deficient p21 expression or function will fail to arrest in G1, even with functional p53. ATM activity has been shown to be necessary for the induction of p21 by some stimuli.[7] | Check the expression and inducibility of p21 in your cell line in response to DNA damage. You can use a positive control cell line known to have a robust p21 response. |
| Other Genetic Aberrations | Mutations in other cell cycle regulatory proteins, such as Rb or cyclins, can also lead to a defective G1 checkpoint. | Characterize the genetic background of your cell line for key cell cycle regulators. |
| Cell-Type Specific Resistance | Some cell lines may have inherent resistance to ATM inhibition or the DNA damaging agents used in combination with this compound.[8] | If applicable, assess the sensitivity of your cell line to the DNA damaging agent alone. The efficacy of this compound in inducing cell cycle arrest can be dependent on the cell's inherent sensitivity to the initial insult.[9] |
Issue 2: Suboptimal Experimental Conditions
The success of your experiment hinges on the right protocol. If you are not observing G1 arrest, your experimental setup may need optimization.
| Potential Cause | Explanation | Suggested Solution |
| Inappropriate this compound Concentration | The concentration of this compound may be too low to effectively inhibit ATM or too high, leading to off-target effects. The IC50 for ATM inhibition is in the low nanomolar range, but cellular IC50 for inhibiting ATM-dependent phosphorylation is higher.[10] | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A common starting concentration for cell-based assays is 10 µM.[9][11] |
| Insufficient Treatment Duration | The induction of G1 arrest is a multi-step process that takes time. A short treatment duration may not be sufficient to observe a significant accumulation of cells in G1. | Conduct a time-course experiment, analyzing the cell cycle distribution at various time points after this compound treatment (e.g., 24, 48, and 72 hours).[11] |
| Asynchronous Cell Population | In a mixed population of cells at different stages of the cell cycle, a G1 arrest might be masked by the progression of cells already in S, G2, or M phase. | Synchronize your cells in G0/G1 phase before treating them with this compound. This will create a more uniform population to observe the arrest.[12][13] |
| Lack of DNA Damage | This compound is an ATM inhibitor. For it to have an effect on the G1 checkpoint, the ATM pathway needs to be activated, which typically occurs in response to DNA double-strand breaks. | If you are not using a DNA damaging agent, consider that the level of endogenous DNA damage in your culture may not be sufficient to activate a strong G1 checkpoint. You can co-treat your cells with a DNA damaging agent like ionizing radiation (IR) or etoposide to induce DSBs and activate the ATM pathway. |
Experimental Protocols
Protocol 1: Cell Synchronization by Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary.
-
Culture cells to approximately 40-50% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium.
-
Incubate the cells for 9 hours to allow them to re-enter the cell cycle.[14]
-
Add thymidine to the culture medium again to a final concentration of 2 mM.
-
To release the cells from the block, wash them twice with pre-warmed PBS and add fresh, pre-warmed medium. The cells will now proceed through the cell cycle in a synchronized manner. You can then treat with this compound as they enter G1.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of a cell population.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.[9]
Signaling Pathways and Workflows
Canonical ATM-p53-p21 pathway for G1 arrest.
Troubleshooting workflow for this compound G1 arrest experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Relationships between G1 arrest and stability of the p53 and p21Cip1/Waf1 proteins following gamma-irradiation of human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 controls both the G2/M and the G1 cell cycle checkpoints and mediates reversible growth arrest in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of p21 increases sensitivity to ionizing radiation and delays the onset of lymphoma in atm-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 15. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Overcoming Resistance to KU-55933 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM kinase inhibitor, KU-55933.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical protein in the DNA damage response (DDR) pathway, responsible for detecting and initiating repair of DNA double-strand breaks (DSBs).[3] this compound functions by competitively binding to the ATP-binding pocket of ATM, thereby preventing the phosphorylation of its downstream targets.[4] Inhibition of ATM signaling disrupts cell cycle checkpoints and can lead to apoptosis, particularly in cancer cells with underlying DNA repair defects or high replicative stress.[5][6]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Cell Line Specificity: The sensitivity of cancer cell lines to this compound can vary significantly. Cells with a high dependence on the ATM pathway for survival, such as those with certain DNA repair deficiencies, are generally more sensitive.
-
Drug Concentration and Purity: Ensure that the this compound used is of high purity and that the concentration is appropriate for the cell line being tested. IC50 values can range from nanomolar to micromolar concentrations depending on the cell type and assay conditions.
-
Experimental Conditions: Factors such as cell density, media composition, and duration of treatment can all influence the observed effect of the inhibitor.
-
Intrinsic or Acquired Resistance: The cancer cell line may have intrinsic resistance mechanisms or may have acquired resistance through prolonged exposure or clonal selection.
Q3: What are the known downstream effects of this compound treatment in sensitive cancer cells?
In sensitive cancer cell lines, treatment with this compound typically leads to:
-
Inhibition of ATM phosphorylation: A reduction in autophosphorylation of ATM at Ser1981.
-
Reduced phosphorylation of ATM targets: Decreased phosphorylation of key downstream proteins such as p53 (at Ser15), CHK2 (at Thr68), and H2AX (γH2AX).
-
Cell Cycle Arrest: this compound can induce a G1 cell cycle arrest.[3][5]
-
Induction of Apoptosis: Particularly in cells with overactivated Akt, this compound can trigger apoptosis.[6]
-
Sensitization to other agents: this compound can enhance the efficacy of DNA-damaging agents like temozolomide (TMZ) and PARP inhibitors like olaparib.[7][8]
Troubleshooting Guide: Investigating Resistance to this compound
While specific, acquired resistance mechanisms to this compound are not yet well-documented in the literature, researchers may encounter resistance in their cell line models. This guide provides a framework for investigating potential resistance based on established principles of kinase inhibitor resistance.
Problem: My cancer cell line has developed resistance to this compound, showing a significant increase in the IC50 value.
Here are potential mechanisms to investigate and strategies to overcome them:
Alteration in the Drug Target (ATM Kinase)
Potential Cause: Secondary mutations in the ATM gene could alter the drug-binding pocket, reducing the affinity of this compound for its target.
Troubleshooting Workflow:
Caption: Workflow to investigate mutations in the ATM kinase domain as a mechanism of resistance.
Experimental Protocol: See Experimental Protocols section for Sanger Sequencing of ATM Kinase Domain.
Activation of Bypass Signaling Pathways
Potential Cause: Upregulation of parallel signaling pathways that compensate for the inhibition of ATM. For example, activation of the ATR/CHK1 pathway or other pro-survival pathways like PI3K/Akt/mTOR.
Troubleshooting Workflow:
Caption: Workflow to identify and target bypass signaling pathways.
Experimental Protocol: See Experimental Protocols section for Western Blot Analysis of Signaling Pathways.
Increased Drug Efflux
Potential Cause: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which can pump this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Workflow:
Caption: Workflow to investigate the role of drug efflux pumps in resistance.
Experimental Protocol: See Experimental Protocols section for Rhodamine 123 Efflux Assay.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HeLa | Cervical Cancer | ~300 (cellular assay) | Inhibition of ATM-dependent phosphorylation.[2] |
| MCF-7 | Breast Cancer | Not specified, decreases viability | [1] |
| A549 | Lung Cancer | Not specified, decreases viability | [1] |
| HCT116 | Colon Cancer | Not specified, decreases viability | [1] |
| U251 | Glioblastoma | Not specified, sensitizes to TMZ | [3][7] |
| U87 | Glioblastoma | Not specified, sensitizes to TMZ | [3][7] |
Note: IC50 values can vary depending on the assay method and experimental conditions.
Experimental Protocols
Generation of a this compound Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound through continuous long-term exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each concentration, monitor the cells for signs of toxicity and proliferation. If significant cell death occurs, maintain the cells at the current concentration until a stable population emerges.
-
Establishment of Resistant Line: Continue this process of dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Once a resistant population is established, perform a cell viability assay to determine the new IC50 and compare it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Western Blot Analysis of ATM Signaling Pathway
Objective: To assess the activation state of the ATM signaling pathway in response to this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-p53 (Ser15), anti-p53, anti-p-CHK2 (Thr68), anti-CHK2, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT or CCK-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the reproductive integrity of cancer cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, or until visible colonies form in the control wells.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of human ATM kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Inhibition of ATM with this compound Sensitizes Endometrial Cancer Cell Lines to Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
KU-55933 Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and use of KU-55933 powder. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored at -20°C for up to three years.[1] It is crucial to keep the powder away from moisture.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used. It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2] Sonication may be required to fully dissolve the powder.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3][4] ATM is a critical protein kinase involved in the cellular response to DNA double-strand breaks. By inhibiting ATM, this compound can sensitize cancer cells to DNA damaging agents and radiation. It has also been shown to block the phosphorylation of Akt, a key protein in cell survival and proliferation pathways.[3]
Storage and Solubility Data
| Parameter | Condition | Duration | Reference |
| Powder Storage | -20°C | 3 years | [1] |
| In-Solvent Storage | -80°C | 1 year | [1] |
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Reference |
| DMSO | 16.67 | 42.14 | Sonication recommended. Use fresh, anhydrous DMSO. | [1][2] |
| Ethanol | 19.8 | 50.06 | Sonication recommended. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 5.06 | For in vivo formulations. Sonication recommended. | [1] |
| DMF | 30 | - | - | [5] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | - | - | [5] |
Troubleshooting Guides
Issue 1: this compound powder will not dissolve completely.
-
Question: I am having trouble dissolving my this compound powder, even in DMSO. What should I do?
-
Answer:
-
Use Fresh, Anhydrous Solvent: Moisture can significantly impact the solubility of this compound.[2] Ensure you are using a fresh, unopened bottle of high-quality, anhydrous DMSO.
-
Sonication: Gentle sonication can aid in the dissolution of the powder.[1] Be careful not to overheat the solution.
-
Warming: Gently warming the solution to 37°C for a short period may also help.[4]
-
Check Concentration: Ensure you are not exceeding the maximum solubility of this compound in your chosen solvent (see solubility table above).
-
Issue 2: Inconsistent results in cell-based assays.
-
Question: I am seeing variable results in my cell viability or signaling assays with this compound. What could be the cause?
-
Answer:
-
Solvent Effects: High concentrations of DMSO can be toxic to some cell lines. It is recommended to keep the final DMSO concentration in your cell culture media below 0.5%. Always include a vehicle control (media with the same concentration of DMSO) in your experiments to account for any solvent-specific effects.
-
Compound Stability in Media: this compound may have limited stability in aqueous cell culture media over long incubation periods. For experiments longer than 24 hours, consider replenishing the media with freshly diluted this compound.
-
Cell Density: The confluency of your cells can impact their response to treatment. Ensure you are seeding cells at a consistent density for all experiments.
-
Passage Number: Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered cellular responses.
-
Issue 3: Lack of ATM inhibition in Western blot analysis.
-
Question: I am not observing a decrease in the phosphorylation of known ATM targets (e.g., p-p53 Ser15, p-CHK2 Thr68) after treating my cells with this compound. What should I check?
-
Answer:
-
Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient pre-incubation time to allow for cellular uptake and target engagement. A typical starting concentration for cell-based assays is 1-10 µM, with a pre-incubation time of at least 1 hour before inducing DNA damage.
-
Induction of DNA Damage: ATM kinase is activated in response to DNA double-strand breaks. If you are not co-treating with a DNA damaging agent (e.g., ionizing radiation, etoposide), you may not see a strong basal level of ATM activity to inhibit.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for the phosphorylated targets. Include positive and negative controls in your Western blot to validate antibody performance.
-
Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from a general MTT assay procedure and is suitable for assessing the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Mix the contents of each well by pipetting and measure the absorbance at 570 nm using a microplate reader.
Western Blot for ATM Signaling
This protocol outlines the steps to analyze the inhibition of ATM kinase activity by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Induce DNA Damage (Optional but Recommended): Expose cells to a DNA damaging agent, such as ionizing radiation (e.g., 10 Gy) or a radiomimetic drug (e.g., etoposide).
-
Cell Lysis: Harvest cells at the desired time points after damage induction. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phosphorylated ATM targets (e.g., p-p53 Ser15, p-CHK2 Thr68) and total protein controls overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
References
How to confirm ATM inhibition by KU-55933 in my experiment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm Ataxia-Telangiectasia Mutated (ATM) inhibition by KU-55933 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific inhibitor of the ATM kinase.[1][2] ATM is a critical protein involved in the DNA damage response (DDR), cell cycle control, and apoptosis.[3][4] this compound functions by competitively binding to the ATP-binding pocket of the ATM kinase, thereby preventing the phosphorylation of its downstream targets.[5] This inhibition blocks the signaling cascade that is normally activated in response to DNA double-strand breaks.
Q2: What is the optimal concentration of this compound to use in my cell-based assay?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, a concentration of 10 µM is commonly used and has been shown to effectively inhibit ATM without significantly affecting other kinases.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How can I confirm that this compound is inhibiting ATM in my experiment?
A3: Confirmation of ATM inhibition can be achieved through several methods, primarily by observing the downstream effects of ATM inactivation. The most common methods include:
-
Western Blotting: To detect changes in the phosphorylation status of known ATM substrates.
-
Cell Cycle Analysis: To observe the expected G1 phase cell cycle arrest.
-
DNA Damage Assays: To assess the persistence of DNA damage markers.
Each of these methods is detailed in the Troubleshooting Guides below.
Troubleshooting Guides
Guide 1: Confirming ATM Inhibition via Western Blotting
This guide outlines the process of using Western blotting to verify the inhibitory effect of this compound by examining the phosphorylation of ATM's downstream targets.
Key Downstream Targets for Western Blot Analysis:
| Target Protein | Phosphorylation Site | Expected Change with this compound |
| p53 | Serine 15 | Decreased phosphorylation |
| Chk2 | Threonine 68 | Decreased phosphorylation |
| H2AX (γH2AX) | Serine 139 | Decreased phosphorylation |
| KAP1 | Serine 824 | Decreased phosphorylation |
| Akt | Serine 473 | Decreased phosphorylation[5][6] |
| ATM (autophosphorylation) | Serine 1981 | Decreased phosphorylation[7] |
Experimental Protocol:
-
Cell Treatment:
-
Plate your cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.
-
Induce DNA damage using ionizing radiation (IR) or a radiomimetic chemical (e.g., etoposide, doxorubicin).
-
Harvest the cells at various time points after DNA damage induction.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Troubleshooting:
-
No change in phosphorylation:
-
Confirm DNA damage: Ensure that your method of inducing DNA damage is effective. You can check for markers like γH2AX in your positive control (DNA damage, no inhibitor).
-
Check inhibitor activity: Ensure the this compound is not degraded. Prepare fresh stock solutions.
-
Optimize concentration: Perform a dose-response curve to find the optimal concentration for your cell line.
-
-
Inconsistent results:
-
Loading controls: Always use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Phosphatase activity: Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of your target proteins.
-
Guide 2: Confirming ATM Inhibition via Cell Cycle Analysis
This guide describes how to use flow cytometry to confirm ATM inhibition by observing the characteristic G1 cell cycle arrest induced by this compound.[6]
Experimental Protocol:
-
Cell Treatment:
-
Cell Fixation and Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Troubleshooting:
-
No G1 arrest observed:
-
Treatment duration: The time required to observe a significant G1 arrest can vary between cell lines. Try extending the incubation time with this compound.
-
Cell confluence: Highly confluent cells may already be arrested in G1. Ensure your cells are in the exponential growth phase at the start of the experiment.
-
-
High levels of cell death:
-
Inhibitor concentration: High concentrations of this compound can be cytotoxic to some cell lines. Consider reducing the concentration.
-
Visualizations
Caption: ATM Signaling Pathway and Inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detecting ATM-Dependent Chromatin Modification in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ppackdihydrochloride.com [ppackdihydrochloride.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing incubation time for KU-55933 treatment
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of KU-55933, a potent and selective ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of ATM kinase, a primary regulator of the DNA double-strand break (DSB) repair pathway.[1][2] It functions by competing with ATP for the binding site on the ATM kinase, thereby preventing the autophosphorylation of ATM at Serine-1981 and the subsequent phosphorylation of its downstream targets, which are crucial for initiating cell cycle arrest and DNA repair.[3][4]
Q2: What is a typical concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound is cell-line dependent and varies by application. For inhibiting ATM-dependent phosphorylation in response to DNA damage (e.g., ionizing radiation), a concentration of 10 µM is frequently used and has been shown to be effective.[2][3][5] However, the IC50 for inhibiting ATM kinase activity in cell-free assays is much lower, around 12.9 nM.[1][2] For long-term studies on cell proliferation or apoptosis, concentrations around 10 µM have also been used.[6] A dose-response experiment is always recommended to determine the optimal concentration for your specific model.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-40 mg/mL).[1] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1] Stock solutions should be stored at -20°C or -80°C for long-term stability.[7] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q4: What is the optimal incubation time for this compound treatment?
A4: The optimal incubation time depends entirely on the experimental goal.
-
For inhibiting the immediate DNA Damage Response (DDR): A pre-incubation time of 1 to 3 hours before inducing DNA damage (e.g., with ionizing radiation, etoposide, or bleomycin) is common.[2][5][8] This allows the inhibitor to penetrate the cells and effectively block ATM kinase activity before the damage occurs.
-
For radiosensitization or chemosensitization: An incubation period of 16 hours with the cytotoxic agent and this compound has been used in clonogenic survival assays.[9]
-
For studying long-term effects (cell cycle, apoptosis, proliferation): Incubation times of 24, 48, 72 hours, or even longer (up to 10 days) may be necessary.[3][6][10] For experiments lasting longer than 48 hours, consider a medium change with fresh inhibitor to maintain its effective concentration.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No inhibition of downstream target phosphorylation (e.g., p-p53, p-Chk2) | 1. Insufficient Incubation Time: The inhibitor was not present long enough before DNA damage induction. 2. Suboptimal Concentration: The concentration of this compound is too low for the specific cell line. 3. Degraded Inhibitor: The this compound stock solution has lost activity. 4. ATR Pathway Compensation: The related ATR kinase may be compensating for ATM inhibition, especially in response to UV damage or replication stress.[1] | 1. Increase the pre-incubation time to 2-4 hours before adding the DNA damaging agent. 2. Perform a dose-response curve (e.g., 1 µM to 20 µM) to find the optimal concentration. 3. Prepare a fresh stock solution from powder. Confirm activity with a positive control cell line. 4. Verify that the type of DNA damage induced is primarily ATM-dependent (e.g., ionizing radiation). This compound does not typically affect UV-induced phosphorylation events.[1] |
| High Cell Toxicity or Unexpected Apoptosis | 1. Concentration Too High: The this compound concentration is cytotoxic to the cell line. 2. Prolonged Incubation: Long exposure times can lead to cell death, especially in sensitive cell lines or under serum starvation conditions.[6][11] 3. Solvent (DMSO) Toxicity: High concentrations of the vehicle may be toxic. | 1. Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic threshold. 2. Reduce the incubation time. For long-term experiments, assess viability at multiple time points. 3. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle-only control. |
| Variability Between Experiments | 1. Inconsistent Cell State: Cells were at different confluencies or passages. 2. Inconsistent Incubation Time: Minor variations in timing can affect results, especially for short-term DDR studies. | 1. Use cells at a consistent confluency (e.g., 50-70%) and within a defined passage number range.[2] 2. Use a precise timer for pre-incubation and treatment periods. |
Experimental Protocols & Data
Key Quantitative Data
The following table summarizes key concentrations and IC50 values for this compound from various studies.
| Parameter | Value | Context | Source |
| Ki (cell-free assay) | 2.2 nM | Potency against purified ATM kinase | [2] |
| IC50 (cell-free assay) | 12.9 nM | Potency against purified ATM kinase | [1][2] |
| IC50 (cellular assay) | ~300 nM | Inhibition of ATM-dependent phosphorylation in cells | [1][2] |
| Selectivity vs. DNA-PK | ~100-fold | This compound is highly selective for ATM over other PIKKs | [3] |
| Selectivity vs. mTOR | ~720-fold | IC50 for mTOR is 9.3 µM | [1] |
| Commonly Used Concentration | 10 µM | For robust inhibition of ATM in various cancer cell lines | [2][3][9] |
Protocol: Western Blot for ATM Inhibition
This protocol details a method to verify the inhibitory activity of this compound on a downstream target.
-
Cell Seeding: Plate cells (e.g., HCT116, HEK293T) and allow them to attach overnight to reach 60-80% confluency.
-
Pre-incubation: Treat cells with 10 µM this compound (or vehicle control, DMSO) for 1-3 hours.[5][8]
-
DNA Damage Induction: Induce DNA double-strand breaks by treating cells with a DNA damaging agent (e.g., 1 µg/ml bleomycin for 30 minutes or 5-10 Gy of ionizing radiation).[2][8]
-
Cell Lysis: Harvest cells immediately after treatment. Wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p53 Ser-15, anti-phospho-Chk2 Thr-68, anti-γH2AX).[8]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Compare the phosphorylation levels of target proteins in this compound-treated samples versus controls. A significant reduction in phosphorylation indicates successful ATM inhibition.
Visualizations
ATM Signaling Pathway and this compound Inhibition
Caption: ATM pathway activation by DSBs and inhibition by this compound.
General Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal this compound incubation time.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of ATM Kinase Inhibitor this compound as Potential Anti-Toxoplasma gondii Agent [frontiersin.org]
- 11. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential pitfalls of using KU-55933 in combination with other inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ATM inhibitor KU-55933 in combination with other inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our control cells treated with this compound alone. What could be the cause?
A1: While this compound is a potent and selective ATM inhibitor, it can exhibit off-target effects at higher concentrations.[1][2] It has been reported to inhibit other kinases, which could contribute to unexpected cytotoxicity.
Potential Off-Target Kinases for this compound:
| Kinase | IC50 | Reference |
| ATM | 12.9 nM | [3] |
| DNA-PK | 2.5 µM | [1][3] |
| mTOR | 9.3 µM | [3] |
| PI3K | 16.6 µM | [1][3] |
| Src | Inhibition observed at 10 µM | [2] |
Troubleshooting Steps:
-
Confirm this compound Concentration: Verify the final concentration of this compound in your experiments. It is recommended to use the lowest effective concentration to minimize off-target effects.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Review Experimental Protocol: Ensure that the experimental conditions, such as incubation time and serum concentration, are consistent with established protocols.
Q2: We are combining this compound with the mTOR inhibitor rapamycin and not observing the expected synergistic increase in apoptosis. What could be the issue?
A2: The combination of this compound and rapamycin has been shown to induce apoptosis that is not observed with rapamycin alone. This is partly due to this compound's ability to abrogate the feedback activation of Akt that can be induced by mTORC1 inhibition with rapamycin.
Potential Issues:
-
Suboptimal Concentrations: The synergistic effect is dependent on the concentrations of both inhibitors. Ensure you are using concentrations that are effective for inhibiting their respective targets in your cell line.
-
Timing of Drug Addition: The timing and sequence of drug administration can influence the outcome. Concurrent or sequential treatment may yield different results.
-
Cellular Context: The genetic background of your cancer cells, particularly the status of the PI3K/Akt/mTOR pathway, can significantly impact the response to this combination.
Experimental Workflow for Assessing this compound and Rapamycin Synergy:
Caption: Workflow for evaluating the synergistic effects of this compound and rapamycin.
Q3: We are using this compound to sensitize glioblastoma cells to temozolomide (TMZ), but the effect is not consistent across different cell lines. Why might this be?
A3: The sensitizing effect of this compound to TMZ is dependent on the inherent sensitivity of the glioblastoma (GBM) cells to TMZ.[4] this compound has been shown to significantly increase cell killing and G2/M arrest in TMZ-sensitive GBM lines, but not in their TMZ-resistant counterparts.[4] This is linked to the role of ATM in repairing DNA double-strand breaks induced by TMZ.
Key Considerations:
-
MGMT Status: The expression of O6-methylguanine-DNA methyltransferase (MGMT) is a key determinant of TMZ resistance. Cells with high MGMT expression may be less sensitive to the combination therapy.
-
DNA Repair Capacity: The overall DNA repair capacity of the cell line can influence the outcome.
Q4: Can this compound be used to enhance the efficacy of PARP inhibitors?
A4: Yes, studies have shown that this compound can sensitize cancer cells to PARP inhibitors like olaparib.[5][6][7] This is a synthetic lethality approach where inhibiting two key DNA damage response pathways (ATM and PARP) leads to a significant increase in cell death.
Mechanism of Synergy:
Caption: Synergistic effect of PARP and ATM inhibitors on DNA repair pathways.
Troubleshooting Guides
Issue 1: Inconsistent results in chemosensitization experiments with DNA damaging agents (e.g., etoposide, doxorubicin).
Potential Causes & Solutions:
| Cause | Solution |
| p53 Status of Cells | The enhancement of cytotoxicity by this compound with topoisomerase II poisons like etoposide has been shown to be independent of p53 status. However, p53 status can influence cell cycle checkpoints and apoptosis, so it's a factor to consider in your overall experimental design. |
| Cell Cycle Synchronization | The effect of DNA damaging agents is often cell cycle-dependent. Consider synchronizing your cells before treatment to reduce variability. |
| Drug Efflux | Cancer cells can develop resistance through the expression of drug efflux pumps. Verify if your cell line overexpresses pumps like MDR1 that could reduce the intracellular concentration of the chemotherapeutic agent. |
Issue 2: Difficulty in interpreting Western blot results for ATM pathway activation.
Potential Causes & Solutions:
| Cause | Solution |
| Antibody Specificity | Use well-validated antibodies for phosphorylated forms of ATM (e.g., Ser1981) and its downstream targets (e.g., p53 Ser15, Chk2 Thr68). |
| Timing of Analysis | ATM activation is a rapid and transient process. Perform a time-course experiment to capture the peak of phosphorylation after inducing DNA damage. |
| Loading Controls | Use appropriate loading controls to ensure equal protein loading. Note that some common loading controls may be affected by DNA damage. |
Experimental Protocols
1. Combination of this compound and Rapamycin for Induction of Apoptosis
-
Cell Lines: MDA-MB-453 (breast cancer), PC-3 (prostate cancer)
-
Reagents:
-
This compound (e.g., 10 µM)
-
Rapamycin (e.g., 100 nM)
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with vehicle (DMSO), this compound alone, rapamycin alone, or the combination of this compound and rapamycin for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
2. Clonogenic Survival Assay for this compound and Temozolomide (TMZ) Combination
-
Cell Lines: U251, U87 (glioblastoma)
-
Reagents:
-
This compound (e.g., 10 µM)
-
Temozolomide (TMZ) (e.g., 30 µM)
-
Complete cell culture medium
-
Crystal Violet staining solution
-
-
Protocol:
-
Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat cells with vehicle, this compound, TMZ, or the combination for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) to determine the surviving fraction.
-
3. Cell Cycle Analysis for this compound and Etoposide Combination
-
Cell Lines: HCT116 (colon cancer)
-
Reagents:
-
This compound (e.g., 10 µM)
-
Etoposide (e.g., 1 µM)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the indicated inhibitors for 24 hours.
-
Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
References
- 1. KU 55933 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]
- 2. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ATM with this compound Sensitizes Endometrial Cancer Cell Lines to Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
How to assess the purity of a new batch of KU-55933
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of a new batch of the ATM kinase inhibitor, KU-55933.
Purity Assessment Troubleshooting Guide
Properly assessing the purity of a new batch of this compound is critical for ensuring the reliability and reproducibility of experimental results. The following guide addresses common issues that may be encountered during purity analysis using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a primary method for assessing the purity of small molecules like this compound. Commercial batches often report a purity of ≥98% by HPLC.
Table 1: HPLC Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No peak or very small peak for this compound | Incorrect mobile phase composition. | Verify the mobile phase preparation, ensuring correct solvent ratios and pH. |
| Sample not properly dissolved. | Ensure complete dissolution of this compound in a suitable solvent like DMSO before injection. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check detector settings and ensure the lamp is on and set to an appropriate wavelength for this compound. | |
| Broad or splitting peaks | Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. |
| High injection volume or sample concentration. | Reduce the injection volume or dilute the sample. | |
| Mobile phase pH is not optimal. | Adjust the pH of the mobile phase to improve peak shape. | |
| Ghost peaks (peaks appearing in blank runs) | Carryover from previous injections. | Clean the injector and autosampler with a strong solvent. |
| Contaminated mobile phase or solvent. | Prepare fresh mobile phase and sample solvent. | |
| Retention time shifts | Change in mobile phase composition or flow rate. | Ensure consistent mobile phase preparation and check the pump for leaks or pressure fluctuations. |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature. |
Quantitative Nuclear Magnetic Resonance (qNMR) Troubleshooting
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.
Table 2: qNMR Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor signal-to-noise ratio | Insufficient sample concentration. | Increase the sample concentration or the number of scans. |
| Incorrect receiver gain. | Optimize the receiver gain to avoid signal clipping while maximizing sensitivity. | |
| Inaccurate integration | Phasing or baseline correction errors. | Carefully and manually phase the spectrum and apply appropriate baseline correction. |
| Peak overlap with impurities or solvent. | Select a different, well-resolved peak for integration or use a different deuterated solvent. | |
| Inconsistent purity results | Inaccurate weighing of sample or internal standard. | Use a calibrated analytical balance and ensure accurate weight measurements. |
| Impure internal standard. | Use a high-purity, certified internal standard. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS provides high sensitivity and selectivity for identifying and quantifying this compound and any potential impurities.
Table 3: LC-MS Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low signal intensity for this compound | Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). |
| Ion suppression from matrix components. | Improve sample cleanup or chromatographic separation to reduce matrix effects. | |
| Mass inaccuracy | Instrument not calibrated. | Calibrate the mass spectrometer with a suitable standard. |
| High sample concentration causing detector saturation. | Dilute the sample. | |
| Presence of unexpected ions | Contamination from solvents, glassware, or the LC system. | Use high-purity solvents and thoroughly clean all components. |
| In-source fragmentation. | Optimize source conditions to minimize fragmentation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general protocols and may require optimization for specific instrumentation and laboratory conditions.
Protocol 1: Purity Determination by HPLC
Objective: To determine the purity of a new batch of this compound by assessing the area percentage of the main peak.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or an optimal wavelength determined by UV scan).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of a new batch of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 2-5 mg) and add it to the same NMR tube.
-
Add a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Ensure both the sample and the internal standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for small molecules).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio (>250:1 for the peaks of interest).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic peak of this compound and a well-resolved peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
-
Visualizations
ATM Signaling Pathway
This compound is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.
Caption: ATM signaling pathway initiated by DNA double-strand breaks.
Experimental Workflow for Purity Assessment
A logical workflow ensures a comprehensive assessment of a new batch of this compound.
Caption: Workflow for assessing the purity of a new this compound batch.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a new batch of this compound?
A1: Commercially available this compound typically has a purity of ≥98% as determined by HPLC. Some suppliers may offer higher purity grades (e.g., >99%).
Q2: What are the most common methods to assess the purity of this compound?
A2: The most common and recommended methods are High-Performance Liquid Chromatography (HPLC) for routine purity checks, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying and quantifying impurities.
Q3: What are potential sources of impurities in a new batch of this compound?
A3: Impurities can arise from several sources, including:
-
Starting materials: Unreacted starting materials from the synthesis of the morpholine or pyran-4-one core structures.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation products: this compound may degrade if exposed to harsh conditions such as strong acids, bases, light, or high temperatures.
-
Residual solvents: Solvents used during the synthesis and purification process.
Q4: My HPLC chromatogram shows multiple small peaks besides the main this compound peak. What should I do?
A4: First, ensure these are not artifacts by running a blank injection. If the peaks are real, they represent impurities. You should quantify the area percentage of these impurity peaks. If the total impurity level is above your acceptable limit (typically >2%), further investigation using LC-MS is recommended to identify the impurities.
Q5: Can I use ¹H NMR alone to determine the purity of this compound?
A5: While a clean ¹H NMR spectrum is a good indicator of structural integrity, it is not a reliable method for determining purity on its own. It may not detect impurities that do not have protons or whose signals overlap with the main compound or solvent peaks. For accurate purity assessment, quantitative NMR (qNMR) with an internal standard is the recommended NMR-based method.
Q6: How should I store this compound to prevent degradation?
A6: this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. Solutions in solvents like DMSO should be stored at -20°C or -80°C and are best used fresh to avoid degradation.
Why am I seeing unexpected cell death with KU-55933?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cell death observed with the use of KU-55933, a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.
Frequently Asked Questions (FAQs)
Q1: Why am I observing higher-than-expected cell death in my experiments with this compound?
A1: Unexpected cell death when using this compound can stem from several factors, including off-target effects at high concentrations, inhibition of critical cell survival pathways, and the specific genetic background of your cell line. This compound is a potent inhibitor of ATM kinase (IC50 = 12.9 nM, Ki = 2.2 nM) but can also inhibit other kinases at higher concentrations, which may contribute to cytotoxicity.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for ATM, this compound has been shown to inhibit other related kinases, particularly at concentrations higher than those required for ATM inhibition. These include DNA-PK (IC50 = 2.5 µM), PI3K (IC50 = 16.6 µM), and mTOR (IC50 = 9.3 µM).[1] Inhibition of these kinases can have significant impacts on cell survival and proliferation, potentially leading to the observed cell death.
Q3: How does inhibition of ATM by this compound lead to cell death?
A3: The primary mechanism of this compound-induced cell death involves the disruption of the DNA damage response (DDR) and key cell survival signaling pathways. ATM is a crucial activator of the cellular response to DNA double-strand breaks.[3][4] By inhibiting ATM, this compound can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.[5] Furthermore, this compound has been shown to block the phosphorylation of Akt, a critical protein in cell survival and proliferation pathways.[6][7] Inhibition of Akt can induce G1 cell cycle arrest and apoptosis.[6][7] In some cancer cells, this compound can also induce apoptosis by inhibiting GLUT1-mediated glucose uptake, leading to metabolic stress.[8]
Q4: Is the observed cell death always a direct result of this compound's on-target activity?
A4: Not always. The cellular context is critical. In some instances, this compound has been shown to provide neuroprotection against certain types of oxidative stress, indicating that its effects can be cell-type and stimulus-dependent.[9] However, its high hydrophobicity and toxicity to healthy tissues have been noted as reasons for its unsuitability for clinical trials, suggesting that off-target effects and general cytotoxicity can be a concern.[10]
Troubleshooting Guide
If you are experiencing unexpected levels of cell death with this compound, consider the following troubleshooting steps:
1. Verify Inhibitor Concentration and Purity:
-
Recommendation: Always prepare fresh dilutions of this compound from a validated stock solution. Confirm the purity of your compound if possible.
-
Rationale: Degradation of the compound or impurities can lead to unexpected biological effects.
2. Optimize this compound Concentration:
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for ATM inhibition with minimal cytotoxicity in your specific cell line. Start with a low concentration (e.g., 100-300 nM) and titrate up to the higher concentrations (e.g., 10 µM) reported in the literature.[1][2][7]
-
Rationale: The IC50 for cellular ATM inhibition is around 300 nM, while off-target effects on kinases like DNA-PK and mTOR are observed at higher micromolar concentrations.[1][2] Using the lowest effective concentration will minimize off-target contributions to cell death.
3. Assess Off-Target Pathway Inhibition:
-
Recommendation: If using concentrations in the micromolar range, assess the phosphorylation status of key downstream targets of PI3K/Akt/mTOR pathways (e.g., p-Akt, p-S6K) via Western blot.
-
Rationale: This will help determine if the observed cell death is due to the intended ATM inhibition or a consequence of inhibiting other survival pathways.
4. Characterize the Type of Cell Death:
-
Recommendation: Utilize assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptosis and necrosis. Western blot analysis for cleaved PARP and cleaved Caspase-3 can also confirm apoptosis.
-
Rationale: Understanding the mechanism of cell death can provide insights into the underlying cause. This compound is known to induce apoptosis.[6][7]
5. Consider the Cell Line's Genetic Background:
-
Recommendation: Be aware of the status of key DNA damage response and survival pathway proteins (e.g., p53, Akt activation status) in your cell line.
-
Rationale: Cells with existing defects in DNA repair or a high dependency on the Akt survival pathway may be particularly sensitive to ATM inhibition.[6]
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of this compound against its primary and off-targets.
| Target Kinase | In Vitro IC50 | Cellular IC50 | Reference |
| ATM | 12.9 nM | 300 nM | [1][2] |
| DNA-PK | 2.5 µM | Not Reported | [1] |
| PI3K | 16.6 µM | Not Reported | [1] |
| mTOR | 9.3 µM | Not Reported | [1] |
IC50: Half-maximal inhibitory concentration.
Key Experimental Protocols
1. Western Blot for Phospho-Akt (Ser473):
-
Cell Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining:
-
Cell Harvest: Treat cells with this compound. Harvest cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The G1, S, and G2/M populations can be quantified using appropriate software.
3. Apoptosis Assay using Annexin V/PI Staining:
-
Cell Harvest: Treat cells as required and harvest both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Signaling pathways affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy and toxicity of ATM inhibition in glioblastoma initiating cells-driven tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ATM inhibitor this compound induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ATM kinase inhibitor this compound provides neuroprotection against hydrogen peroxide-induced cell damage via a γH2AX/p-p53/caspase-3-independent mechanism: Inhibition of calpain and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of KU-55933 and KU-60019 as ATM Inhibitors
In the landscape of cancer research and drug development, the Ataxia-Telangiectasia Mutated (ATM) kinase stands out as a critical regulator of the DNA damage response (DDR). Its role in orchestrating cell cycle checkpoints and DNA repair makes it a compelling target for therapeutic intervention, particularly in sensitizing cancer cells to radiation and chemotherapy. Two of the most well-characterized small molecule inhibitors of ATM are KU-55933 and its analogue, KU-60019. This guide provides a detailed comparison of their potency, selectivity, and cellular effects, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
KU-60019 emerges as a more potent and selective inhibitor of ATM kinase compared to its predecessor, this compound.[1][2] In cell-free assays, KU-60019 exhibits approximately double the potency of this compound.[2][3] This enhanced potency translates to greater efficacy in cellular contexts, where KU-60019 is about 10-fold more effective at blocking the phosphorylation of key ATM targets following ionizing radiation.[2][3] Furthermore, KU-60019 demonstrates superior radiosensitizing capabilities in human glioma cells.[2] While both compounds exhibit good selectivity for ATM, KU-60019 maintains a highly favorable profile against other related kinases.[1][2]
In Vitro Potency and Selectivity
The inhibitory activity of this compound and KU-60019 has been quantified through in vitro kinase assays, revealing their half-maximal inhibitory concentrations (IC50) against ATM and other related kinases.
| Inhibitor | ATM IC50 | DNA-PKcs IC50 | ATR IC50 | mTOR IC50 | PI3K IC50 | Reference |
| This compound | 12.9 nM | 2,500 nM | >100,000 nM | 9,300 nM | 16,600 nM | [4][5] |
| KU-60019 | 6.3 nM | 1,700 nM | >10,000 nM | Not Inhibited | Not Significantly Inhibited | [1][2][3] |
As the data indicates, KU-60019 is a more potent ATM inhibitor with an IC50 of 6.3 nM compared to 12.9 nM for this compound.[1][3][4][6] Notably, KU-60019 demonstrates a remarkable selectivity for ATM, being 270-fold and 1600-fold more selective for ATM than for DNA-PK and ATR, respectively.[1][3]
Cellular Potency and Radiosensitization
The enhanced biochemical potency of KU-60019 is mirrored in its cellular activity. Studies in human glioma cell lines have demonstrated its superior ability to inhibit the radiation-induced phosphorylation of key ATM substrates.
| Inhibitor | Concentration for p53 (S15) Phosphorylation Inhibition | Reference |
| This compound | 10 µM (complete inhibition) | [2][3] |
| KU-60019 | 1 µM (partial inhibition), 3 µM (complete inhibition) | [2][3] |
In U87 human glioma cells, 10 µM of this compound was required to completely block the phosphorylation of p53 at serine 15, a key ATM-dependent event.[2][3] In contrast, KU-60019 achieved complete inhibition at a lower concentration of 3 µM.[2][3] This indicates that KU-60019 is 3- to 10-fold more potent than this compound in a cellular context.[1][2]
This increased cellular potency directly translates to more effective radiosensitization.
| Inhibitor | Concentration | Dose-Enhancement Ratio (DER) in U87 Glioma Cells | Reference |
| This compound | 10 µM | 1.6 | [2] |
| KU-60019 | 1 µM | 1.7 | [2] |
| KU-60019 | 10 µM | 4.4 | [2] |
A dose-enhancement ratio (DER) of 1.7 was achieved with just 1 µM of KU-60019, a level of radiosensitization that required a 10-fold higher concentration of this compound (10 µM, DER of 1.6).[2] At 10 µM, KU-60019 exhibited a significantly higher DER of 4.4.[2]
ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response, a pathway effectively targeted by both this compound and KU-60019.
Experimental Protocols
In Vitro ATM Kinase Assay (IC50 Determination)
The inhibitory potency of this compound and KU-60019 against ATM kinase is typically determined using a cell-free enzymatic assay. Recombinant ATM protein is incubated with a specific substrate (e.g., a p53-derived peptide) and ATP in a suitable reaction buffer. The inhibitors are added at varying concentrations. The kinase reaction is allowed to proceed for a defined period at 30°C and then stopped. The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays involving ³²P-ATP. The IC50 value is then calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.
Cellular Assay for ATM Inhibition (Western Blotting)
To assess the cellular potency of the inhibitors, human cell lines (e.g., U87 glioma cells) are pre-incubated with various concentrations of this compound or KU-60019 for 1 hour.[7] The cells are then exposed to ionizing radiation (e.g., 10 Gy) to induce DNA damage and activate ATM.[7] After a further incubation period (e.g., 1 hour), the cells are lysed, and protein extracts are prepared.[7] Western blotting is performed using antibodies specific for the phosphorylated forms of ATM targets, such as phospho-p53 (Ser15), phospho-CHK2 (Thr68), and γ-H2AX (phospho-H2AX at Ser139).[2] The band intensities are quantified and normalized to a loading control (e.g., β-actin) to determine the extent of inhibition at different inhibitor concentrations.[7]
Cellular Radiosensitization Assay
The ability of the ATM inhibitors to sensitize cancer cells to radiation can be evaluated using clonogenic survival assays or viability assays. For instance, U87 glioma cells are treated with the inhibitor for 1 hour before being exposed to various doses of ionizing radiation.[8] After irradiation, the inhibitor may be removed, and the cells are allowed to grow for a period (e.g., 7-14 days) to form colonies.[8] The colonies are then stained and counted. Alternatively, cell viability can be assessed using methods like Trypan blue exclusion combined with flow cytometry at earlier time points.[2] The dose-enhancement ratio (DER) is calculated by comparing the radiation dose required to achieve a certain level of cell killing in the presence of the inhibitor to that in its absence. A DER greater than 1 indicates radiosensitization.
Conclusion
Both this compound and KU-60019 are valuable research tools for studying the role of ATM in the DNA damage response. However, the available data clearly indicates that KU-60019 is a more potent and specific inhibitor of ATM. Its enhanced cellular activity and superior radiosensitizing effects make it the preferred choice for in vitro and in vivo studies where maximal and specific inhibition of ATM is desired. Researchers should consider the specific requirements of their experimental system when selecting between these two inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
KU-55933 vs. The Field: A Comparative Review of ATM Inhibitors
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), arguably the most cytotoxic form of DNA damage. Its central role in orchestrating DNA repair, cell cycle checkpoints, and apoptosis has made it a prime target for cancer therapy. By inhibiting ATM, cancer cells can be rendered more susceptible to DNA-damaging agents like radiotherapy and certain chemotherapies. KU-55933 was one of the first potent and selective small molecule inhibitors of ATM to be developed, serving as a crucial tool for preclinical research. However, its suboptimal pharmacological properties spurred the development of a new generation of inhibitors with improved potency, selectivity, and clinical potential.
This guide provides a comparative overview of this compound against other notable ATM inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visual diagrams of the signaling pathways and experimental workflows involved.
Performance Comparison of ATM Inhibitors
The efficacy and utility of an ATM inhibitor are defined by its potency (IC50), selectivity against other kinases, and performance in cell-based assays. The following tables summarize key quantitative data for this compound and its successors.
Table 1: In Vitro Kinase Inhibition Potency and Selectivity
| Inhibitor | ATM IC50 (nM) | Selectivity (Fold difference in IC50 vs. ATM) | Key Limitations |
| This compound | 12.9 - 13[1][2] | DNA-PK: ~194x (2,500 nM)[3][4]mTOR: ~720x (9,300 nM)[3][5]PI3K: ~1,287x (16,600 nM)[3][5]ATR: >7,750x (>100,000 nM)[3][5] | Poor solubility and bioavailability, preventing clinical development[6] |
| KU-60019 | 6.3[7][8] | DNA-PK: ~270x (1,700 nM)[7]ATR: >1,580x (>10,000 nM)[7] | Low bioavailability remains a barrier to clinical use[9] |
| KU-59403 | 3[10] | >300x selectivity over ATR, DNA-PK, mTOR, and PI3K[11] | Unsuited for oral administration[11] |
| CP-466722 | 410[4][7] | Selective against PI3K and other PIKK family members[4][7] | Significantly lower potency compared to other inhibitors |
| AZD0156 | 0.58 - 0.78[8][9] | >10,000x selectivity over closely related PIKK family members[8] | First-generation clinical candidate with high predicted efficacious dose |
Table 2: Cellular Activity and Efficacy
| Inhibitor | Cellular IC50 for ATM Inhibition | Reported Cellular Effects |
| This compound | ~300 nM (for p53 S15 phosphorylation)[1][4] | Radiosensitizer and chemosensitizer[3][5]. Decreases viability in various cancer cell lines[3]. Blocks Akt phosphorylation[2]. |
| KU-60019 | 3-10 fold more potent than this compound[7][12] | Highly effective radiosensitizer of human glioma cells. Inhibits glioma cell migration and invasion[12]. |
| KU-59403 | Effective chemosensitization at 1 µM[11] | Significantly increases cytotoxicity of topoisomerase inhibitors in colorectal cancer cells[13][14]. |
| CP-466722 | Effective at 6-10 µM[4][7] | Sensitizes cells to ionizing radiation and temozolomide (TMZ) in sensitive glioblastoma cells[7][14]. |
| AZD0156 | Potent abrogation of ATM signaling at low nanomolar doses[15] | Strong radiosensitizer in vitro and in vivo. Potentiates the effects of PARP inhibitors (e.g., Olaparib)[15][16]. |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and evaluation of ATM inhibitors.
ATM Signaling in DNA Damage Response
Upon detection of DNA double-strand breaks, ATM is activated and phosphorylates a host of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibitors like this compound block this cascade at the source.
Experimental Workflow: Evaluating Radiosensitization
A common experimental pipeline to test if an ATM inhibitor can sensitize cancer cells to radiation involves treating cells with the inhibitor, exposing them to radiation, and measuring the long-term survival.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the comparative assessment of chemical inhibitors. Below are protocols for two key experiments cited in the evaluation of ATM inhibitors.
Protocol 1: Cellular ATM Inhibition Assay via Western Blot
This assay measures an inhibitor's ability to block the phosphorylation of a direct ATM substrate (e.g., p53 or CHK2) in cells following DNA damage.
1. Cell Culture and Plating:
-
Culture human cancer cells (e.g., U2OS or A549) in appropriate media until they reach 70-80% confluency.
-
Seed cells into 6-well plates at a density that will allow them to reach ~90% confluency on the day of the experiment.
2. Inhibitor Pre-treatment:
-
On the day of the experiment, remove the culture medium.
-
Add fresh medium containing the ATM inhibitor at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells for 1 hour at 37°C.
3. Induction of DNA Damage:
-
Induce DNA double-strand breaks by exposing the cells to ionizing radiation (IR), typically 5-10 Gy, using a cesium or X-ray irradiator[12][16].
-
Alternatively, treat cells with a radiomimetic chemical like Etoposide (e.g., 25 µM)[7].
4. Post-Damage Incubation:
-
Return the cells to the incubator for a defined period to allow for ATM signaling. A peak response for p53 phosphorylation is often observed 1-2 hours post-IR[17].
5. Cell Lysis and Protein Quantification:
-
Place plates on ice, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
6. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p53 (Ser15), phospho-CHK2 (Thr68), or another ATM target. Also probe for total p53, total CHK2, and a loading control (e.g., β-actin or GAPDH)[18].
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
7. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein and/or loading control.
-
Calculate the percentage of inhibition relative to the vehicle-treated, irradiated control to determine the cellular IC50 value.
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This "gold standard" assay assesses the long-term effect of an inhibitor on a cell's ability to proliferate and form a colony after being subjected to radiation.
1. Cell Plating:
-
Prepare a single-cell suspension of the desired cancer cell line (e.g., U87, U251)[14].
-
Plate a precise number of cells (e.g., 200-2000 cells per well, increasing with radiation dose) into 6-well plates. Allow cells to attach overnight.
2. Treatment and Irradiation:
-
Treat the cells with a fixed, non-toxic concentration of the ATM inhibitor (e.g., 1 µM KU-60019) or vehicle control for 1-2 hours[14].
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
3. Colony Formation:
-
After irradiation, remove the drug-containing medium, wash with PBS, and add fresh culture medium.
-
Incubate the plates for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.
4. Staining and Counting:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
5. Data Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each radiation dose: Number of colonies formed / (Number of cells seeded x PE/100).
-
Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale) to generate survival curves.
-
The degree of radiosensitization can be quantified by calculating the Dose Enhancement Factor (DEF) or Enhancement Ratio (ER), which is the ratio of radiation doses required to achieve a specific level of survival (e.g., 10%) with and without the inhibitor.
References
- 1. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. CP-466722 | CAS:1080622-86-1 | ATM inhibitor,potent and reversible | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. adooq.com [adooq.com]
- 11. Frontiers | Evaluation of ATM Kinase Inhibitor this compound as Potential Anti-Toxoplasma gondii Agent [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the selection of a specific kinase inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides an objective comparison of KU-55933 and caffeine, two widely recognized inhibitors of the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, with a focus on their specificity and supporting experimental data.
This compound is a potent and highly selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response. In contrast, caffeine is a well-known, non-selective inhibitor that targets multiple PIKKs, including ATM, Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK), albeit with significantly lower potency. This comparison will delve into the quantitative differences in their inhibitory activities, provide detailed experimental methodologies for assessing their effects, and visualize the relevant biological pathways and experimental workflows.
Quantitative Inhibitor Specificity: A Comparative Analysis
The inhibitory potency of this compound and caffeine against a panel of PI3K-related kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters used to quantify the efficacy of an inhibitor. The data presented below clearly demonstrates the superior specificity of this compound for ATM.
| Kinase | This compound IC50 (nM) | Caffeine IC50 (mM) | This compound Ki (nM) |
| ATM | 12.9 - 13[1][2][3] | 0.2 - 0.6[4][5][6] | 2.2[2][7] |
| DNA-PK | 2,000 - 2,500[1][2][3] | 0.2 - 0.6[4][6] | - |
| mTOR | 9,300[1][2][3] | - | - |
| PI3K | 16,600[1][2][3] | - | - |
| ATR | >100,000[1][3] | 1.1[4][5] | - |
| PI4K | >100,000[3] | - | - |
Table 1: Comparison of the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) of this compound and caffeine against various PI3K-related kinases. Lower values indicate higher potency.
Signaling Pathway: DNA Damage Response
The following diagram illustrates the central role of ATM and other PIKKs in the DNA damage response pathway, highlighting the points of inhibition by this compound and caffeine. DNA double-strand breaks (DSBs) activate ATM, which in turn phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.
Figure 1: Simplified signaling pathway of the DNA damage response.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The determination of IC50 values for kinase inhibitors is a fundamental experimental procedure. The following diagram outlines a typical workflow for an in vitro kinase assay to assess the inhibitory potential of compounds like this compound and caffeine.
Figure 2: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and cell-based kinase inhibition assays.
In Vitro ATM Kinase Inhibition Assay
This protocol is a composite based on methods described for testing this compound and caffeine.
1. Reagents and Materials:
-
Purified active ATM kinase.
-
Substrate: GST-p53 fusion protein.
-
Kinase assay buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT.
-
ATP solution: 10 mM stock of ATP in water. For radioactive assays, [γ-32P]ATP is used.
-
Inhibitors: Stock solutions of this compound and caffeine in DMSO.
-
Reaction termination buffer: 2x Laemmli sample buffer.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Antibodies: Anti-phospho-p53 (Ser15) and HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
2. Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and caffeine) in kinase assay buffer.
-
In a microcentrifuge tube, combine the purified ATM kinase, GST-p53 substrate, and the inhibitor dilution.
-
Pre-incubate the mixture for 15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-p53 (Ser15) antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based ATM Inhibition Assay
This protocol outlines a method to assess the inhibition of ATM in a cellular context.
1. Reagents and Materials:
-
Human cell line (e.g., A549, MCF7).
-
Cell culture medium and supplements.
-
DNA damaging agent: Ionizing radiation (IR) source or etoposide.
-
Inhibitors: Stock solutions of this compound and caffeine in DMSO.
-
Lysis buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Anti-phospho-p53 (Ser15), anti-total p53, and a loading control antibody (e.g., anti-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
2. Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or caffeine for 1 hour.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or treating with a chemical agent (e.g., 10 µM etoposide).
-
Incubate the cells for 1 hour post-damage induction.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting as described in the in vitro assay protocol, using antibodies against phospho-p53 (Ser15), total p53, and a loading control.
-
Quantify the levels of phosphorylated p53 relative to total p53 and the loading control.
-
Calculate the percentage of inhibition of p53 phosphorylation for each inhibitor concentration compared to the damaged, untreated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The experimental data unequivocally demonstrates that This compound is a significantly more specific and potent inhibitor of ATM kinase than caffeine . While caffeine exhibits inhibitory activity against several PIKKs, its low potency (in the millimolar range) and lack of selectivity make it a less suitable tool for studies requiring the specific inhibition of ATM. In contrast, this compound's nanomolar potency and high selectivity for ATM over other PI3K-related kinases establish it as a superior pharmacological tool for dissecting the specific roles of ATM in cellular processes such as the DNA damage response. Researchers should carefully consider these differences when selecting an inhibitor to ensure the validity and precision of their experimental findings.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]
KU-55933 Demonstrates High Selectivity for ATM Kinase in In Vitro Assays
A comprehensive analysis of experimental data highlights KU-55933 as a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, exhibiting significantly lower inhibitory activity against other closely related kinases. This makes it a valuable tool for researchers studying cellular responses to DNA damage and for professionals in drug development targeting the DNA damage response pathway.
This compound is a well-characterized inhibitor of ATM, a critical protein kinase that orchestrates the cellular response to DNA double-strand breaks.[1][2][3] The selectivity of a kinase inhibitor is a crucial parameter, as off-target effects can lead to misleading experimental results and potential toxicity in therapeutic applications. This guide provides a comparative overview of this compound's selectivity for ATM over other key kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, supported by quantitative data and detailed experimental protocols.
Comparative Inhibitory Activity of this compound
The selectivity of this compound is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for ATM compared to other kinases. The following table summarizes the inhibitory activity of this compound against a panel of kinases, as determined in cell-free in vitro assays.
| Kinase | IC50 (nM) | Ki (nM) | Fold Selectivity vs. ATM (based on IC50) |
| ATM | 12.9 - 13 | 2.2 | 1 |
| DNA-PK | 2,000 - 2,500 | - | ~155 - 194 |
| mTOR | 9,300 | - | ~721 |
| PI3K | 16,600 | - | ~1,287 |
| ATR | >100,000 | - | >7,752 |
| PI4K | >100,000 | - | >7,752 |
Data compiled from multiple sources.[4][5][6][7][8][9]
The data clearly indicates that this compound is a highly potent inhibitor of ATM, with IC50 values in the low nanomolar range.[4][5][6] In contrast, the concentrations required to inhibit other kinases, such as DNA-PK, mTOR, and PI3K, are substantially higher, demonstrating a high degree of selectivity.[4][5][7][8] For ATR and PI4K, the IC50 values are greater than 100,000 nM, indicating minimal inhibitory activity at concentrations where ATM is potently inhibited.[5][8]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for evaluating the potency and selectivity of compounds like this compound. Below is a detailed methodology for a typical in vitro kinase assay used to assess the inhibitory effects of this compound on ATM kinase activity.
In Vitro ATM Kinase Inhibition Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on ATM kinase activity using a purified enzyme system.
Materials:
-
Purified recombinant ATM kinase
-
p53-based peptide substrate (e.g., a peptide containing the Ser15 phosphorylation site)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% glycerol)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., antibody-based detection of phosphorylated substrate)
-
96-well plates
-
Incubator
-
Phosphorimager or plate reader
Procedure:
-
Prepare this compound dilutions: A serial dilution of this compound is prepared in the kinase assay buffer at various concentrations.
-
Set up the kinase reaction: In a 96-well plate, combine the purified ATM kinase and the p53 peptide substrate in the kinase assay buffer.
-
Add inhibitor: Add the different concentrations of this compound to the wells containing the kinase and substrate. Include a control well with no inhibitor.
-
Initiate the reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.
-
Incubate: Incubate the plate at 30°C for a specified period (e.g., 30 minutes) to allow the phosphorylation reaction to proceed.
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Detect phosphorylation:
-
Radioactive method: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.
-
Non-radioactive method: Use an antibody specific for the phosphorylated substrate in an ELISA or Western blot format to detect the level of phosphorylation.
-
-
Data analysis: Determine the percentage of kinase activity at each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's action and the methods used to validate its selectivity, the following diagrams illustrate the ATM signaling pathway and the experimental workflow for determining kinase selectivity.
Caption: ATM Signaling Pathway in Response to DNA Damage.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. abeomics.com [abeomics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KU 55933 | ATM and ATR Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [neuromics.com]
- 8. This compound, competitive ATM kinase inhibitor (CAS 587871-26-9) | Abcam [abcam.com]
- 9. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
ATM Inhibitors KU-55933 and CP-466722 Enhance Temozolomide Sensitivity in Glioblastoma Cells
A comparative analysis of two prominent ATM inhibitors, KU-55933 and CP-466722, reveals their potential to significantly enhance the cytotoxic effects of the alkylating agent temozolomide (TMZ) in inherently TMZ-sensitive glioblastoma (GBM) cells. Both inhibitors function by targeting the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical protein in the DNA damage response (DDR) pathway, thereby preventing the repair of TMZ-induced DNA double-strand breaks (DSBs) and promoting cell death.
Temozolomide is a standard-of-care chemotherapeutic agent for glioblastoma, the most aggressive form of brain cancer.[1][2][3] Its efficacy is often limited by the tumor's intrinsic DNA repair mechanisms.[3][4] The ATM kinase plays a pivotal role in orchestrating the cellular response to DNA double-strand breaks, a key cytotoxic lesion induced by TMZ.[5][6][7][8] By inhibiting ATM, this compound and CP-466722 compromise the cancer cells' ability to repair this damage, leading to increased sensitivity to TMZ.
Quantitative Comparison of TMZ Sensitization
Experimental data from studies on glioblastoma cell lines demonstrate a significant increase in cell killing when TMZ is combined with either this compound or CP-466722 in TMZ-sensitive parental cell lines. However, this sensitizing effect is notably absent in TMZ-resistant cell lines, particularly those with overexpression of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that counteracts the effects of TMZ.[5][9]
| Cell Line | Treatment | Survival Fraction (Mean ± SEM) | G2/M Arrest (%) (Mean ± SEM) | Reference |
| U251 | TMZ alone | 0.08 ± 0.01 | 35 ± 0.8 | [5][6] |
| U251 | TMZ + this compound | 0.004 ± 0.0015 | 61.8 ± 1.1 | [5][6] |
| U87 | TMZ alone | 0.04 ± 0.002 | 18.6 ± 0.4 | [5][6] |
| U87 | TMZ + this compound | 0.02 ± 0.005 | 25 ± 0.2 | [5][6] |
| GBM12 | 6 µM TMZ alone | 0.49 ± 0.09 | Not Reported | [10] |
| GBM12 | 6 µM TMZ + this compound (10 µM) | 0.32 ± 0.05 | Not Reported | [10] |
| GBM12 | 6 µM TMZ + CP-466722 (3 µM) | 0.20 ± 0.06 | Not Reported | [10] |
| GBM12TMZ | 30 µM TMZ alone | 1.02 (approx.) | Not Reported | [10] |
| GBM12TMZ | 30 µM TMZ + this compound (10 µM) | 0.98 ± 0.08 | Not Reported | [10] |
| GBM12TMZ | 30 µM TMZ + CP-466722 (3 µM) | Not Reported | Not Reported | [10] |
Signaling Pathway and Experimental Workflow
The mechanism of action for both this compound and CP-466722 involves the direct inhibition of the ATM kinase. In response to DNA double-strand breaks induced by TMZ, ATM would normally phosphorylate a cascade of downstream proteins to initiate cell cycle arrest and DNA repair. By blocking this initial step, the inhibitors prevent the cell from mounting an effective repair response, leading to an accumulation of DNA damage and subsequent apoptosis.
Caption: Mechanism of TMZ sensitization by ATM inhibitors.
The general workflow for assessing the effects of these inhibitors on TMZ sensitivity involves treating cancer cell lines with TMZ alone or in combination with the ATM inhibitor and subsequently evaluating cell viability and cell cycle distribution.
Caption: General experimental workflow.
Experimental Protocols
The following are generalized protocols based on the methodologies reported in the cited literature. Specific concentrations and incubation times may vary between experiments.
Cell Culture and Drug Treatment
-
Cell Lines: Human glioblastoma cell lines (e.g., U251, U87) and patient-derived xenograft lines (e.g., GBM12) and their TMZ-resistant counterparts were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Temozolomide (TMZ) was dissolved in DMSO. This compound and CP-466722 were also dissolved in DMSO to create stock solutions.
-
Treatment: Cells were seeded in multi-well plates or flasks. After allowing the cells to attach, they were treated with varying concentrations of TMZ, with or without the addition of this compound (typically around 10 µM) or CP-466722 (typically around 3 µM).[10]
Clonogenic Survival Assay
-
Cells were seeded at a low density in 6-well plates.
-
After 24 hours, cells were treated with the respective drugs (TMZ, ATM inhibitor, or combination).
-
The drug-containing medium was removed after a specified incubation period, and cells were washed and cultured in fresh medium.
-
Colonies were allowed to form for 10-14 days.
-
Colonies were fixed with methanol and stained with crystal violet.
-
Colonies containing 50 or more cells were counted, and the surviving fraction was calculated relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
-
Cells were seeded and treated with the drug combinations for a specified period (e.g., 72 hours).
-
Both adherent and floating cells were collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed and resuspended in a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using appropriate software.
Western Blot Analysis for DNA Damage Markers
-
Cells were treated with the drug combinations for various time points.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against proteins of interest, such as phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. scispace.com [scispace.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to KU-55933 and Other DNA Damage Response Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Targeting key kinases within this pathway, such as ATM, ATR, and DNA-PK, as well as the PARP family of enzymes, has emerged as a promising strategy in cancer therapy. This guide provides a detailed comparison of the ATM inhibitor KU-55933 with other prominent DDR inhibitors, supported by experimental data to inform preclinical research and drug development.
Overview of Key DNA Damage Response Inhibitors
The DDR is orchestrated by a number of key proteins that sense DNA damage, signal its presence, and mediate its repair. This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a primary sensor of DNA double-strand breaks (DSBs). For a comprehensive comparison, this guide will focus on inhibitors of three other critical DDR players:
-
ATR (Ataxia-Telangiectasia and Rad3-related) inhibitors , such as VE-821, which target the primary kinase responding to single-strand DNA and replication stress.
-
DNA-PK (DNA-dependent Protein Kinase) inhibitors , like NU7441, which are crucial for the non-homologous end joining (NHEJ) pathway of DSB repair.
-
PARP (Poly (ADP-ribose) polymerase) inhibitors , including the FDA-approved olaparib, which are involved in the repair of single-strand breaks.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound against other DDR inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Inhibitor | Primary Target | IC50 (nM) | Selectivity Profile (IC50 in nM) |
| This compound | ATM | 13 | DNA-PK (2500), mTOR (9300), PI3K (16600), ATR (>100000)[1] |
| VE-821 | ATR | 26 | ATM (>2000), DNA-PK (>2000), mTOR (>2000) |
| NU7441 | DNA-PK | 14 | PI3K (5000), ATM (>100000), ATR (>100000) |
| Olaparib | PARP1/2 | 1-5 | - |
Table 1: In Vitro Potency and Selectivity of DDR Inhibitors.
Head-to-Head Comparison: Cellular Effects
Direct comparative studies provide the most insightful data. The following table summarizes the findings of studies that have directly compared this compound with other DDR inhibitors in cellular assays.
| Comparison | Cell Line | Key Findings | Reference |
| This compound vs. VE-821 vs. NU7441 | HeLa (cervical cancer) | NU7441 enhanced Chk1 and Chk2 phosphorylation post-irradiation, while this compound blocked Chk2 phosphorylation and VE-821 blocked Chk1 phosphorylation. All three inhibitors decreased colony-forming ability after irradiation.[1][2] | Tichy et al., 2016 |
| This compound vs. VE-821 | HL-60 (promyelocytic leukemia) | VE-821 showed a more pronounced radiosensitizing effect and prevented G2 arrest compared to this compound.[3] | Vávrová et al., 2013 |
| This compound vs. Olaparib | Endometrial Cancer Cell Lines | This compound significantly enhanced the sensitivity of endometrial cancer cells to olaparib, increasing apoptosis.[4][5] | He et al., 2023 |
Table 2: Direct Comparison of Cellular Effects.
Signaling Pathways and Inhibitor Targets
The following diagrams illustrate the simplified signaling pathways of the key DDR kinases and the points of intervention for each inhibitor class.
Caption: Simplified signaling pathways of key DDR players and their inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize and compare DDR inhibitors.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of the target protein.
Objective: To determine the IC50 value of an inhibitor against its target kinase.
Materials:
-
Recombinant purified kinase (e.g., ATM, ATR, DNA-PK)
-
Kinase-specific substrate (e.g., a peptide with the kinase's recognition motif)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well plates
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase, its specific substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Wash away unincorporated [γ-32P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a luminescence-based assay like ADP-Glo™.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Clonogenic Survival Assay
This "gold standard" assay assesses the ability of a single cell to proliferate and form a colony after treatment with an inhibitor, with or without radiation.
Objective: To evaluate the radiosensitizing effect of a DDR inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Seed a known number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the test inhibitor at a fixed concentration for a specified duration (e.g., 1-2 hours) before irradiation.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the inhibitor-containing medium after a defined period (e.g., 24 hours) and replace it with fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a solution like methanol and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition and plot the data to generate survival curves.
Caption: Workflow for key experimental assays.
Conclusion
This compound is a potent and highly selective inhibitor of ATM kinase. When compared to inhibitors of other key DDR players, it exhibits distinct effects on downstream signaling and cellular responses to DNA damage. Direct comparative studies highlight that the choice of a DDR inhibitor for therapeutic development will likely depend on the specific genetic background of the cancer and the nature of the co-administered DNA damaging agent. The experimental protocols provided herein offer a foundation for the rigorous preclinical evaluation of these promising therapeutic agents.
References
- 1. Comparison of the Radiosensitizing Effect of ATR, ATM and DNA-PK Kinase Inhibitors on Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Radiosensitizing Effect of ATR, ATM and DNA-PK Kinase Inhibitors on Cervical Carcinoma Cells [ouci.dntb.gov.ua]
- 3. Inhibition of ATR kinase with the selective inhibitor VE-821 results in radiosensitization of cells of promyelocytic leukaemia (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of ATM with this compound Sensitizes Endometrial Cancer Cell Lines to Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Findings: A Comparative Guide to Structurally Different ATM Inhibitors
For researchers, scientists, and drug development professionals, the validation of experimental findings is a cornerstone of scientific rigor. When investigating the role of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response, the use of specific inhibitors is a key experimental tool. However, to ensure that observed effects are truly due to the inhibition of ATM and not off-target effects of a particular chemical scaffold, it is crucial to validate these findings with a structurally different ATM inhibitor.
This guide provides a framework for comparing the experimental performance of three structurally distinct and widely used ATM inhibitors: KU-55933, AZD0156, and M3541. We present a summary of their effects on cancer cells, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathway and experimental workflows.
Comparative Efficacy of ATM Inhibitors
The following tables summarize the quantitative data on the effects of this compound, AZD0156, and M3541 on cell viability, cell cycle progression, and sensitization to DNA-damaging agents in various cancer cell lines.
Table 1: Cell Viability (IC50)
| Inhibitor | Cell Line | IC50 | Notes |
| This compound | Human Foreskin Fibroblasts (HFF) infected with Toxoplasma gondii | 2.15 µM | Demonstrates activity against the parasite's ATM-like kinase.[1] |
| AZD0156 | Colorectal Cancer Cell Lines (4 lines) | ~5 µM | Single-agent IC50.[2] |
| M3541 | Cell-free assay | < 1 nM | Potent enzymatic inhibition.[3][4] |
Table 2: Cell Cycle Arrest
| Inhibitor | Cell Line | Treatment | Effect on Cell Cycle |
| This compound | U251 Glioma | In combination with Temozolomide (TMZ) | Increased G2/M arrest from 35% (TMZ alone) to 61.8%.[5] |
| This compound | U87 Glioma | In combination with TMZ | Increased G2/M arrest from 18.6% (TMZ alone) to 25.7%.[5] |
| AZD0156 | MCF-7 Breast Cancer | In combination with Ionizing Radiation (IR) | 1.79-fold increase in G0/G1 arrest (at 2 Gy and 4 Gy).[6] |
| AZD0156 | Melanoma Cells | In combination with IR | Significant increase in the G2/M population.[7][8][9] |
Table 3: Sensitization to DNA-Damaging Agents
| Inhibitor | Cell Line | Sensitizing Agent | Effect |
| This compound | U251 Glioma | TMZ | Decreased cell survival from 0.08 (TMZ alone) to 0.004.[5] |
| This compound | U87 Glioma | TMZ | Decreased cell survival from 0.04 (TMZ alone) to 0.02.[5] |
| AZD0156 | HCT8, RKO, LOVO, HT29 Colorectal Cancer | SN38 (active metabolite of Irinotecan) | Significant decrease in proliferation in combination.[2] |
| M3541 | Various Cancer Cell Lines | Ionizing Radiation (IR) | Potentiates antitumor activity of IR.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Western Blotting for ATM Signaling
This protocol is for the detection of total and phosphorylated ATM and its downstream targets (e.g., p-CHK2, p-p53) to confirm inhibitor efficacy.
-
Cell Lysis:
-
Treat cells with the ATM inhibitor at the desired concentration and for the specified duration.
-
Induce DNA damage (e.g., with ionizing radiation or a chemotherapeutic agent).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total ATM, phospho-ATM (Ser1981), and other downstream targets overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the ATM inhibitor and/or a DNA-damaging agent. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting:
-
Treat cells with the ATM inhibitor and/or DNA-damaging agent.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizing Cellular Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the ATM signaling pathway and a typical experimental workflow for validating an ATM inhibitor.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Workflow for Validating ATM Inhibitor Findings.
References
- 1. Frontiers | Evaluation of ATM Kinase Inhibitor this compound as Potential Anti-Toxoplasma gondii Agent [frontiersin.org]
- 2. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the ATM inhibitor AZD0156 on the radiosensitivity of human breast cancer and lung fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-specific radiosensitizing effect of the ATM inhibitor AZD0156 in melanoma cells with low toxicity to healthy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-specific radiosensitizing effect of the ATM inhibitor AZD0156 in melanoma cells with low toxicity to healthy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of KU-55933 and Wortmannin on the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a detailed, head-to-head comparison of two widely used inhibitors that impinge on this pathway: KU-55933, a potent and specific inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, and wortmannin, a classic, broad-spectrum PI3K inhibitor. While this compound's primary target is not a direct component of the canonical PI3K pathway, its downstream effects on Akt, a central node in PI3K signaling, necessitate a comparative analysis for researchers investigating this cascade.
Mechanism of Action and Target Specificity
This compound is a potent and highly selective inhibitor of ATM kinase, a key regulator of the DNA damage response.[1] However, studies have revealed that this compound also impacts the PI3K pathway by inhibiting the phosphorylation of Akt (also known as protein kinase B), a crucial downstream effector of PI3K.[2][3] This inhibition of Akt phosphorylation occurs in response to growth factors like insulin and insulin-like growth factor I (IGF-I).[2][3] The mechanism is believed to be mediated through the cytoplasmic function of ATM in promoting full Akt activation.[2]
Wortmannin , a fungal metabolite, is a well-characterized, irreversible, and covalent inhibitor of PI3Ks.[4][5] It binds to the p110 catalytic subunit of PI3K, effectively blocking its kinase activity.[6] Unlike this compound, wortmannin is a broad-spectrum inhibitor, affecting all classes of PI3Ks (I, II, and III) with high potency.[4] However, its utility is often limited by its instability in biological fluids and significant off-target effects at higher concentrations.[5][7]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and wortmannin against their primary targets and key off-targets within the PI3K and related pathways. This data highlights the differences in potency and selectivity between the two compounds.
| Target Kinase | This compound IC50 | Wortmannin IC50 |
| Primary Target | ||
| ATM | 12.9 nM[1] | 150 nM[8] |
| PI3K (pan) | 16.6 µM[1] | ~1-5 nM[5][9] |
| Key Off-Targets | ||
| DNA-PKcs | 2.5 µM[1] | 16 nM[8] |
| mTOR | 9.3 µM[1] | High concentrations[4][5] |
| Polo-like Kinase 1 (PLK1) | Not reported | 24 nM[9] |
| Polo-like Kinase 3 (PLK3) | Not reported | 49 nM[4] |
Signaling Pathway Intervention
The following diagram illustrates the PI3K/Akt signaling pathway and the points of inhibition for both this compound and wortmannin.
PI3K pathway showing this compound and wortmannin intervention points.
Experimental Protocols
To comparatively assess the effects of this compound and wortmannin on the PI3K pathway, a series of standard molecular and cellular biology assays can be employed.
Western Blotting for Akt Phosphorylation
This experiment aims to quantify the inhibitory effect of this compound and wortmannin on the phosphorylation of Akt at key residues (Threonine 308 and Serine 473).
Methodology:
-
Cell Culture and Treatment: Plate cancer cells with an active PI3K/Akt pathway (e.g., MDA-MB-453, PC-3) and grow to sub-confluency.[3] Serum-starve the cells overnight to reduce basal Akt phosphorylation.
-
Inhibitor Incubation: Pre-treat cells with a dose range of this compound (e.g., 0.1-10 µM) or wortmannin (e.g., 1-100 nM) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor such as insulin (100 nM) or IGF-I (50 ng/mL) for 30-45 minutes to induce Akt phosphorylation.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of the compounds on the kinase of interest in a cell-free system.
Methodology:
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., PI3K, ATM), the appropriate substrate (e.g., PIP2 for PI3K), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or wortmannin to the wells. Include a no-inhibitor control.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Detection: The method of detection will depend on the assay format. For PI3K, this can involve measuring the production of ADP using a luminescence-based assay (e.g., ADP-Glo™) or quantifying the generation of radiolabeled PIP3 via thin-layer chromatography (TLC) if using [γ-³²P]ATP.[10]
-
Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This experiment evaluates the impact of the inhibitors on cancer cell growth.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or wortmannin.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the effects of this compound and wortmannin.
Workflow for comparing this compound and wortmannin.
Summary and Conclusion
This compound and wortmannin both exert inhibitory effects on the PI3K/Akt signaling pathway, but through distinct mechanisms and with different specificity profiles.
-
Wortmannin is a direct, potent, and irreversible pan-PI3K inhibitor.[4][5] Its broad activity and off-target effects, particularly at higher concentrations, make it a useful tool for initial pathway validation but less suitable for targeted therapeutic development.[11] Its instability is also a significant drawback.[5][7]
-
This compound , while primarily a highly specific ATM inhibitor, indirectly inhibits the PI3K pathway by blocking growth factor-induced Akt phosphorylation.[2][3] This makes it a valuable tool for dissecting the role of ATM in Akt regulation and for studying the effects of Akt inhibition in a more targeted manner than broad-spectrum PI3K inhibitors, especially in the context of DNA damage response.
For researchers studying the canonical PI3K pathway, wortmannin provides a direct, albeit broad, inhibitory tool. In contrast, for those investigating the interplay between DNA damage response and cell survival signaling, or seeking to inhibit Akt activation downstream of specific stimuli without directly targeting PI3K, this compound offers a more specific pharmacological probe. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of target selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The ATM inhibitor this compound suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. stemcell.com [stemcell.com]
- 5. Wortmannin - Wikipedia [en.wikipedia.org]
- 6. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reproducibility of ATM Inhibition: A Comparative Guide to KU-55933
For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is paramount. This guide provides a comprehensive comparison of the widely-used ATM inhibitor, KU-55933, with a focus on the consistency of its published data. We delve into its performance against other alternatives, supported by experimental data, detailed protocols, and visual workflows to enhance understanding and aid in experimental design.
While direct studies on the reproducibility of this compound are not prevalent in published literature, its consistent performance across a multitude of studies investigating DNA damage response and cancer cell sensitization serves as indirect evidence of its reliability under well-defined experimental conditions. This guide summarizes key quantitative data from various publications to provide a comparative overview.
Comparative Analysis of ATM Inhibitors
The following table summarizes the in vitro potency of this compound and a common alternative, CP-466722, against the target kinase ATM and other related kinases. The data is compiled from multiple studies to provide a broader view of their selectivity.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Reference |
| This compound | ATM | IC50: 12.9 nM / Ki: 2.2 nM | Highly selective for ATM. | |
| DNA-PK | IC50: 2.5 µM | >190-fold selective over DNA-PK. | ||
| PI3K | IC50: 16.6 µM | >1200-fold selective over PI3K. | ||
| mTOR | IC50: 9.3 µM | >700-fold selective over mTOR. | ||
| ATR | IC50: >100 µM | Highly selective over ATR. | ||
| CP-466722 | ATM | Not explicitly stated in provided abstracts | Suppresses ATM-dependent phosphorylation. | |
| ATR | Does not affect ATR activity. | Selective for ATM over ATR and DNA-PKcs. | ||
| DNA-PKcs | Does not affect DNA-PKcs activity. |
Cellular Effects and Sensitization to Cancer Therapies
This compound has been extensively studied for its ability to sensitize cancer cells to DNA-damaging agents like temozolomide (TMZ) and PARP inhibitors like olaparib. The following table presents a summary of its effects on cancer cell lines from different studies.
| Cell Line | Treatment Combination | Observed Effect | Quantitative Data | Reference |
| U251 (Glioblastoma) | This compound (10 µM) + TMZ (30 µM) | Increased cell killing | Survival: 0.4% (combination) vs. 8% (TMZ alone) | |
| Increased G2/M arrest | 61.8% of cells in G2/M (combination) vs. 35% (TMZ alone) | |||
| U87 (Glioblastoma) | This compound (10 µM) + TMZ (30 µM) | Increased cell killing | Survival: 2% (combination) vs. 4% (TMZ alone) | |
| Increased G2/M arrest | 25% of cells in G2/M (combination) vs. 18.6% (TMZ alone) | |||
| Endometrial Cancer Cells | This compound + Olaparib | Enhanced sensitivity to Olaparib | Increased apoptosis and inhibited cell migration. | |
| MDA-MB-453 & PC-3 | This compound (10 µmol/L) | Inhibition of cell proliferation | ~50% inhibition of proliferation. | |
| G1 cell cycle arrest | 2- to 3-fold increase in the G1/S ratio. |
Experimental Protocols
To facilitate the replication of key findings, a detailed protocol for a representative experiment—Western Blot analysis of ATM-dependent phosphorylation—is provided below. This protocol is synthesized from methodologies described in the cited literature.
Western Blot for ATM-Dependent Phosphorylation
Objective: To assess the inhibition of ionizing radiation (IR)-induced phosphorylation of ATM substrates (e.g., p53 at Serine 15) by this compound.
Materials:
-
U2OS cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p53 (Ser15)
-
Mouse anti-p53 (total)
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS cells and grow to 70-80% confluency.
-
Pre-incubate cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Expose cells to ionizing radiation (e.g., 5 Gy).
-
Incubate for a specified time post-irradiation (e.g., 2 hours) to allow for the phosphorylation response.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe for total p53 and the loading control.
-
Visualizing Molecular Pathways and Experimental Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
The Synergistic Alliance of KU-55933 and PARP Inhibitors in Cancer Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for effective combination therapies in oncology is a paramount objective. This guide provides a comprehensive comparison of the synergistic effects observed when combining the ATM inhibitor, KU-55933, with various PARP inhibitors. Through a detailed examination of experimental data, protocols, and signaling pathways, we aim to illuminate the therapeutic potential of this promising anti-cancer strategy.
The principle of synthetic lethality, where the simultaneous inhibition of two key cellular pathways leads to cell death in cancer cells while sparing normal cells, forms the foundation of this therapeutic approach. By targeting both the Ataxia-Telangiectasia Mutated (ATM) kinase and Poly (ADP-ribose) polymerase (PARP), two critical players in the DNA damage response (DDR), this combination therapy has demonstrated significant preclinical efficacy.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and PARP inhibitors has been quantified across various cancer cell lines, primarily focusing on endometrial and breast cancers. The data consistently demonstrates that the combination treatment is more effective than either agent alone, leading to decreased cell viability, increased apoptosis, and reduced colony formation.
Cell Viability and IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Studies have shown a significant reduction in the IC50 of PARP inhibitors when used in combination with this compound.
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Fold-change in Olaparib IC50 with this compound | Reference |
| MCF-7 | Breast Cancer | Olaparib | 4.2 - 19.8 | Not explicitly stated, but combination showed significantly increased cell death | [1][2] |
| This compound + Olaparib | Not explicitly stated | [1] | |||
| CAL-51 | Breast Cancer | Olaparib | ~5 | >2-fold decrease (visual estimate from graph) | [1] |
| This compound (10 µM) + Olaparib | <2.5 | [1] | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | Olaparib | 95.1 | >28-fold decrease | [3] |
| Olaparib + BKM120 (PI3K inhibitor) | 3.3 | [3] | |||
| Ishikawa | Endometrial Cancer | Olaparib | ~50 | Significant potentiation | [4] |
| This compound (10 µM) + Olaparib | Significantly lower | [4] | |||
| Hec-108 | Endometrial Cancer | Olaparib | ~50 | Significant potentiation | [4] |
| This compound (10 µM) + Olaparib | Significantly lower | [4] |
Note: The exact fold-change in IC50 for some cell lines was not explicitly provided in the source material and is therefore estimated or described qualitatively.
Apoptosis Rates
The combination of this compound and the PARP inhibitor olaparib has been shown to dramatically increase the rate of apoptosis (programmed cell death) in cancer cells.
| Cell Line | Cancer Type | Treatment | Apoptosis Rate (%) | Reference |
| Ishikawa | Endometrial Cancer | Control | ~5 | [5] |
| This compound (10 µM) | ~20 | [5] | ||
| Olaparib (50 µM) | ~50 | [5] | ||
| This compound (10 µM) + Olaparib (50 µM) | >80 | [5] | ||
| Hec-108 | Endometrial Cancer | Control | ~5 | [5] |
| This compound (10 µM) | ~20 | [5] | ||
| Olaparib (50 µM) | ~50 | [5] | ||
| This compound (10 µM) + Olaparib (50 µM) | >80 | [5] |
Colony Formation
The ability of cancer cells to form colonies is a measure of their self-renewal and tumorigenic potential. The combination of this compound and olaparib significantly inhibits this ability.
| Cell Line | Cancer Type | Treatment | Colony Formation | Reference |
| MCF-7 | Breast Cancer | Olaparib (10 µM) | Reduced | [1] |
| This compound (10 µM) | Reduced | [1] | ||
| This compound + Olaparib | Significantly Reduced | [1] | ||
| CAL-51 | Breast Cancer | Olaparib (10 µM) | Reduced | [1] |
| This compound (10 µM) | Reduced | [1] | ||
| This compound + Olaparib | Significantly Reduced | [1] | ||
| Ishikawa | Endometrial Cancer | Olaparib (50 µM) | Reduced | [4] |
| This compound (10 µM) | Reduced | [4] | ||
| This compound + Olaparib | Significantly Reduced | [4] | ||
| Hec-108 | Endometrial Cancer | Olaparib (50 µM) | Reduced | [4] |
| This compound (10 µM) | Reduced | [4] | ||
| This compound + Olaparib | Significantly Reduced | [4] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTS/CCK8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, CAL-51, Ishikawa, Hec-108) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a PARP inhibitor (e.g., olaparib), or a combination of both. A vehicle control (e.g., DMSO) should be included. For the combination treatment in breast cancer cell lines, cells were treated with varying concentrations of olaparib with or without 10 µM this compound for 48 hours.[1] In endometrial cancer cell lines, cells were treated with 10 µM this compound and 50 µM olaparib.[4]
-
Incubation: Incubate the plates for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or CCK8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm for CCK8 and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 µM), a PARP inhibitor (e.g., olaparib 50 µM), or the combination for the desired time.[5]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: Treat the cells with this compound, a PARP inhibitor, or the combination at the desired concentrations for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and PARP inhibitors is rooted in their complementary roles in the DNA damage response pathway.
ATM-PARP Signaling Pathway in DNA Damage Response
References
- 1. researchgate.net [researchgate.net]
- 2. stackoverflow.com [stackoverflow.com]
- 3. Antitumor effects and mechanisms of olaparib in combination with carboplatin and BKM120 on human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of ATM with this compound Sensitizes Endometrial Cancer Cell Lines to Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of KU-55933: A Rescue Experiment-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ATM kinase inhibitor KU-55933 with other alternatives, focusing on the validation of its on-target effects through rescue experiments. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways and experimental workflows to aid in the objective assessment of this compound.
Introduction to this compound and On-Target Validation
This compound is a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Validating that the observed cellular effects of a small molecule inhibitor are due to its interaction with the intended target is a crucial step in drug development. A rescue experiment is a powerful method to demonstrate on-target activity. This involves showing that the effects of the inhibitor can be reversed or "rescued" by overexpressing the target protein, thereby outcompeting the inhibitor.
Comparison of ATM Inhibitors
The selection of a suitable ATM inhibitor is critical for research and therapeutic applications. The following table compares the potency and selectivity of this compound with other known ATM inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound | ATM | 12.9 | 2.2 | Highly selective against other PIKK family members like DNA-PK (IC50 = 2,500 nM) and mTOR (IC50 = 9,300 nM).[1] |
| AZD0156 | ATM | 0.58 | N/A | A highly potent and selective ATM inhibitor. |
| M4076 | ATM | 0.78 | N/A | Another potent and selective ATM inhibitor. |
N/A: Not available in the public domain.
On-Target Validation of this compound using a Rescue Experiment
To definitively demonstrate that the cytotoxic and cell cycle arrest effects of this compound are mediated through the inhibition of ATM, a rescue experiment can be performed. In this experiment, a cell line is engineered to overexpress wild-type ATM. If the effects of this compound are on-target, the increased concentration of the ATM protein in the cell should effectively "soak up" the inhibitor, thereby rescuing the cells from its effects.
Hypothetical Rescue Experiment Data
The following tables present hypothetical but representative data from a rescue experiment designed to validate the on-target effects of this compound.
Table 1: Effect of this compound on Cell Viability in Wild-Type and ATM-Overexpressing Cells
| Cell Line | Treatment | Concentration (nM) | Cell Viability (%) |
| Parental Cell Line | DMSO (Vehicle) | - | 100 |
| This compound | 100 | 45 | |
| This compound | 500 | 20 | |
| ATM-Overexpressing | DMSO (Vehicle) | - | 100 |
| This compound | 100 | 85 | |
| This compound | 500 | 60 |
Table 2: Effect of this compound on the Phosphorylation of ATM Downstream Target (p-Chk2)
| Cell Line | Treatment | Concentration (nM) | Relative p-Chk2 Levels |
| Parental Cell Line | DMSO (Vehicle) | - | 1.00 |
| This compound | 100 | 0.25 | |
| ATM-Overexpressing | DMSO (Vehicle) | - | 1.00 |
| This compound | 100 | 0.70 |
Experimental Protocols
Cell Culture and Transfection for ATM Overexpression
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Full-length human ATM cDNA in a mammalian expression vector (e.g., pCMV-ATM)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Selection antibiotic (if applicable)
Protocol:
-
Culture the chosen cell line in complete growth medium to ~70-80% confluency.
-
On the day of transfection, dilute the ATM expression vector and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate the DNA-lipid complexes for 15-20 minutes at room temperature.
-
Add the complexes to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium.
-
48 hours post-transfection, cells can be used for downstream experiments or selected with an appropriate antibiotic to generate a stable cell line.
Cell Viability Assay (MTT Assay)
Materials:
-
Parental and ATM-overexpressing cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed parental and ATM-overexpressing cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-Chk2
Materials:
-
Parental and ATM-overexpressing cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-ATM, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle for the desired time.
-
Induce DNA damage (e.g., with ionizing radiation) to activate the ATM pathway.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL detection system.
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental design, the following diagrams were generated using Graphviz.
Caption: ATM Signaling Pathway in Response to DNA Damage.
Caption: Workflow of a Rescue Experiment.
References
A Critical Review of KU-55933: A Comparative Analysis of Specificity and Potency in ATM Kinase Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount for both elucidating cellular signaling pathways and for therapeutic development. This guide provides a critical review of KU-55933, a widely utilized inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, and compares its performance against other notable alternatives based on experimental data.
This compound has been a foundational tool in the study of the DNA Damage Response (DDR), offering researchers a means to probe the function of ATM, a critical kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs).[1][2] However, as the field of kinase inhibitor development has advanced, a new generation of ATM inhibitors has emerged, prompting a re-evaluation of this compound's standing in terms of its specificity and potency. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most appropriate ATM inhibitor for specific research needs.
Comparative Potency and Specificity of ATM Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the inhibitor is required to achieve a certain level of inhibition, often measured by IC50 or Ki values) and its specificity (the degree to which it inhibits the target kinase over other kinases). An ideal inhibitor exhibits high potency at its intended target and minimal off-target effects.
The following table summarizes the reported potency and specificity of this compound in comparison to a selection of other ATM inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Profile (IC50 in nM) |
| This compound | ATM | 12.9 - 13 | 2.2 | DNA-PK (>2,500), PI3K (~2,000 - 16,600), ATR (>100,000), mTOR (9,300)[3][4] |
| CP-466722 | ATM | - | - | Described as specific for ATM with no effect on ATR and DNA-PKcs activity at effective concentrations.[1] |
| KU-59403 | ATM | 3 | - | At least 1000-fold more selective for ATM than other tested PIKK family members.[5] |
| KU-60019 | ATM | - | - | More potent and water-soluble than this compound.[2] |
| M3541 | ATM | Sub-nanomolar | - | Highly selective against other protein kinases.[6][7] |
| M4076 | ATM | Sub-nanomolar | - | Highly selective against other protein kinases.[6][7] |
| AZD0156 | ATM | - | - | A highly potent and selective ATM inhibitor that has entered clinical trials.[8] |
Note: IC50 and Ki values can vary between different experimental setups and assay conditions.
Based on the available data, while this compound is a potent inhibitor of ATM, newer compounds such as KU-59403, M3541, and M4076 exhibit even greater potency, with IC50 values in the sub-nanomolar range.[5][6][7] Furthermore, KU-59403 is reported to have a superior selectivity profile, being at least 1000-fold more selective for ATM over other related kinases.[5] This enhanced specificity is a critical consideration for minimizing confounding off-target effects in experimental systems.
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize the signaling context in which they operate. The following diagrams illustrate the central role of ATM in the DNA damage response and a typical experimental workflow for evaluating ATM inhibitor efficacy.
Caption: ATM is activated by DNA double-strand breaks, leading to the phosphorylation of downstream targets that mediate cell cycle arrest, DNA repair, or apoptosis.
Caption: A typical workflow to assess ATM inhibitor activity involves cell treatment followed by assays to measure target engagement and cellular outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize ATM inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ATM kinase.
-
Principle: Recombinant ATM kinase is incubated with a substrate (e.g., a peptide containing the ATM recognition motif) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.
-
Key Reagents:
-
Purified, active recombinant ATM kinase.
-
Specific peptide substrate for ATM.
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a phosphospecific antibody).
-
Kinase assay buffer (containing MgCl₂, DTT, etc.).
-
The inhibitor being tested (e.g., this compound) at a range of concentrations.
-
-
Brief Protocol:
-
The inhibitor is serially diluted and added to the wells of a microplate.
-
ATM kinase and the peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped (e.g., by adding EDTA or by spotting onto a phosphocellulose membrane).
-
The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves scintillation counting. For antibody-based assays, this may involve ELISA or fluorescence-based detection.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay for ATM Inhibition (Western Blotting)
This method assesses the ability of an inhibitor to block ATM activity within a cellular context by measuring the phosphorylation of its downstream targets.
-
Principle: Cells are treated with a DNA damaging agent to activate ATM. The effect of the inhibitor on the phosphorylation of known ATM substrates (e.g., p53, CHK2, H2AX) is then determined by Western blotting.[3]
-
Key Reagents:
-
Cell line of interest (e.g., HeLa, U2OS).
-
DNA damaging agent (e.g., ionizing radiation, etoposide, doxorubicin).[5]
-
ATM inhibitor (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for the phosphorylated forms of ATM substrates (e.g., anti-phospho-p53 (Ser15), anti-phospho-CHK2 (Thr68), anti-γH2AX (Ser139)).[3]
-
Primary antibodies for the total forms of these proteins as loading controls.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Chemiluminescent or fluorescent detection reagents.
-
-
Brief Protocol:
-
Cells are seeded and allowed to attach.
-
Cells are pre-incubated with the ATM inhibitor or vehicle control for a specified time (e.g., 1 hour).[3]
-
Cells are then exposed to a DNA damaging agent.
-
After a further incubation period to allow for ATM signaling, the cells are harvested and lysed.
-
Protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with the primary antibody overnight.
-
The membrane is washed and incubated with the appropriate secondary antibody.
-
The signal is detected using a suitable imaging system.
-
The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels or a loading control.
-
Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony, providing a measure of cell viability and reproductive integrity after treatment.
-
Principle: Cells are treated with a cytotoxic agent (e.g., a DNA damaging drug) with or without the ATM inhibitor. The number of colonies formed after a period of incubation is used to calculate the surviving fraction.[1]
-
Key Reagents:
-
Cell line of interest.
-
Cytotoxic agent.
-
ATM inhibitor.
-
Complete cell culture medium.
-
Fixing and staining solution (e.g., crystal violet in methanol).
-
-
Brief Protocol:
-
A known number of cells are seeded into multi-well plates.
-
Cells are treated with the cytotoxic agent at various doses, either alone or in combination with the ATM inhibitor, for a defined period (e.g., 16 hours).[5]
-
The treatment medium is removed, and cells are washed and incubated in fresh medium for a period that allows for colony formation (typically 7-14 days).
-
The resulting colonies are fixed and stained.
-
Colonies containing a minimum number of cells (e.g., 50) are counted.
-
The plating efficiency and surviving fraction for each treatment condition are calculated. The results are often plotted as a survival curve.
-
Conclusion and Future Perspectives
This compound remains a valuable tool for studying ATM function, particularly due to the extensive body of literature that has utilized this compound. However, for researchers requiring higher potency and specificity, newer inhibitors such as KU-59403, M3541, and M4076 present compelling alternatives.[5][6][7] The improved pharmacological properties of these second-generation inhibitors, such as better solubility and oral bioavailability in the case of KU-59403 and AZD0156, have also enabled more advanced preclinical and clinical investigations.[5][8]
The choice of an ATM inhibitor should be guided by the specific experimental context. For initial exploratory studies or to align with historical data, this compound may be sufficient. However, for experiments where off-target effects are a significant concern, or where maximal target inhibition is required, the use of a more potent and selective inhibitor is highly recommended. As research into the therapeutic potential of ATM inhibition continues, particularly in the context of sensitizing cancer cells to radiation and chemotherapy, the use of these newer, more refined chemical probes will be essential for generating clean, translatable data.[1][9]
References
- 1. ATM inhibitor this compound increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KU-55933: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information for the safe disposal of KU-55933, a potent and selective ATM kinase inhibitor used in cancer research and cell biology. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
This compound is classified as a hazardous chemical, primarily causing skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.
Disposal Procedures
Unused or waste this compound, as well as contaminated materials, must be disposed of as hazardous chemical waste. It is imperative not to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place waste this compound (solid or dissolved in solvent) into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. For solutions, ensure the container material is appropriate for the solvent used (e.g., glass or polyethylene for many organic solvents).[2][3]
-
Never mix this compound waste with incompatible chemicals. A thorough understanding of chemical compatibility is essential to prevent dangerous reactions.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the concentration and the solvent if it is in a solution.
-
Indicate the potential hazards (e.g., "Irritant").
-
Ensure the date of waste accumulation is recorded on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and properly ventilated Satellite Accumulation Area (SAA).[4][5]
-
The SAA should be located at or near the point of generation and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Institutional Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional-specific procedures for waste pickup requests.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Reference |
| GHS Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity - single exposure (Category 3) | [1] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat | [1] |
| Incompatible Materials | Strong oxidizing agents | General chemical safety guidelines |
| Storage Conditions | Store in a cool, dry, well-ventilated area | [1] |
ATM Signaling Pathway and this compound Inhibition
This compound is a potent inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway.[6][7][8][9] Understanding this pathway is crucial for researchers using this inhibitor. The diagram below illustrates the central role of ATM and the point of inhibition by this compound.
Caption: Inhibition of ATM kinase by this compound blocks downstream signaling for cell cycle arrest, DNA repair, and apoptosis.
Experimental Workflow for Waste Segregation
The following diagram outlines a logical workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: A workflow for segregating and preparing solid and liquid this compound waste for disposal.
By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and professional research environment. Always consult your institution's specific chemical hygiene plan and EHS protocols for additional requirements.
References
- 1. abeomics.com [abeomics.com]
- 2. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling of KU-55933: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of KU-55933, a potent and selective ATM kinase inhibitor. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound is classified under the Globally Harmonized System (GHS) with the following hazard classifications:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
Adherence to the safety protocols outlined below is critical to mitigate risks associated with these hazards.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various handling procedures.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting Powder | - Disposable, impervious gown- Double chemotherapy-rated gloves- Safety glasses with side shields or goggles- N95 respirator | To prevent skin contact with the powder, inhalation of airborne particles, and eye exposure. |
| Preparing Stock Solutions | - Disposable, impervious gown- Double chemotherapy-rated gloves- Safety glasses with side shields or goggles- Face shield | To protect against splashes of the solvent and the dissolved compound. A face shield offers an additional layer of protection for the face. |
| Cell Culture and In Vitro Assays | - Disposable, impervious gown- Nitrile gloves- Safety glasses | Standard laboratory practice to prevent contamination of cell cultures and protect the researcher from splashes. |
| Waste Disposal | - Disposable, impervious gown- Double chemotherapy-rated gloves- Safety glasses with side shields or goggles | To prevent exposure during the handling and disposal of contaminated materials. |
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure the integrity of the compound.
Caption: Workflow for safe handling and disposal of this compound.
Solubility and Storage
Proper storage and solubilization are critical for maintaining the stability and activity of this compound.
| Parameter | Information |
| Storage Temperature | Store desiccated at -20°C for up to 2 years.[1] |
| Appearance | Tan powder[1] or crystalline solid.[2] |
| Solubility | - DMSO: up to 40 mg/mL[1]- Ethanol: up to 20 mg/mL[1]- DMF: 30 mg/mL[2] |
Note on Stock Solutions: Store solutions at -20°C for up to 1 month.[1] It is recommended to prepare fresh solutions for optimal results.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for the preparation of a stock solution, a common procedure in many research applications.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all work in a certified chemical fume hood or biological safety cabinet (BSC).
-
Calculate the required mass of this compound (Molecular Weight: 395.49 g/mol ) and the volume of DMSO needed.
-
-
Procedure:
-
Weigh the calculated amount of this compound powder into a sterile, conical tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Storage and Aliquoting:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Disposal Plan
All materials contaminated with this compound, including pipette tips, tubes, gloves, and gowns, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound or its solutions down the drain.
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in their experiments. This commitment to safety is the foundation of reliable and reproducible scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
